molecular formula Ni+2 B1199968 Nickel (II) ion CAS No. 14701-22-5

Nickel (II) ion

Cat. No.: B1199968
CAS No.: 14701-22-5
M. Wt: 58.693 g/mol
InChI Key: VEQPNABPJHWNSG-UHFFFAOYSA-N
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Description

Nickel (II) ions (Ni²⁺) are a fundamental reagent in advanced materials and energy storage research. In lithium-ion battery development, Ni²⁺ is a critical component in high-nickel ternary layered cathode materials (e.g., LiNiₓCoᵧMn₂O₂), which are pivotal for next-generation electric vehicles due to their high specific capacity and potential for reducing cobalt dependency . The ion's electrochemical activity in energy storage also extends to supercapacitors, where nickel-based hydroxides and oxides undergo reversible redox reactions, providing high theoretical specific capacitance . Beyond energy storage, Nickel (II) ions serve as essential precursors in catalysis, the synthesis of metal-organic frameworks (MOFs), and the fabrication of functional thin films. In biological research, they are utilized in the purification of histidine-tagged proteins via immobilized metal affinity chromatography (IMAC) due to their specific coordination chemistry. Researchers value this reagent for driving innovations in sustainable energy and materials science. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

14701-22-5

Molecular Formula

Ni+2

Molecular Weight

58.693 g/mol

IUPAC Name

nickel(2+)

InChI

InChI=1S/Ni/q+2

InChI Key

VEQPNABPJHWNSG-UHFFFAOYSA-N

SMILES

[Ni+2]

Canonical SMILES

[Ni+2]

melting_point

1455 °C

Other CAS No.

14701-22-5
7440-02-0

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Unveiling the Electron Configuration of the Nickel (II) Ion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate world of coordination chemistry and materials science, a thorough understanding of the electronic structure of transition metal ions is paramount. This technical guide provides a detailed exposition on the electron configuration of the Nickel (II) ion (Ni²⁺), a common and significant species in various chemical and biological systems. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this fundamental concept.

Foundational Principles: The Neutral Nickel Atom

To comprehend the electron configuration of the this compound, one must first establish the electronic structure of the neutral Nickel (Ni) atom. Nickel possesses an atomic number of 28, signifying that a neutral atom contains 28 protons and, consequently, 28 electrons.[1][2][3][4] The arrangement of these electrons in atomic orbitals is governed by the Aufbau principle, Hund's rule, and the Pauli exclusion principle.

The ground state electron configuration of a neutral Nickel atom is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁸ 4s² .[5][6] This can be represented in a condensed form using the preceding noble gas, Argon (Ar), as [Ar] 3d⁸ 4s² .[4][5][7] It is crucial to note that although the 4s orbital is filled before the 3d orbital according to the Aufbau principle for neutral atoms, the 4s electrons are also the outermost electrons and will be the first to be removed during ionization.

The Formation and Electron Configuration of the this compound

The this compound, denoted as Ni²⁺, is formed when a neutral Nickel atom loses two electrons. The "+2" charge indicates a net positive charge resulting from the loss of two negatively charged electrons. In transition metals, the electrons in the outermost s-orbital are removed before the electrons in the d-orbital of the preceding shell.

Therefore, to determine the electron configuration of Ni²⁺, we remove the two electrons from the 4s orbital of the neutral Nickel atom.

The process is as follows:

  • Neutral Nickel (Ni): [Ar] 3d⁸ 4s²

  • Removal of two electrons from the 4s orbital: [Ar] 3d⁸ 4s⁰

  • Resulting this compound (Ni²⁺): [Ar] 3d⁸

Thus, the electron configuration of the this compound is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d⁸ , or in its condensed form, [Ar] 3d⁸ .[8]

Tabular Summary of Electron Configurations

For clarity and direct comparison, the electron configurations are summarized in the table below.

SpeciesAtomic Number (Z)Number of ElectronsFull Electron ConfigurationCondensed Electron Configuration
Neutral Nickel (Ni)28281s² 2s² 2p⁶ 3s² 3p⁶ 3d⁸ 4s²[Ar] 3d⁸ 4s²
This compound (Ni²⁺)28261s² 2s² 2p⁶ 3s² 3p⁶ 3d⁸[Ar] 3d⁸

Experimental Context and Significance

The [Ar] 3d⁸ electron configuration of the Ni²⁺ ion is fundamental to understanding its chemical properties, including its coordination chemistry, magnetic properties, and spectroscopic behavior. The presence of unpaired electrons in the 3d orbitals, as dictated by Hund's rule, renders many Ni²⁺ complexes paramagnetic. The specific arrangement of these d-electrons in the presence of ligands is described by ligand field theory, which explains the varied colors and magnetic moments of nickel complexes.

Logical Workflow for Determining the Electron Configuration of Ni²⁺

The following diagram illustrates the logical steps involved in deriving the electron configuration of the this compound from the neutral Nickel atom.

Electron_Configuration_Derivation A Neutral Nickel Atom (Ni) Atomic Number = 28 B Electron Configuration of Ni [Ar] 3d⁸ 4s² A->B Determine Configuration C Formation of this compound (Ni²⁺) Loss of 2 electrons B->C Ionization Process D Removal of 4s electrons (Outermost orbital) C->D Identify electrons to be removed E Electron Configuration of Ni²⁺ [Ar] 3d⁸ D->E Resulting Configuration

Caption: Derivation of the Ni²⁺ electron configuration.

References

Coordination chemistry of Nickel (II) complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry of Nickel (II) Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel (II), with its d⁸ electron configuration, exhibits a remarkable diversity in its coordination chemistry, adopting various geometries, spin states, and reactivity patterns. This versatility makes Ni(II) complexes a subject of intense research, with applications spanning catalysis, materials science, and medicine. This technical guide provides a comprehensive overview of the fundamental principles governing the coordination chemistry of Ni(II) complexes, including their electronic structures, spectroscopic and magnetic properties, and synthesis. It further details experimental protocols for their characterization and summarizes key quantitative data. Special emphasis is placed on their burgeoning roles in catalysis and drug development, offering insights for professionals in these fields.

Core Principles of Nickel (II) Coordination Chemistry

The coordination chemistry of Nickel (II) is largely dictated by its [Ar]3d⁸ electron configuration. This configuration allows for the formation of stable complexes with a variety of coordination numbers and geometries, most commonly octahedral, square planar, and tetrahedral. The specific geometry adopted is a delicate balance of factors including the nature of the ligand (steric bulk, field strength), the counter-ion, and reaction conditions.[1][2]

  • Octahedral Geometry: In an octahedral ligand field, the d-orbitals split into two energy levels: the lower-energy t₂g (dxy, dxz, dyz) and the higher-energy eg (dx²-y², dz²) sets. For Ni(II), the eight d-electrons typically result in a high-spin configuration (t₂g⁶eg²) with two unpaired electrons, leading to paramagnetism.[3] These complexes are often green or blue.[1][4] Strong field ligands, however, can force a low-spin, diamagnetic configuration, though this is less common for Ni(II).

  • Square Planar Geometry: With strong-field ligands that have π-acceptor capabilities, Ni(II) often forms four-coordinate, square planar complexes.[5][6] These complexes are typically low-spin and diamagnetic, with the electron configuration leading to a ¹A₁g ground state. They are often yellow, red, or brown in color.[1] The formation of these complexes is favorable for ligands that can effectively stabilize the planar geometry.

  • Tetrahedral Geometry: Four-coordinate tetrahedral complexes are generally formed with bulky, weak-field ligands like halides.[4] In a tetrahedral field, the d-orbital splitting is inverted and smaller than in an octahedral field. This results in a high-spin configuration with two unpaired electrons, making the complexes paramagnetic.[7]

Less common geometries such as five-coordinate square pyramidal and trigonal bipyramidal are also known, often exhibiting equilibrium between different spin states.[7]

Synthesis of Nickel (II) Complexes

The synthesis of Ni(II) complexes can be achieved through several routes:

  • Direct Reaction: The most straightforward method involves the direct reaction of a nickel (II) salt (e.g., NiCl₂, Ni(NO₃)₂, Ni(OAc)₂) with the desired ligand(s) in a suitable solvent.[8]

  • Transmetalation: This method uses other metal-carbene complexes, such as those of copper, to transfer the ligand to the nickel center.[9]

  • Oxidative Addition: This technique can be used to synthesize certain complexes, for instance, by reacting a Ni(0) source like Ni(COD)₂ with an imidazolium (B1220033) salt precursor.[9]

  • Template Synthesis: In some cases, the Ni(II) ion itself can act as a template, directing the condensation of smaller molecules to form a macrocyclic ligand around the metal center.[2]

Physicochemical Properties and Characterization

Spectroscopic Properties

Electronic Absorption (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a powerful tool for determining the coordination geometry of Ni(II) complexes.

  • Octahedral Complexes: Typically exhibit three spin-allowed d-d transitions: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P).[10] For example, the green hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, shows absorptions corresponding to these transitions.[11]

  • Square Planar Complexes: Show more intense bands, often at higher energies, which can include metal-to-ligand charge transfer (MLCT) bands in addition to d-d transitions.[10][12]

  • Tetrahedral Complexes: Have d-d transition bands that are generally more intense than those of octahedral complexes due to the lack of a center of symmetry.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the nickel ion. A shift in the vibrational frequency of a functional group (e.g., C=N, C=O, N-H) upon complexation provides evidence of its involvement in bonding.[10][13] The appearance of new bands in the far-IR region (typically < 600 cm⁻¹) can be assigned to Ni-N and Ni-O stretching vibrations.[14]

Magnetic Properties

Magnetic susceptibility measurements are fundamental in determining the spin state and, by extension, the geometry of Ni(II) complexes.

  • Paramagnetic Complexes: Octahedral and tetrahedral Ni(II) complexes, with two unpaired electrons, exhibit paramagnetism. Their effective magnetic moments (μ_eff) typically fall in the range of 2.8 to 3.3 Bohr Magnetons (B.M.).[3][7] Values higher than the spin-only value of 2.83 B.M. are common due to orbital contributions.[3]

  • Diamagnetic Complexes: Square planar Ni(II) complexes are generally diamagnetic (μ_eff ≈ 0 B.M.) due to their low-spin d⁸ configuration.[1]

  • Spin-Crossover: Some complexes exhibit magnetic moments that are intermediate and temperature-dependent, indicating an equilibrium between high-spin and low-spin states or between different geometries.[15]

Data Presentation

Table 1: Spectroscopic Data for Selected Ni(II) Complexes
ComplexGeometryλ_max (nm) and AssignmentsReference
[Ni(H₂O)₆]²⁺Octahedral~720 (³A₂g → ³T₂g), ~650, ~390 (³A₂g → ³T₁g(F,P))[11]
[Ni(NH₃)₆]²⁺Octahedral360, 590[11]
[Ni(L)₂] (L = ONS tridentate ligand)Distorted Octahedral270-600 (d-d and Charge Transfer)[16]
Square Planar Ni(II) Schiff Base ComplexSquare Planar~650 (¹B₁g → ¹A₁g)[10]
[Ni(ANBS)Cl₂]Octahedral485 (³A₂g→³T₁g)[14]
Table 2: Magnetic Moments for Selected Ni(II) Complexes
ComplexGeometryRoom Temp. Magnetic Moment (μ_eff, B.M.)Reference
Ni(II) 2,3-dimethoxybenzoateOctahedral3.30[3]
Ni(II) 3,5-dimethoxybenzoateOctahedral3.35[3]
Ni(II) 2,6-dimethoxybenzoateOctahedral2.76[3]
[NiII(hfac)₂(PyBTM)₂]Octahedral2.12 (cm³·K·mol⁻¹) at 300K[17]
General Octahedral Ni(II)Octahedral2.8 - 3.3[7]
General Tetrahedral Ni(II)Tetrahedral4.0 - 4.3[7]
Square Planar Ni(II)Square PlanarDiamagnetic (~0)[1]
Table 3: Selected Bond Lengths and Angles from X-ray Crystallography
ComplexBondLength (Å) / Angle (°)Reference
[Ni(Et₂en)₂(H₂O)₂]Cl₂ (1a)Ni1-N1~2.12[18]
Ni1-N2~2.10[18]
N1-Ni1-N2~82.5[18]
Dinuclear Ni(II) ComplexNi···Ni3.356[19][20]
[Ni(L)]n PolymerNi···Ni3.214[19]
[Ni(creat)₂(H₂O)₄]Cl₂Ni-O2.059(2)[21]
Ni-N-
Table 4: Stability Constants of Ni(II) Complexes
Ligand System (A) / (B)Stoichiometrylog K / log βConditionsReference
Adenine (A)NiAlog K = 2.4125°C, I = 0.1 M KNO₃[22]
L-Aspartic Acid (B)NiBlog K = 7.1025°C, I = 0.1 M KNO₃[22]
NiB₂log β = 12.6825°C, I = 0.1 M KNO₃[22]
Adenine:L-Aspartic AcidNiABlog β = 9.2725°C, I = 0.1 M KNO₃[22]
Squaric AcidNi(C₄O₄)log β = 1.2925°C, I = 3 M NaClO₄[23]
ProlineNi(Pro)₃⁻log β = 28.75Aqueous solution[24]
DMHBIHNi(DMHBIH)log K = 6.97pH 9.0 (Stability constant = 9.4 x 10⁶)[25]

Experimental Protocols

Protocol 1: General Synthesis of an Amino-Acid-Based Ni(II) Complex

This protocol is adapted from the synthesis of l-tyrosine-based Ni(II) complexes.[8]

  • Ligand Preparation: Dissolve the l-amino acid derivative (e.g., ligand 1 , 10 mg, 0.032 mmol) and two equivalents of NaOH (2.5 mg, 0.063 mmol) in methanol (B129727) (1 ml) to form the sodium salt of the ligand.

  • Complexation: In a separate vial, dissolve Ni(NO₃)₂·6H₂O (4.6 mg, 0.016 mmol) in methanol (1 ml).

  • Reaction: Add the methanolic solution of the ligand salt to the nickel salt solution. The solution will typically change color (e.g., to turquoise).

  • Crystallization: Stir the resulting solution overnight. Cover the vial with parafilm, pierce small holes in it, and allow the solvent to evaporate slowly at room temperature.

  • Isolation: After several days, crystalline products can be collected by filtration, washed with a small amount of cold solvent (e.g., ethanol), and dried.[1]

Protocol 2: Characterization by UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution (typically 10⁻³ to 10⁻⁵ M) of the Ni(II) complex in a suitable non-coordinating solvent (e.g., chloroform, DMSO).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference.

  • Measurement: Record the absorption spectrum over a relevant range, typically 200-1100 nm, to observe both charge transfer and d-d transitions.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate molar absorptivity (ε) for each band. Compare the spectral features with known data for different Ni(II) geometries.[10]

Protocol 3: Characterization by Magnetic Susceptibility Measurement
  • Instrumentation: Measurements can be performed on a polycrystalline sample using a SQUID magnetometer or a Gouy balance.[3][17]

  • Measurement: The magnetic susceptibility (χ) is measured, often over a range of temperatures (e.g., 76-303 K).[3]

  • Data Analysis:

    • Correct the measured susceptibility for the diamagnetism of the constituent atoms (Pascal's constants).

    • Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff = 2.828 (χ_M * T)¹/², where χ_M is the molar magnetic susceptibility and T is the absolute temperature.

    • Analyze the temperature dependence of μ_eff. A constant value indicates simple paramagnetic behavior, while a significant change may suggest spin-crossover or magnetic exchange interactions.[3][17]

Protocol 4: Single-Crystal X-ray Diffraction Workflow
  • Crystal Growth: Grow single crystals of the complex suitable for diffraction, typically by slow evaporation of the solvent, vapor diffusion, or layering techniques.[8][18]

  • Data Collection: Mount a suitable crystal on a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[20][26]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of atoms in the unit cell. The structural model is then refined to best fit the experimental data.[12][20]

  • Analysis: The final structure provides precise bond lengths, bond angles, and details of the coordination geometry and intermolecular interactions.[18][19]

Protocol 5: Potentiometric Titration for Stability Constant Determination

This protocol is based on the determination of stability constants for Ni(II)-adenine-amino acid systems.[22][27]

  • Solution Preparation: Prepare stock solutions of the Ni(II) salt, ligand(s), a strong acid (e.g., HNO₃), and a strong base (e.g., carbonate-free NaOH) of known concentrations in an appropriate ionic medium (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Titration Setup: Place a solution containing the Ni(II) ion and the ligand(s) in a thermostated vessel (e.g., at 25.0 ± 0.1°C). Use a calibrated pH electrode to monitor the hydrogen ion concentration.

  • Titration: Titrate the solution with the standardized base. Record the pH reading after each addition of the titrant.

  • Data Analysis: The collected titration data (volume of base added vs. pH) is processed using a computer program (e.g., BEST). The program refines the protonation constants of the ligands and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values for the equilibrium model.[22]

Mandatory Visualizations

Diagram 1: Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies start Reactants (Ni(II) Salt + Ligand) synthesis Complexation Reaction start->synthesis isolation Isolation & Purification synthesis->isolation uv_vis UV-Vis Spectroscopy (Geometry) isolation->uv_vis ir IR Spectroscopy (Ligand Coordination) isolation->ir magnetic Magnetic Susceptibility (Spin State) isolation->magnetic xrd Single-Crystal XRD (Precise Structure) isolation->xrd elemental Elemental Analysis (Stoichiometry) isolation->elemental catalysis Catalytic Activity uv_vis->catalysis drug_dev Biological Activity (e.g., Cytotoxicity) uv_vis->drug_dev ir->catalysis ir->drug_dev magnetic->catalysis magnetic->drug_dev xrd->catalysis xrd->drug_dev elemental->catalysis elemental->drug_dev

Caption: General workflow for the synthesis, characterization, and application testing of Ni(II) complexes.

Diagram 2: Catalytic Cycle for Ni-Catalyzed Cross-Coupling

catalytic_cycle node_A Ni(0)L Catalyst node_B Oxidative Addition node_A->node_B R-X node_C R-Ni(II)-X Intermediate node_B->node_C node_D Transmetalation (M-R') node_C->node_D node_E R-Ni(II)-R' Intermediate node_D->node_E node_F Reductive Elimination node_E->node_F Product R-R' node_F->node_A

Caption: Simplified logical cycle for a generic Ni-catalyzed cross-coupling reaction.

Diagram 3: Potential Mechanism for Anticancer Activity

drug_mechanism complex Ni(II) Complex (Drug Candidate) cell Cancer Cell complex->cell Cellular Uptake dna Nuclear DNA complex->dna Intercalation/ Binding protein Cellular Protein (e.g., BSA, Enzyme) complex->protein Quenching/ Inhibition ros ROS Generation complex->ros Induction cell->dna cell->protein cell->ros apoptosis Apoptosis / Cell Death dna->apoptosis protein->apoptosis ros->apoptosis

Caption: Conceptual pathways for the anticancer action of a Ni(II) complex.

Applications in Catalysis and Drug Development

Catalysis

Nickel complexes are indispensable catalysts in organic synthesis, often providing a more cost-effective and sustainable alternative to precious metals like palladium.[28] Their catalytic activity is closely linked to the ability of nickel to cycle between different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)).

  • Cross-Coupling Reactions: Ni(II) complexes are highly effective precatalysts for forming carbon-carbon bonds in reactions like the Kumada, Suzuki, and Negishi couplings.[16][28] They have expanded the scope of possible coupling partners compared to palladium-based systems.[29]

  • Polymerization: Ni(II) complexes, particularly with N,O-chelate ligands, show extremely high catalytic activity for the polymerization of olefins like norbornene.[30]

  • Hydrogenation and Other Reactions: Nickel catalysts are crucial in hydrogenation reactions, converting unsaturated compounds to saturated ones, and are used in various industrial refining processes.[28]

Drug Development

The unique coordination geometries and reactivity of Ni(II) complexes make them promising candidates for therapeutic applications.[31]

  • Anticancer Activity: Many Ni(II) complexes have demonstrated significant in vitro cytotoxicity against various cancer cell lines, with some showing activity comparable or even superior to cisplatin.[10] Their mechanism of action can involve binding to DNA, potentially through intercalation, and interacting with cellular proteins like bovine serum albumin (BSA).[10][19] Some complexes may also induce cell death through the generation of reactive oxygen species (ROS).[32] Recently, Ni(II) complexes have been investigated as potential inhibitors for SARS-CoV-2 proteins.[19]

  • Antimicrobial Properties: Schiff base complexes of Ni(II) and other related compounds have shown promising antibacterial and antifungal activities.[1][14]

  • Enzyme Mimics and Inhibition: As nickel is an essential cofactor in several enzymes, synthetic Ni(II) complexes serve as valuable models to study the structure and reactivity of enzyme active sites.[5][27]

The development of stable nickel complexes that can facilitate previously challenging organic reactions is also accelerating the drug discovery process by allowing chemists to access new chemical space and build complex molecules more efficiently.[33][34]

Conclusion

The coordination chemistry of Nickel (II) is a rich and dynamic field. The predictable yet tunable relationship between ligand design, coordination geometry, and the resulting spectroscopic, magnetic, and reactive properties provides a robust platform for rational design. For researchers in catalysis and drug development, Ni(II) complexes offer a cost-effective and versatile toolkit to address significant challenges, from creating complex organic molecules to designing novel therapeutic agents. Future research will undoubtedly continue to uncover new structures, reactivity, and applications for these fascinating coordination compounds.

References

A Technical Guide to the Magnetic Properties of High-Spin Nickel(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the magnetic properties inherent to high-spin Nickel(II) complexes. It covers the theoretical underpinnings, experimental methodologies for characterization, and a summary of key magneto-structural correlations, with a focus on quantitative data and practical protocols.

Introduction to High-Spin Nickel(II) Magnetism

The Nickel(II) ion possesses a 3d⁸ electron configuration. In the presence of a ligand field, the degeneracy of the d-orbitals is lifted. For high-spin Ni(II) complexes, typically formed with weak-field ligands in octahedral or tetrahedral geometries, the electrons are arranged to maximize spin multiplicity, resulting in a total spin state of S = 1.[1][2]

In a regular octahedral field, the ground state is ³A₂g, which is orbitally non-degenerate.[1][3] This configuration gives rise to two unpaired electrons, leading to a theoretical spin-only magnetic moment (µ_s) of approximately 2.83 Bohr Magnetons (B.M.).[1][3] However, experimentally observed magnetic moments for octahedral Ni(II) complexes typically fall in the range of 2.83-3.4 B.M.[2] This deviation arises from the mixing of the orbitally degenerate excited state (³T₂g) into the ground state via spin-orbit coupling, which introduces an orbital contribution to the magnetic moment.[2] Tetrahedral Ni(II) complexes, with a ³T₁ ground state, have a significant orbital contribution and thus exhibit higher magnetic moments, often in the range of 3.5-4.2 B.M.[3]

Theoretical Background

Magnetic Susceptibility and Magnetic Moment

The primary observable in magnetometry is the magnetic susceptibility (χ), a dimensionless constant that quantifies the degree of magnetization of a material in response to an applied magnetic field.[4] From the molar magnetic susceptibility (χ_M), the effective magnetic moment (µ_eff) can be calculated, which provides insight into the number of unpaired electrons and their orbital contributions.

Zero-Field Splitting (ZFS)

For systems with S > 1/2, such as high-spin Ni(II), the spin sublevels (M_s = -1, 0, +1) can be non-degenerate even in the absence of an external magnetic field. This phenomenon is known as zero-field splitting (ZFS).[5] It arises from a combination of spin-orbit coupling and distortions from perfect cubic symmetry.[6] The ZFS is described by the axial (D) and rhombic (E) parameters in the spin Hamiltonian:

  • H = D[S_z² - S(S+1)/3] + E(S_x² - S_y²) [7]

The sign and magnitude of D are crucial:

  • D > 0 (Easy-Plane Anisotropy): The M_s = ±1 states are higher in energy than the M_s = 0 state. This is common in axially elongated octahedral geometries.[8]

  • D < 0 (Easy-Axis Anisotropy): The M_s = ±1 states are lower in energy than the M_s = 0 state. This is observed in axially compressed octahedral geometries and is a prerequisite for Single-Molecule Magnet (SMM) behavior.[9][10]

ZFS significantly affects the temperature dependence of magnetic susceptibility, typically causing the χ_M*T product to decrease at low temperatures.[9][10]

Magnetic Exchange Interactions and the Curie-Weiss Law

In polynuclear complexes, magnetic exchange interactions can occur between metal centers. The temperature dependence of the magnetic susceptibility for paramagnetic materials often follows the Curie-Weiss law, χ = C / (T - θ), where θ is the Weiss constant.[1]

  • θ < 0: Indicates dominant antiferromagnetic interactions between spins.

  • θ > 0: Indicates dominant ferromagnetic interactions.[11]

  • θ ≈ 0: Suggests magnetically isolated centers.

Experimental Determination of Magnetic Properties

Two primary techniques are employed for determining the magnetic susceptibility of Ni(II) complexes: SQUID (Superconducting Quantum Interference Device) Magnetometry for solid-state measurements and the Evans Method for solution-state measurements.

SQUID Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.[12][13] It provides comprehensive data on magnetic ordering, spin states, and anisotropy.[12]

  • Sample Preparation: A precisely weighed polycrystalline (powder) sample (typically 1-20 mg) is loaded into a gelatin capsule or other suitable sample holder.[11][14]

  • Mounting: The sample is mounted in a sample holder (e.g., a straw) and inserted into the SQUID magnetometer.

  • Data Collection:

    • Temperature Dependence: The magnetic moment is measured over a wide temperature range (e.g., 2-300 K) under a constant, low applied DC field (e.g., 1000 Oe).[11]

    • Field Dependence (Magnetization): The magnetic moment is measured at a low, constant temperature (e.g., 2 K) while sweeping the applied magnetic field over a wide range (e.g., 0-7 T).[9]

  • Data Correction: The raw data is corrected for the diamagnetic contributions of the sample holder and the core diamagnetism of the complex itself using Pascal's constants.[11]

  • Analysis: The corrected molar magnetic susceptibility (χ_M) and the χ_M*T product are plotted against temperature. Magnetization (M) is plotted against the applied field (H). These plots are then fitted to appropriate theoretical models to extract parameters like g, D, E, and J.[9][15]

SQUID_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Weigh Polycrystalline Sample B Load into Gel Capsule A->B C Mount in SQUID B->C D Set Temperature & Field Parameters C->D E Acquire Magnetic Moment Data D->E F Apply Diamagnetic Corrections E->F G Calculate χM vs. T and M vs. H F->G H Fit Data to Spin Hamiltonian Model G->H I Extract Magnetic Parameters (g, D, J) H->I

Evans Method (NMR)

The Evans method is a widely used NMR technique for determining the magnetic susceptibility of a paramagnetic substance in solution.[4][16] It relies on measuring the chemical shift difference of a reference signal (often the solvent or an inert compound like TMS) in the presence and absence of the paramagnetic complex.[17]

  • Solution Preparation: Prepare a solution of the paramagnetic Ni(II) complex in a suitable deuterated solvent with a precisely known concentration (c).[16][18]

  • Reference Preparation: Prepare a reference solution containing only the solvent and a small amount of an internal reference compound (e.g., benzene (B151609) or TMS).[18]

  • NMR Tube Assembly: Use a coaxial NMR tube insert.

    • Fill the inner capillary tube with the reference solution.[19]

    • Fill the outer tube with the solution containing the paramagnetic sample.[16][19]

  • NMR Spectrum Acquisition: Acquire a ¹H NMR spectrum of the sample. Two distinct peaks will be observed for the reference compound—one from the inner tube (reference) and one from the outer tube (shifted by the paramagnetic sample).

  • Calculation:

    • Measure the frequency difference (Δf in Hz) between the two reference peaks.[18]

    • Calculate the mass susceptibility (χ_g) and then the molar magnetic susceptibility (χ_M) using the appropriate formula, which depends on the spectrometer frequency, sample concentration, and temperature.[4][18]

    • Calculate the effective magnetic moment (µ_eff) from the corrected χ_M.

Evans_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Paramagnetic Solution (Known Concentration) C Assemble Coaxial NMR Tube A->C B Prepare Reference Solution B->C D Acquire 1H NMR Spectrum C->D E Measure Frequency Shift (Δf) D->E F Calculate Molar Susceptibility (χM) E->F G Apply Diamagnetic Corrections F->G H Calculate Effective Magnetic Moment (μeff) G->H

Quantitative Data Summary

The magnetic properties of high-spin Ni(II) complexes are highly dependent on their specific coordination environment. The following tables summarize representative data from the literature.

Table 1: Magnetic Properties of Mononuclear High-Spin Ni(II) Complexes

Complex FormulaGeometryµ_eff (B.M.) @ Temp (K)D (cm⁻¹)θ (K)Reference(s)
[Ni(2,3-dimethoxybenzoate)₂]Octahedral3.30 @ 237-< 0[1]
[Ni(3,5-dimethoxybenzoate)₂]Octahedral3.35 @ 298-< 0[1]
--INVALID-LINK--₂·4H₂OOctahedral3.09 @ 300-6.0-[9][10]
--INVALID-LINK--₂·MeOHOctahedral3.06 @ 300-4.7-[9][10]
[Ni(pydc)(pydm)]·H₂OOctahedral-~ -14-[20][21]
[NiCl₂(3,5-lut)₄]Octahedral-+6.7-0.1[8][22]
[NiBr₂(3,5-lut)₄]Octahedral-+2.4-0.9[8][22]
[NiI₂(3,5-lut)₄]Octahedral--1.8-3.2[8][22]

Table 2: Magnetic Properties of Polynuclear High-Spin Ni(II) Complexes

Complex FormulaInteraction TypeJ (cm⁻¹)gθ (K)Reference(s)
--INVALID-LINK--₂Ferromagnetic+2.5--[23]
[Ni(hfac)₂(PyBTM)₂]Ferromagnetic+14.52.13-2.63[11]
--INVALID-LINK--₆·6.5H₂OAntiferromagnetic-35.22.19-[15]

(Note: The definition of the spin Hamiltonian may vary between reports; J values are reported as found in the source. Positive J generally indicates ferromagnetic coupling and negative J indicates antiferromagnetic coupling.)

Magneto-Structural Correlations

The relationship between the geometric structure of a complex and its magnetic properties is a central theme in molecular magnetism. For high-spin Ni(II), distortions from ideal symmetry are the primary determinant of the ZFS.

An axially distorted octahedron (D₄h symmetry) is a classic example.

  • Axial Elongation: The axial ligands are weaker or at a longer distance than the equatorial ligands. This leads to a positive D value (easy-plane anisotropy).[8]

  • Axial Compression: The axial ligands are stronger or at a shorter distance than the equatorial ligands. This results in a negative D value (easy-axis anisotropy).[9][10]

This relationship is crucial for designing complexes with specific magnetic properties, such as Single-Molecule Magnets.

ZFS_Correlation cluster_distortions Axial Distortion (D4h) cluster_properties Resulting Magnetic Anisotropy A High-Spin Ni(II) (S=1) Octahedral Geometry B Axial Elongation (Weak Axial Ligand Field) A->B C Axial Compression (Strong Axial Ligand Field) A->C D D > 0 (Easy-Plane Anisotropy) B->D E D < 0 (Easy-Axis Anisotropy) C->E F Potential for Single-Molecule Magnet Behavior E->F

Advanced Topic: Ni(II)-Based Single-Molecule Magnets (SMMs)

Single-Molecule Magnets (SMMs) are individual molecules that can be magnetized and retain their magnetization below a certain blocking temperature, exhibiting magnetic hysteresis.[24] This behavior requires a high-spin ground state and significant easy-axis magnetic anisotropy (a large, negative D value).[9][10]

While initially discovered in large polynuclear clusters, researchers have successfully designed mononuclear complexes, including those of Ni(II), that exhibit SMM properties.[9][24] These are often termed field-induced SMMs because an external magnetic field is required to suppress quantum tunneling of magnetization, allowing the slow relaxation to be observed.[20][21] The key to creating Ni(II) SMMs is to enforce a coordination geometry, such as a compressed octahedron or trigonal bipyramid, that generates the necessary large, negative D value.[9][10][25] This creates an energy barrier (U_eff) for the reversal of magnetization between the M_s = -1 and M_s = +1 states.

SMM_Barrier A MS = 0 C MS = -1 D MS = +1 B MS = ±1 C:e->A:w Ueff D:w->A:w Ueff origin->A Energy

References

The Dichotomous Role of Nickel (II) Ions in Biological Systems: From Essential Cofactor to Toxic Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The transition metal nickel, in its +2 oxidation state (Ni²⁺), plays a multifaceted and critical role in the biochemistry of numerous organisms, ranging from prokaryotes to eukaryotes. While essential as a cofactor for a variety of enzymes vital to metabolic processes, nickel can also exert significant toxicity at elevated concentrations, implicating it in various pathologies, including cancer. This technical guide provides a comprehensive overview of the biological functions of the Nickel (II) ion, detailing its involvement in enzymatic catalysis, the intricate cellular machinery that governs its homeostasis, and the molecular mechanisms underpinning its toxicity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of metalloproteins, enzyme kinetics, toxicology, and the development of therapeutics targeting nickel-dependent pathways.

The Essential Role of Nickel (II) in Enzymology

Nickel (II) is a crucial catalytic and structural component of a diverse array of enzymes. The unique coordination chemistry of Ni²⁺ allows it to participate in a range of biochemical reactions, from hydrolysis to complex redox processes. A summary of key nickel-containing enzymes and their functions is presented below.

Urease

Urease (EC 3.5.1.5) is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate.[1][2] This reaction is pivotal in the nitrogen cycle, allowing organisms to utilize urea as a nitrogen source.[3] The active site of urease contains a dinuclear nickel center, where the two Ni²⁺ ions are essential for polarizing the urea molecule and activating a coordinated water molecule for nucleophilic attack.[2]

[NiFe]-Hydrogenase

[NiFe]-hydrogenases are enzymes that catalyze the reversible oxidation of molecular hydrogen (H₂ ⇌ 2H⁺ + 2e⁻).[4] These enzymes are critical for the energy metabolism of many microorganisms. The active site contains a heterodimeric cluster of nickel and iron, with the nickel atom believed to be the primary site of interaction with hydrogen.[4]

Carbon Monoxide Dehydrogenase (CODH) and Acetyl-CoA Synthase (ACS)

In many anaerobic microorganisms, carbon monoxide dehydrogenase (CODH) and acetyl-CoA synthase (ACS) are key enzymes in carbon fixation pathways.[5] CODH catalyzes the reversible oxidation of carbon monoxide (CO) to carbon dioxide (CO₂), while ACS synthesizes acetyl-CoA from a methyl group, CO, and coenzyme A.[5] Both enzymes contain complex nickel-iron-sulfur clusters at their active sites, where nickel plays a direct role in binding and activating the carbon monoxide substrate.[5]

Nickel Superoxide (B77818) Dismutase (NiSOD)

Nickel superoxide dismutase is an enzyme found in some prokaryotes that catalyzes the disproportionation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). This provides a crucial defense against oxidative stress. The catalytic cycle involves the shuttling of the nickel ion between the Ni²⁺ and Ni³⁺ oxidation states.

Other Nickel-Dependent Enzymes

Other notable nickel-containing enzymes include:

  • Glyoxalase I: Involved in the detoxification of methylglyoxal, a toxic byproduct of metabolism.

  • Acireductone Dioxygenase (ARD): Participates in the methionine salvage pathway.

  • Methyl-Coenzyme M Reductase (MCR): Catalyzes the final step in methane (B114726) formation by methanogenic archaea.

  • Lactate Racemase: Interconverts D- and L-lactate.

Quantitative Data on Nickel-Containing Enzymes

The following tables summarize key quantitative data for representative nickel-dependent enzymes. These values can vary depending on the source organism and experimental conditions.

Table 1: Kinetic Parameters of Selected Nickel-Containing Enzymes

EnzymeOrganismSubstrateK_m_k_cat_ (s⁻¹)Optimal pHOptimal Temperature (°C)
UreaseCanavalia ensiformis (Jack Bean)Urea1.3 mM[6]3,000[7]7.4[6]60[6]
[NiFe]-HydrogenaseRalstonia eutrophaH₂Varies with potential[8]>1000[9]5.5-6.5[8]Increases with temp[8]
CO Dehydrogenase (CODH)Carboxydothermus hydrogenoformansCO8.7 µM[10]1,831[10]8.0[3]70[3]
Nickel Superoxide Dismutase (NiSOD)Streptomyces sp.Superoxide~10⁹ M⁻¹s⁻¹ (k_cat_/K_m_)[7]---

Table 2: Nickel Concentration in Biological Samples

Sample TypeOrganismNickel ConcentrationReference
Brain Tissue (wet weight)Human2.15–79.4 ng/g[11]
Liver Tissue (wet weight)Human7.85–519 ng/g[11]
Kidney Tissue (wet weight)Human12.8–725 ng/g[11]
Lung Tissue (wet weight)Human8.47–333 ng/g[11]
Heart Tissue (wet weight)Human2.3–97.7 ng/g[11]
SerumHuman (unexposed)~0.3 mcg/L[12]
UrineHuman (unexposed)Varies[12]
E. coli (aerobic)Escherichia coli<5 µM[13]

Nickel Homeostasis: A Tightly Regulated Network

Given the dual nature of nickel as both an essential nutrient and a potential toxin, cells have evolved sophisticated systems to manage its uptake, trafficking, and storage. This process of nickel homeostasis is crucial for providing sufficient nickel for enzyme maturation while preventing toxic accumulation.

Nickel Import

Bacteria and other microorganisms utilize specific high-affinity transport systems to acquire nickel from the environment. These include ATP-binding cassette (ABC) transporters, such as the NikABCDE system, and the nickel/cobalt transporter (NiCoT) family.

Nickel Chaperones and Metallocenter Assembly

Once inside the cell, nickel ions do not exist in a free state but are bound by a series of metallochaperone proteins. These chaperones are responsible for safely trafficking and delivering nickel to the apoenzymes that require it for their function. Key nickel chaperones include:

  • SlyD: A protein with both peptidyl-prolyl isomerase (PPIase) and chaperone activity that can bind multiple nickel ions.[8] It is involved in the maturation of [NiFe]-hydrogenases.[8]

  • HypA and HypB: These are essential for nickel insertion into [NiFe]-hydrogenases. HypB, a GTPase, and HypA interact to facilitate the transfer of nickel.[8]

  • UreE: A metallochaperone dedicated to delivering nickel to urease.[8]

The transfer of nickel between these chaperones and to the target apoenzyme is a highly regulated process, often involving direct protein-protein interactions and, in some cases, the hydrolysis of GTP.

Nickel_Homeostasis Extracellular Extracellular Ni²⁺ NikABCDE NikABCDE Transporter Extracellular->NikABCDE NiCoT NiCoT Transporter Extracellular->NiCoT Cytoplasm Cytoplasmic Ni²⁺ Pool NikABCDE->Cytoplasm NiCoT->Cytoplasm SlyD SlyD Cytoplasm->SlyD UreE UreE Cytoplasm->UreE HypB HypB-GTP SlyD->HypB Ni²⁺ Transfer HypA HypA HypB->HypA Ni²⁺ Transfer Apo_Hydrogenase Apo-[NiFe]-Hydrogenase HypA->Apo_Hydrogenase Ni²⁺ Insertion Hydrogenase Holo-[NiFe]-Hydrogenase Apo_Hydrogenase->Hydrogenase Maturation Apo_Urease Apo-Urease UreE->Apo_Urease Ni²⁺ Insertion Urease Holo-Urease Apo_Urease->Urease Maturation

Fig 1. Simplified workflow of nickel import and chaperone-mediated delivery to target enzymes.

The Dark Side of Nickel: Toxicity and Carcinogenesis

While essential in trace amounts, excess nickel is toxic and has been classified as a human carcinogen.[4] The mechanisms of nickel toxicity are complex and involve multiple cellular pathways.

Oxidative Stress and DNA Damage

Nickel can promote the generation of reactive oxygen species (ROS), leading to oxidative stress.[4] This can result in damage to lipids, proteins, and DNA. Nickel has also been shown to inhibit DNA repair mechanisms, further contributing to its genotoxicity.[4]

Disruption of Signaling Pathways

Nickel is known to interfere with several critical signaling pathways. One of the most well-studied is the hypoxia-inducible factor (HIF-1α) pathway. Nickel can stabilize HIF-1α, a key transcription factor that regulates genes involved in angiogenesis, glucose metabolism, and cell survival, even under normoxic conditions.[9] This "pseudo-hypoxic" state is believed to contribute to nickel-induced carcinogenesis.

Nickel_Toxicity_Pathway Ni Excess Ni²⁺ ROS Increased ROS Ni->ROS HIF1a_degradation Inhibition of HIF-1α Degradation Ni->HIF1a_degradation DNA_repair Inhibition of DNA Repair Ni->DNA_repair DNA_damage DNA Damage ROS->DNA_damage HIF1a HIF-1α Stabilization HIF1a_degradation->HIF1a HIF1_target_genes Transcription of HIF-1 Target Genes (e.g., VEGF, glycolytic enzymes) HIF1a->HIF1_target_genes Carcinogenesis Carcinogenesis HIF1_target_genes->Carcinogenesis Genomic_instability Genomic Instability DNA_damage->Genomic_instability DNA_repair->Genomic_instability Genomic_instability->Carcinogenesis

Fig 2. Key signaling pathways involved in nickel-induced toxicity and carcinogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of nickel in biological systems.

Urease Activity Assay (Colorimetric)

Principle: This assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The ammonia is detected using a modified Berthelot reaction, which forms a colored product that can be quantified spectrophotometrically.

Materials:

  • Urease Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Urea solution (e.g., 100 mM in Urease Assay Buffer)

  • Ammonia Reagent 1 (e.g., containing sodium salicylate (B1505791) and sodium nitroprusside)

  • Ammonia Reagent 2 (e.g., containing sodium hypochlorite)

  • Ammonium (B1175870) chloride standard solution (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or purified enzyme solutions in Urease Assay Buffer.

  • Standard Curve: Prepare a series of ammonium chloride standards of known concentrations in Urease Assay Buffer.

  • Reaction Setup: In a 96-well plate, add your sample or standard to the wells. Add Urease Assay Buffer to a final volume of 50 µL.

  • Initiate Reaction: Add 50 µL of urea solution to each well to start the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction and Color Development: Stop the reaction by adding 50 µL of Ammonia Reagent 1, followed by 50 µL of Ammonia Reagent 2 to each well. Mix well and incubate at room temperature for 15-30 minutes to allow for color development.

  • Measurement: Measure the absorbance at a wavelength of approximately 670 nm using a microplate reader.

  • Calculation: Determine the ammonia concentration in your samples by comparing their absorbance to the standard curve. Urease activity can be expressed as µmol of ammonia produced per minute per mg of protein.

Purification of His-tagged Nickel-Binding Proteins by Immobilized Metal Affinity Chromatography (IMAC)

Principle: This technique utilizes the high affinity of a polyhistidine tag (His-tag) engineered onto a recombinant protein for immobilized nickel ions on a chromatography resin.

Materials:

  • Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose (B213101) resin

  • Chromatography column

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)

  • Wash Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)

  • Cell lysate containing the His-tagged protein

Procedure:

  • Column Preparation: Pack a chromatography column with Ni-NTA agarose resin and equilibrate with 5-10 column volumes of Lysis Buffer.

  • Sample Loading: Load the clarified cell lysate onto the equilibrated column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound His-tagged protein with Elution Buffer. Collect fractions and monitor the absorbance at 280 nm to identify the protein peak.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity of the eluted protein.

  • Buffer Exchange/Desalting: If necessary, remove the imidazole and high salt from the purified protein solution using dialysis or a desalting column.

IMAC_Workflow Start Start Equilibrate Equilibrate Ni-NTA Column with Lysis Buffer Start->Equilibrate Load Load Cell Lysate Equilibrate->Load Wash Wash with Wash Buffer to Remove Unbound Proteins Load->Wash Elute Elute with Elution Buffer (High Imidazole) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (SDS-PAGE) Collect->Analyze End Purified Protein Analyze->End

Fig 3. General workflow for the purification of His-tagged proteins using IMAC.
Quantification of Nickel in Biological Tissues by ICP-MS

Principle: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for determining the elemental composition of a sample. The sample is introduced into a high-temperature plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.

Materials:

  • Microwave digestion system

  • ICP-MS instrument

  • Trace metal grade nitric acid (HNO₃)

  • Trace metal grade hydrogen peroxide (H₂O₂)

  • High-purity deionized water

  • Certified nickel standard solutions

Procedure:

  • Sample Preparation (Microwave Digestion): a. Accurately weigh a known amount of the biological tissue sample (e.g., 0.1-0.5 g) into a clean microwave digestion vessel. b. Add a mixture of trace metal grade nitric acid and hydrogen peroxide (e.g., 5 mL HNO₃ and 2 mL H₂O₂) to the vessel. c. Securely cap the vessels and place them in the microwave digestion system. d. Run a digestion program with a gradual increase in temperature and pressure to ensure complete digestion of the organic matrix. A typical program might ramp to 200°C and hold for 20-30 minutes. e. After cooling, carefully open the vessels in a fume hood and dilute the digested sample to a known final volume with high-purity deionized water.

  • ICP-MS Analysis: a. Instrument Calibration: Prepare a series of calibration standards of known nickel concentrations from a certified standard solution. Use these to generate a calibration curve. b. Instrument Tuning: Tune the ICP-MS instrument to optimize sensitivity and minimize interferences for the nickel isotopes to be measured (e.g., ⁵⁸Ni, ⁶⁰Ni). c. Sample Analysis: Introduce the digested and diluted samples, along with blanks and quality control standards, into the ICP-MS for analysis. d. Data Acquisition: The instrument will measure the ion counts for the specified nickel isotopes.

  • Data Analysis: a. Use the calibration curve to determine the concentration of nickel in the analyzed solutions. b. Calculate the original concentration of nickel in the biological tissue, taking into account the initial sample weight and the final dilution volume. The results are typically expressed in µg/g or ng/g of tissue.

Conclusion

The this compound presents a fascinating case of dual functionality in biological systems. Its indispensable role as an enzymatic cofactor underscores its importance in fundamental metabolic pathways. Conversely, the well-documented toxicity and carcinogenicity of nickel highlight the critical need for stringent cellular control over its homeostasis. A thorough understanding of the intricate mechanisms governing nickel's biological activities is paramount for researchers in diverse fields. For drug development professionals, the nickel-dependent enzymes in pathogenic microorganisms represent potential therapeutic targets, while the pathways of nickel-induced toxicity are crucial for assessing the safety of nickel-containing materials and developing strategies to mitigate its harmful effects. This technical guide provides a foundational resource to aid in these research and development endeavors.

References

Aqueous chemistry of the hexaaquanickel(II) ion

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Aqueous Chemistry of the Hexaaquanickel(II) Ion

Introduction

The hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, is a cornerstone of transition metal coordination chemistry. Formed when nickel(II) salts such as nickel(II) chloride or nickel(II) sulfate (B86663) are dissolved in water, this complex ion is responsible for the characteristic green color of aqueous Ni(II) solutions.[1] Its well-defined structure and predictable reactivity make it an ideal model system for studying fundamental principles, including ligand field theory, substitution mechanisms, and the acidity of hydrated metal ions.[1] For researchers in materials science and drug development, understanding the aqueous behavior of [Ni(H₂O)₆]²⁺ is crucial for designing novel catalysts, nickel-based therapeutic agents, and advanced materials.

Structure and Bonding

The hexaaquanickel(II) ion consists of a central nickel atom in the +2 oxidation state (a d⁸ electron configuration) surrounded by six water molecules.[2] These water molecules act as neutral, monodentate Lewis bases, donating a lone pair of electrons from the oxygen atom to form coordinate covalent bonds with the Ni(II) center. The resulting complex has a well-defined octahedral geometry.

Quantitative Structural Data

The precise structural parameters of the [Ni(H₂O)₆]²⁺ cation have been determined through single-crystal X-ray diffraction studies of its various salts. These data provide definitive values for bond lengths and angles.

Parameter Value Compound Method
Geometry Octahedral--
Ni-O Bond Length ~5.1 Å--INVALID-LINK--₂X-ray Diffraction
Ni-O Bond Length 2.065 Å (corrected)--INVALID-LINK--₂X-ray Diffraction
O-Ni-O Angle ~90° and 180°--

Note: Bond lengths are corrected for rigid-body motion. The observed angles are very close to the ideal 90° for an octahedral complex.

Acidity and Hydrolysis in Aqueous Solution

In an aqueous environment, the [Ni(H₂O)₆]²⁺ ion behaves as a weak Brønsted-Lowry acid. The high positive charge density of the central Ni(II) ion polarizes the O-H bonds of the coordinated water ligands, making them more acidic than bulk water molecules. This leads to the partial dissociation of a proton to a surrounding water molecule, establishing an equilibrium that renders the solution acidic.

The primary hydrolysis reaction is: [Ni(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Ni(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

Further addition of a base, such as sodium hydroxide, drives the equilibrium forward, leading to the precipitation of pale green nickel(II) hydroxide, [Ni(OH)₂(H₂O)₄].[1]

[Ni(H₂O)₆]²⁺(aq) + 2OH⁻(aq) → --INVALID-LINK-- + 2H₂O(l)[1]

Hydrolysis Pathway Diagram

hydrolysis_pathway ion1 [Ni(H₂O)₆]²⁺ ion2 [Ni(H₂O)₅(OH)]⁺ ion1->ion2 + H₂O - H₃O⁺ precipitate [Ni(OH)₂(H₂O)₄] (s) ion2->precipitate + OH⁻ - H₂O

Figure 1: Stepwise hydrolysis of the hexaaquanickel(II) ion.
Quantitative Acidity Data

The acidity of the hexaaquanickel(II) ion is quantified by its acid dissociation constant (pKa).

Parameter Value Temperature (°C) Method
pKa 9.8625Potentiometric Titration
pKa 9.430Potentiometric Titration

Ligand Exchange Reactions

The coordinated water molecules in [Ni(H₂O)₆]²⁺ are labile and can be readily replaced by other ligands in a process known as ligand exchange or substitution. The kinetics and thermodynamics of these reactions are central to the synthesis of new nickel complexes. The mechanism for these reactions is typically classified as interchange dissociative (Id), where the rate-determining step involves the breaking of the Ni-OH₂ bond.

Key Ligand Exchange Reactions and Stability
  • Ammonia: Causes a color change from green to blue-purple.[1] [Ni(H₂O)₆]²⁺(aq) + 6NH₃(aq) ⇌ [Ni(NH₃)₆]²⁺(aq) + 6H₂O(l)

  • Ethylenediamine (en): A bidentate chelating ligand that forms a very stable complex. [Ni(H₂O)₆]²⁺(aq) + 3en(aq) ⇌ [Ni(en)₃]²⁺(aq) + 6H₂O(l)

  • EDTA⁴⁻: A powerful hexadentate chelating agent.[1] [Ni(H₂O)₆]²⁺(aq) + EDTA⁴⁻(aq) ⇌ [Ni(EDTA)]²⁻(aq) + 6H₂O(l)

  • Chloride: High concentrations of chloride ions can lead to a change in both coordination number and geometry from octahedral to tetrahedral. [Ni(H₂O)₆]²⁺(aq) + 4Cl⁻(aq) ⇌ [NiCl₄]²⁻(aq) + 6H₂O(l)

Chelation with EDTA Diagram

chelation_diagram Ni_aqua [Ni(H₂O)₆]²⁺ Ni_EDTA [Ni(EDTA)]²⁻ Ni_aqua->Ni_EDTA EDTA EDTA⁴⁻ EDTA->Ni_EDTA Water 6 H₂O

Figure 2: Ligand exchange showing chelation with EDTA.
Quantitative Kinetic Data

The rate of ligand exchange is a critical parameter. The rate constant for the exchange of a single water molecule provides a baseline for understanding the lability of the complex.

Reaction Parameter Value (at 25 °C)
Water Exchange Rate Constant (kex)3.2 x 10⁴ s⁻¹
[Ni(NH₃)₆]²⁺ Formation log(Kstab)7.7
[Ni(en)₃]²⁺ Formation log(Kstab)18.3[1]
[Ni(CN)₄]²⁻ Formation log(Kstab)31.3[1]

Spectroscopic Properties

The electronic structure of the d⁸ Ni(II) ion in an octahedral field gives rise to spin-allowed d-d electronic transitions. The absorption of light corresponding to these transitions is responsible for the ion's green color. The UV-Vis spectrum is a key tool for characterization.

Quantitative Spectroscopic Data

The UV-Vis spectrum of [Ni(H₂O)₆]²⁺ in aqueous solution shows characteristic absorption bands. The positions and intensities of these bands change predictably with ligand substitution.[3]

Complex Ion λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Color
[Ni(H₂O)₆]²⁺~400, ~700[3][4]~5 (at 400 nm)Green[3]
[Ni(NH₃)₆]²⁺~360, ~590[3]~8 (at 590 nm)Blue/Purple

Note: Molar absorptivity values for d-d transitions are typically low due to their Laporte-forbidden nature.

Experimental Protocols

Synthesis and Characterization of [Ni(H₂O)₆]²⁺ Salts
  • Synthesis: Dissolve a high-purity nickel(II) salt (e.g., NiSO₄·6H₂O or NiCl₂·6H₂O) in deionized water to create a concentrated solution.[5]

  • Crystallization: Allow for slow evaporation of the solvent at room temperature in a vessel loosely covered to prevent contamination.

  • Isolation: Collect the resulting green crystals by vacuum filtration, wash with a minimal amount of ice-cold deionized water, and dry in a desiccator.

  • Purity Verification:

    • UV-Vis Spectroscopy: Record the spectrum of an aqueous solution of the crystals and confirm the presence of absorption maxima around 400 nm and 700 nm.[4]

    • X-ray Diffraction: For definitive structural proof, perform single-crystal X-ray diffraction to determine bond lengths and angles.

Determination of pKa by Potentiometric Titration
  • Preparation: Prepare a standardized solution of carbonate-free 0.1 M NaOH. Prepare a ~0.01 M solution of a [Ni(H₂O)₆]²⁺ salt (e.g., Ni(NO₃)₂) in a solution of constant ionic strength (e.g., 0.1 M KCl).[6][7][8]

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[6][7]

  • Titration: Place the nickel salt solution in a jacketed beaker at a constant temperature (e.g., 25.0 °C) under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.[6][7]

  • Data Collection: Add small, precise aliquots of the standardized NaOH solution. Record the pH after each addition, allowing the reading to stabilize.[7]

  • Analysis: Plot pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point of the first deprotonation step.[9]

Study of Ligand Exchange Kinetics via Stopped-Flow Spectrophotometry

This protocol outlines the reaction between [Ni(H₂O)₆]²⁺ and a new ligand (L) that results in a color change.

  • Instrumentation: Utilize a stopped-flow spectrophotometer capable of rapid mixing and time-resolved absorbance measurements.[10][11]

  • Solution Preparation:

    • Prepare a solution of [Ni(H₂O)₆]²⁺ of known concentration in a buffered solution of constant ionic strength.

    • Prepare several solutions of the incoming ligand (L) at various concentrations, typically at least 10-fold in excess of the nickel complex to ensure pseudo-first-order conditions.[12]

  • Wavelength Selection: Determine a wavelength where the reactant [Ni(H₂O)₆]²⁺ and the product [Ni(L)ₓ]²⁺ have significantly different molar absorptivities.

  • Kinetic Run:

    • Load the nickel solution into one drive syringe and a ligand solution into the other.

    • Initiate the instrument to rapidly inject and mix the two solutions.[10]

    • Monitor the change in absorbance at the selected wavelength as a function of time, typically over milliseconds to seconds.[11][13]

  • Data Analysis:

    • Fit the resulting absorbance vs. time curve to an appropriate exponential function to obtain the observed rate constant (kobs).

    • Repeat the experiment for different concentrations of the ligand (L).

    • Plot kobs versus [L]. The nature of this plot (e.g., linear, saturating) provides information about the reaction mechanism and allows for the determination of the second-order rate constant for the substitution.[10]

Ligand Exchange Kinetics Workflow Diagram

kinetics_workflow start Start prep_Ni Prepare buffered [Ni(H₂O)₆]²⁺ solution start->prep_Ni prep_L Prepare excess ligand (L) solutions at various [L] start->prep_L mix Rapidly mix solutions in stopped-flow apparatus prep_Ni->mix prep_L->mix monitor Monitor Absorbance vs. Time at a fixed wavelength mix->monitor fit Fit kinetic trace to obtain observed rate constant (k_obs) monitor->fit repeat Repeat for all [L]? fit->repeat repeat->mix No plot Plot k_obs vs. [L] repeat->plot Yes analyze Determine rate law and propose mechanism plot->analyze end End analyze->end

Figure 3: Experimental workflow for studying ligand exchange kinetics.

References

Spectroscopic Properties of the Nickel(II) Ion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nickel(II) ion (Ni²⁺), a 3d⁸ transition metal ion, is of significant interest across various scientific disciplines, including coordination chemistry, materials science, and biochemistry. Its versatile coordination geometries and accessible redox states make it a crucial component in catalysis, magnetic materials, and as a cofactor in numerous metalloenzymes. The spectroscopic properties of Ni(II) are a direct reflection of its electronic structure and provide invaluable insights into its coordination environment, bonding, and reactivity. This guide offers a comprehensive overview of the key spectroscopic techniques used to characterize Ni(II) complexes, with a focus on UV-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and X-ray Absorption Spectroscopy (XAS).

Electronic Structure and Term Symbols of the Ni(II) Ion

The nickel atom has the electronic configuration [Ar] 3d⁸ 4s². Upon ionization to Ni²⁺, it loses the two 4s electrons, resulting in an electronic configuration of [Ar] 3d⁸. For a free d⁸ ion, the interaction between the spin and orbital angular momenta of the electrons gives rise to several electronic states, or term symbols. The ground state term for a free d⁸ ion is ³F (triplet F), and the next highest energy term of the same spin multiplicity is ³P (triplet P). Other singlet terms (¹D, ¹G, ¹S) also exist at higher energies.

In the presence of a ligand field, such as in an octahedral complex, the degeneracy of these terms is lifted. For an octahedral Ni(II) complex, the ³F ground term splits into three terms: ³A₂g, ³T₂g, and ³T₁g. The ³P term transforms as ³T₁g. The ground state for a d⁸ ion in an octahedral field is always ³A₂g.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between d-orbitals that have been split by the ligand field. For high-spin octahedral Ni(II) complexes, three spin-allowed d-d transitions are typically observed, corresponding to the excitation of an electron from the ³A₂g ground state to the three higher energy triplet states.

  • ν₁: ³A₂g → ³T₂g

  • ν₂: ³A₂g → ³T₁g(F)

  • ν₃: ³A₂g → ³T₁g(P)

These transitions are governed by selection rules. The spin selection rule (ΔS = 0) dictates that transitions between states of the same spin multiplicity are allowed. The Laporte selection rule states that for a centrosymmetric molecule (like a regular octahedron), transitions between orbitals of the same parity (g → g or u → u) are forbidden. However, these transitions become partially allowed through vibronic coupling, resulting in weak absorptions with molar absorptivity (ε) values typically in the range of 1-100 M⁻¹cm⁻¹.[1]

Tanabe-Sugano Diagram

The energies of these electronic transitions can be visualized using a Tanabe-Sugano diagram for a d⁸ electronic configuration.[2][3][4] This diagram plots the energy of the electronic states (normalized by the Racah parameter, B) as a function of the ligand field splitting parameter (Δo, or 10Dq), also normalized by B. The ground state (³A₂g) is represented by the horizontal axis. By fitting the observed absorption bands from a UV-Vis spectrum to the transitions on the Tanabe-Sugano diagram, the values of Δo and B can be determined, providing insight into the ligand field strength and the degree of covalency in the metal-ligand bonds.

Data Presentation: UV-Vis Spectroscopy of Octahedral Ni(II) Complexes

The following table summarizes typical UV-Vis absorption data for some common octahedral Ni(II) complexes.

Complexν₁: ³A₂g → ³T₂g (nm)ε (M⁻¹cm⁻¹)ν₂: ³A₂g → ³T₁g(F) (nm)ε (M⁻¹cm⁻¹)ν₃: ³A₂g → ³T₁g(P) (nm)ε (M⁻¹cm⁻¹)Reference(s)
[Ni(H₂O)₆]²⁺~1200~2~725~5~395~5[5][6]
[Ni(NH₃)₆]²⁺~980~7~590~8~360~9[7][8]
[Ni(en)₃]²⁺~910~9~550~7~345~9[8][9]
[Ni(bipy)₃]²⁺~830~10~520~8--[8]

Note: The ν₃ transition can sometimes be obscured by more intense charge-transfer bands.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the Ni(II) complex of known concentration in a suitable solvent (e.g., water, ethanol, DMF). The solvent should not absorb in the spectral region of interest.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement, ensuring the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).[10]

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-30 minutes for stable readings.

    • Select the desired wavelength range for scanning (e.g., 300-1100 nm for typical octahedral Ni(II) complexes).

  • Measurement:

    • Fill a clean cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.[2]

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.[2]

    • Record the wavelengths of maximum absorbance (λ_max) and the corresponding absorbance values.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε) for each absorption band, where A is the absorbance, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the sample.[10]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species, i.e., those with unpaired electrons. High-spin Ni(II) has a d⁸ configuration with two unpaired electrons in the e_g orbitals, resulting in a total spin state of S=1.[11] EPR spectra of Ni(II) complexes provide detailed information about the electronic structure and the local environment of the metal ion.

The behavior of the S=1 spin system in a magnetic field is described by the spin Hamiltonian: H = gβH·S + D[S_z² - S(S+1)/3] + E(S_x² - S_y²)

where:

  • g is the g-tensor, which is typically anisotropic for Ni(II).

  • β is the Bohr magneton.

  • H is the applied magnetic field.

  • S is the spin operator.

  • D and E are the axial and rhombic zero-field splitting (ZFS) parameters, respectively. The ZFS arises from spin-orbit coupling and the distortion of the ligand field from perfect cubic symmetry.

The ZFS splits the S=1 state into sublevels even in the absence of an external magnetic field. The magnitude of D can be larger or smaller than the microwave energy used in the EPR experiment, which significantly affects the appearance of the spectrum.[11]

Data Presentation: EPR Spectroscopy of Octahedral Ni(II) Complexes
Complex Systemg-valuesD (cm⁻¹)E/DReference(s)
Ni(II) in MgOg_iso ≈ 2.22--[11]
Ni(pyrazole)₆(NO₃)₂g_= 2.25, g_⊥ = 2.22-0.28
Ni(3-methylpyrazole)₆(ClO₄)₂g_x=2.26, g_y=2.23, g_z=2.20+1.20.1[11]
Ni(imidazole)₆²⁺g_iso ≈ 2.180.880[12]
Ni(II)/Hsalamp dinuclear complexg_x=2.377, g_y=2.219, g_z=2.071-1.39 (Dz)-[13]
Experimental Protocol: EPR Spectroscopy
  • Sample Preparation:

    • Solid-state (Powder): Grind the crystalline sample into a fine, homogeneous powder to ensure random orientation of the molecules.[14] Carefully pack the powder into a quartz EPR tube.

    • Solution (Frozen): Dissolve the complex in a suitable solvent that forms a good glass upon freezing (e.g., DMF, toluene, or a mixture of solvents). The concentration should be optimized to avoid spin-spin broadening. Pipette the solution into an EPR tube, taking care to avoid air bubbles.[14] Flash-freeze the sample in liquid nitrogen.

  • Instrument Setup:

    • Cool the EPR spectrometer's resonant cavity to the desired temperature (often liquid helium or nitrogen temperatures for Ni(II) to observe well-resolved spectra).

    • Tune the spectrometer to the resonant frequency of the cavity.

  • Measurement:

    • Insert the sample into the cavity.

    • Sweep the magnetic field and record the first derivative of the microwave absorption.

    • Optimize parameters such as microwave power, modulation amplitude, and sweep time to obtain the best signal-to-noise ratio without distorting the spectral features.

  • Data Analysis:

    • Determine the g-values from the positions of the spectral features.

    • Simulate the experimental spectrum using software that incorporates the spin Hamiltonian to extract the ZFS parameters (D and E).

X-ray Absorption Spectroscopy (XAS)

XAS is a technique that uses synchrotron-generated X-rays to probe the local geometric and electronic structure of a specific element in a sample. For Ni(II) complexes, XAS at the Ni K-edge (around 8333 eV) is commonly employed. XAS is divided into two regions:

  • X-ray Absorption Near Edge Structure (XANES): The XANES region provides information about the oxidation state and coordination geometry of the nickel center. The intensity and position of pre-edge features are particularly sensitive to the coordination environment.[3]

  • Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region contains information about the number, type, and distances of the atoms in the immediate vicinity of the nickel ion. Analysis of the EXAFS oscillations can yield precise metal-ligand bond lengths.[3]

Data Presentation: XAS of Ni(II) Complexes
Complex SystemCoordination Number & GeometryLigand Donor AtomsNi-Ligand Bond Distance (Å)Reference(s)
[Ni(H₂O)₆]²⁺6 (Octahedral)O2.05[15]
Ni(II)-InrS protein4 (Square Planar)2 N (His), 2 S (Cys)Ni-N = 1.93, Ni-S = 2.23[3]
Ni(II) in LiCl-KCl melt4-6 (distorted octahedral/tetrahedral)Cl~2.4[4]
Na₂Ni[Fe(CN)₆]6 (Octahedral)N2.09[16]
Experimental Workflow: XAS
  • Sample Preparation: Samples can be solids (finely ground powder pressed into a pellet) or solutions (held in a suitable sample cell with X-ray transparent windows). The concentration needs to be optimized for the specific beamline and detection mode.

  • Data Collection:

    • The sample is placed in a synchrotron X-ray beam.

    • The energy of the incident X-rays is scanned across the Ni K-edge.

    • The absorption of X-rays by the sample is measured, typically in transmission or fluorescence mode.

  • Data Analysis:

    • XANES: The pre-edge and edge regions are analyzed to determine the oxidation state and coordination geometry by comparison with standards of known structure.

    • EXAFS: The oscillatory part of the spectrum is extracted, Fourier-transformed, and fitted to theoretical models to determine the coordination numbers, identities of neighboring atoms, and interatomic distances.

Jahn-Teller Distortion

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy and lower the overall energy. For an octahedral high-spin d⁸ Ni(II) complex, the electronic configuration is (t₂g)⁶(e_g)². The ground state is a non-degenerate ³A₂g term. Therefore, a first-order Jahn-Teller distortion is not expected. This is in contrast to d⁹ ions like Cu(II), which have a degenerate ²E_g ground state and typically exhibit significant Jahn-Teller distortions.

Visualizations

Diagrams of Spectroscopic Principles and Workflows

d_orbital_splitting cluster_free_ion Free Ni(II) Ion cluster_octahedral Octahedral Ligand Field d_orbitals d-orbitals (degenerate) eg e_g (d_{z^2}, d_{x^2-y^2}) d_orbitals->eg Higher Energy t2g t_{2g} (d_{xy}, d_{xz}, d_{yz}) d_orbitals->t2g Lower Energy

Caption: d-orbital splitting for Ni(II) in an octahedral ligand field.

tanabe_sugano Simplified energy level diagram for octahedral Ni(II) showing spin-allowed transitions. cluster_axis E_B Energy / B A2g ³A₂g (Ground State) T2g ³T₂g A2g->T2g ν₁ T1gF ³T₁g(F) A2g->T1gF ν₂ T1gP ³T₁g(P) A2g->T1gP ν₃

Caption: Spin-allowed electronic transitions for octahedral Ni(II).

experimental_workflow start Synthesized Ni(II) Complex uv_vis UV-Vis Spectroscopy start->uv_vis epr EPR Spectroscopy start->epr xas XAS (Synchrotron) start->xas uv_vis_data Determine Δo and B (d-d transitions) uv_vis->uv_vis_data epr_data Determine g, D, and E (Spin state, ZFS) epr->epr_data xas_data Determine Coordination #, Geometry, Bond Lengths xas->xas_data interpretation Correlate Spectroscopic Data with Structure and Bonding uv_vis_data->interpretation epr_data->interpretation xas_data->interpretation

Caption: Experimental workflow for spectroscopic characterization of Ni(II) complexes.

References

The Thermodynamic Landscape of Nickel(II) Chelates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermodynamic stability of Nickel(II) chelates. A fundamental understanding of the forces driving the formation and stability of these complexes is critical for applications ranging from medicinal chemistry and drug delivery to catalysis and environmental science. Here, we delve into the core thermodynamic principles, present quantitative stability data for key chelating agents, provide detailed experimental protocols for their determination, and explore the biological implications of Ni(II) chelation through a relevant signaling pathway.

Core Principles of Ni(II) Chelate Stability

The stability of a Ni(II) chelate in solution is a measure of the equilibrium position for the formation of the complex from the hydrated Ni(II) ion and the chelating ligand. This is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and a greater propensity for the chelate to form and persist in solution. The overall stability is governed by the Gibbs free energy change (ΔG) of the complexation reaction, which is composed of both enthalpy (ΔH) and entropy (ΔS) contributions:

ΔG = ΔH - TΔS = -RTlnK

Several key factors influence the thermodynamic stability of Ni(II) chelates:

  • The Irving-Williams Series: For divalent first-row transition metal ions, the stability of their high-spin complexes generally follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend, largely independent of the ligand, is explained by the combination of decreasing ionic radii across the period and the increasing ligand field stabilization energy (LFSE), which reaches a maximum for the d⁸ configuration of Ni(II) in an octahedral field.

  • The Chelate Effect: Multidentate ligands, known as chelators, form significantly more stable complexes than an equivalent number of monodentate ligands with similar donor atoms. This "chelate effect" is primarily entropy-driven. The coordination of one multidentate ligand releases multiple water molecules, leading to a large positive entropy change (increased disorder) that favors complex formation[1][2][3][4].

  • The Macrocyclic Effect: If the donor atoms of a chelator are part of a cyclic backbone, the resulting complex exhibits enhanced stability compared to its acyclic analogue. This "macrocyclic effect" is an enhancement of the chelate effect. The pre-organized structure of the macrocyclic ligand reduces the entropic penalty associated with ligand conformation upon binding, leading to a more favorable ΔG[3][4][5].

  • Nature of the Donor Atom: The basicity and type of the ligand's donor atoms are crucial. Generally, more basic ligands form more stable complexes. For a borderline acid like Ni(II), it forms stable complexes with a variety of donor atoms, particularly nitrogen and oxygen.

  • Size and Number of Chelate Rings: The formation of five- or six-membered chelate rings is generally most stable, as this minimizes ring strain. Complexes with multiple chelate rings, as formed by ligands like EDTA, are exceptionally stable.

  • Steric Hindrance: Bulky substituents on the ligand can sterically hinder the approach of the ligand to the metal ion, leading to weaker bonds and reduced stability.

Quantitative Thermodynamic Data

The following tables summarize the stability constants (log K) and other thermodynamic parameters for the formation of selected Ni(II) chelates. These values provide a quantitative basis for comparing the stability of different complexes under specified conditions.

Table 1: Thermodynamic Parameters for Ni(II) Complexes with Polydentate Ligands

LigandStoichiometry (Ni:L)log KΔG (kJ/mol)ΔH (kJ/mol)TΔS (kJ/mol)Conditions
Ethylenediamine (en)1:17.52-42.9-37.25.730 °C, 1 M KCl
1:213.86 (β₂)-79.1-77.02.130 °C, 1 M KCl
1:318.33 (β₃)-104.6-115.5-10.930 °C, 1 M KCl
Glycine (Gly)1:16.18-35.3-20.914.425 °C, 0.1 M NaNO₃
1:211.17 (β₂)-63.8-44.319.525 °C, 0.1 M NaNO₃
1:314.56 (β₃)-83.1-69.413.725 °C, 0.1 M NaNO₃
EDTA⁴⁻1:118.6-106.2-38.567.720 °C, 0.1 M KCl
EDDA²⁻ (Ethylenediamine-N,N'-diacetate)1:113.7-78.2-33.544.720 °C, 0.1 M KCl
NTA³⁻ (Nitrilotriacetate)1:111.5-65.6-13.452.220 °C, 0.1 M KCl
EDDA-dianilide (edtan)1:14.65-26.5-25.41.125 °C, Butan-1-ol sat. w/ H₂O

Note: β₂ and β₃ represent overall stability constants for the formation of ML₂ and ML₃, respectively. Data compiled from multiple sources.

Table 2: Stability Constants of Ni(II) Complexes with Amino Acids and Adenine

Ligand ALigand BStoichiometry (Ni:A:B)log KConditions
Adenine (Ade)-1:12.2125 °C, 0.1 M KNO₃
L-Aspartic acid (Asp)-1:16.9525 °C, 0.1 M KNO₃
-1:212.11 (β₂)25 °C, 0.1 M KNO₃
L-Leucine (Leu)-1:15.3425 °C, 0.1 M KNO₃
-1:29.77 (β₂)25 °C, 0.1 M KNO₃
AdenineL-Aspartic acid1:1:18.8225 °C, 0.1 M KNO₃
AdenineL-Glutamic acid1:1:17.9825 °C, 0.1 M KNO₃
AdenineL-Asparagine1:1:19.4625 °C, 0.1 M KNO₃
AdenineL-Leucine1:1:18.0125 °C, 0.1 M KNO₃
AdenineL-Phenylalanine1:1:17.7925 °C, 0.1 M KNO₃

Data sourced from Türkel, N. (2015)[6].

Experimental Protocols for Stability Determination

Accurate determination of thermodynamic parameters is paramount. The following sections outline the standard methodologies.

Potentiometric Titration

This is the most common and accurate method for determining stability constants. It involves monitoring the hydrogen ion concentration (pH) of a solution containing the Ni(II) ion and the chelating ligand as a standard base is added. The chelation process often involves the displacement of protons from the ligand, and the resulting pH change is used to calculate the concentration of all species at equilibrium.

Detailed Methodology:

  • Solution Preparation:

    • Prepare a stock solution of carbonate-free 0.1 M NaOH and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a stock solution of 0.1 M mineral acid (e.g., HNO₃ or HClO₄) and standardize it.

    • Prepare a high-purity stock solution of Ni(II) nitrate (B79036) or perchlorate. The concentration should be accurately determined, for example, by EDTA titration.

    • Accurately weigh and dissolve the high-purity ligand to prepare a stock solution.

    • Prepare a stock solution of a background electrolyte (e.g., 1.0 M KNO₃ or NaClO₄) to maintain a constant ionic strength throughout the titration.

  • Titration Setup:

    • Use a double-walled glass vessel thermostatted to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Equip the vessel with a calibrated combined glass electrode, a magnetic stirrer, a micro-burette for titrant delivery, and an inlet for an inert gas (e.g., nitrogen or argon) to prevent CO₂ contamination.

  • Titration Procedure (Bjerrum's Method):

    • Perform three separate titrations with the standardized NaOH solution:

      • A: Acid titration: A known volume of standard acid and background electrolyte.

      • B: Ligand titration: Solution A + a known concentration of the ligand.

      • C: Complex titration: Solution B + a known concentration of the Ni(II) salt.

    • For each titration, add the titrant in small increments, allowing the potential (pH) to stabilize before recording the reading and the volume added.

  • Data Analysis:

    • From the titration curves, calculate the average number of protons bound per ligand molecule (n̅ₐ) and the average number of ligands bound per metal ion (n̅).

    • Use the n̅ₐ values to determine the protonation constants (pKa) of the ligand.

    • Use the n̅ values and the free ligand concentration [L] (calculated using the pKa values) to construct a formation curve (n̅ vs. pL, where pL = -log[L]).

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, log K₁ is the value of pL at n̅ = 0.5.

    • Utilize specialized computer programs (e.g., BEST, Hyperquad) for a more rigorous and accurate calculation of the overall stability constants (β) by fitting the entire titration dataset.

UV-Vis Spectrophotometry

This method is suitable when the Ni(II) chelate has a distinct UV-Vis absorption spectrum compared to the free metal ion and the ligand. The change in absorbance upon complex formation is used to determine the equilibrium concentrations of the species.

Detailed Methodology:

  • Solution Preparation:

    • Prepare stock solutions of Ni(II), the ligand, and a suitable buffer to maintain a constant pH. The buffer should not coordinate with Ni(II).

    • All solutions should be prepared in a solvent (e.g., deionized water) that does not absorb in the wavelength range of interest.

  • Method of Continuous Variations (Job's Plot):

    • Prepare a series of solutions where the mole fraction of the ligand and metal ion are varied, but the total molar concentration ([Ni²⁺] + [L]) is kept constant.

    • For each solution, measure the absorbance at the wavelength of maximum absorbance (λₘₐₓ) of the complex. The λₘₐₓ is determined by scanning the spectrum of a solution known to contain the complex.

    • Plot the measured absorbance versus the mole fraction of the ligand. The plot will typically be a triangle, and the mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.67 indicates a 1:2 Ni:Ligand complex).

    • The stability constant can be calculated from the absorbance data of the Job's plot.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a constant concentration of Ni(II) and varying concentrations of the ligand.

    • Measure the absorbance of each solution at the λₘₐₓ of the complex.

    • Plot absorbance versus the molar ratio of [L]/[Ni²⁺]. The plot will typically show two intersecting straight lines. The point of intersection indicates the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data and the known concentrations of the reactants.

  • Data Analysis:

    • For a 1:1 complex (M + L ⇌ ML), the stability constant K is given by: K = [ML] / ([M][L]).

    • The concentrations of all species at equilibrium can be calculated from the absorbance data using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. The molar absorptivity of the complex must be determined from a solution where the metal ion is fully complexed (i.e., in the presence of a large excess of the ligand).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding interaction. In a single experiment, it can determine the binding affinity (Kₐ = 1/Kₔ), stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of the Ni(II) salt in a suitable buffer. The buffer should have a low ionization enthalpy to minimize heat changes from buffer protonation/deprotonation.

    • Prepare a solution of the chelating ligand in the exact same buffer to avoid heats of dilution.

    • Degas both solutions thoroughly immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.

    • Accurately determine the concentrations of both the Ni(II) and ligand solutions.

  • ITC Experiment Setup:

    • Load the Ni(II) solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Set the experimental temperature, stirring speed, and injection parameters (volume and duration of each injection, spacing between injections).

  • Titration Procedure:

    • The instrument will automatically inject small aliquots of the ligand solution from the syringe into the Ni(II) solution in the cell.

    • The heat change associated with each injection is measured by the power required to maintain a zero temperature difference between the sample and reference cells.

    • The titration continues until the binding sites on the Ni(II) are saturated, at which point the heat of injection will be equal to the heat of dilution.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to obtain the heat change per injection (μJ).

    • Plot the heat change per mole of injectant (kJ/mol) against the molar ratio of ligand to Ni(II).

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software. This fitting procedure yields the values for n, Kₐ, and ΔH.

    • Calculate ΔG and ΔS using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.

Visualization of Experimental and Biological Processes

Diagrams created using Graphviz DOT language provide clear visual representations of complex workflows and pathways.

Experimental Workflows

Potentiometric_Titration_Workflow cluster_prep 1. Solution Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis P1 Prepare & Standardize 0.1M NaOH (Carbonate-Free) P2 Prepare & Standardize 0.1M HNO₃ P3 Prepare Ni(II) Stock Solution (e.g., from Ni(NO₃)₂) P4 Prepare Ligand Stock Solution P5 Prepare Background Electrolyte (e.g., 1M KNO₃) T1 Titration A: Acid + Electrolyte A1 Generate Titration Curves (pH vs. Volume NaOH) T1->A1 T2 Titration B: Acid + Ligand + Electrolyte T2->A1 T3 Titration C: Acid + Ligand + Ni(II) + Electrolyte T3->A1 T_Setup Setup Thermostatted Cell (Glass Electrode, Stirrer, N₂) T_Setup->T1 T_Setup->T2 T_Setup->T3 A2 Calculate Protonation Constants (pKa) of Ligand A1->A2 A3 Calculate Formation Function (n̅) and pL A2->A3 A4 Determine Stepwise Stability Constants (log K) A3->A4 A5 Refine Overall Stability Constants (β) with Software A4->A5

Caption: Workflow for determining stability constants via potentiometric titration.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis P1 Prepare Ni(II) Solution in Buffer P2 Prepare Ligand Solution in the EXACT same Buffer P1->P2 P3 Accurately Determine Concentrations P2->P3 P4 Degas Both Solutions Thoroughly P3->P4 E1 Load Ni(II) into Sample Cell E2 Load Ligand into Injection Syringe E1->E2 E3 Set Experimental Parameters (T, Injections) E2->E3 E4 Run Titration: Inject Ligand into Cell, Measure Heat Change (dQ) E3->E4 A1 Integrate Raw Data to get Heat per Injection (ΔH) E4->A1 A2 Plot ΔH vs. Molar Ratio (Ligand/Ni(II)) A1->A2 A3 Fit Binding Isotherm to a Suitable Model A2->A3 A4 Obtain Thermodynamic Parameters: n, Kₐ, ΔH A3->A4 A5 Calculate ΔG and ΔS A4->A5

Caption: Workflow for thermodynamic characterization using ITC.

Biological Signaling Pathway: Ni(II)-Induced HIF-1α Activation

Nickel is a known human carcinogen that can act as a "hypoxia mimic" by stabilizing the Hypoxia-Inducible Factor 1α (HIF-1α) protein, even under normal oxygen conditions (normoxia). This leads to the activation of genes typically associated with low oxygen, which can promote tumor growth. The mechanism involves the inhibition of HIF prolyl hydroxylase (PHD) enzymes, which are responsible for marking HIF-1α for degradation.

The stability of Ni(II) chelates is relevant here, as the "free" or bioavailable Ni(II) ion is what interacts with the cellular machinery. The presence of strong chelating agents can sequester Ni(II), potentially mitigating its toxic and carcinogenic effects by preventing its interaction with enzymes like PHDs.

HIF1a_Pathway cluster_normoxia Normoxia (Normal O₂) cluster_nickel Normoxia + Ni(II) HIF1a_N HIF-1α PHD Prolyl Hydroxylase (PHD) (Fe²⁺-dependent) HIF1a_N->PHD HIF1a_OH Hydroxylated HIF-1α (HIF-1α-OH) PHD->HIF1a_OH Pro-OH O2 O₂ O2->PHD aKG α-ketoglutarate aKG->PHD Ascorbate Ascorbate Ascorbate->PHD VHL pVHL HIF1a_OH->VHL Proteasome Proteasomal Degradation HIF1a_OH->Proteasome Ubiquitination VHL->Proteasome Ub Ubiquitin Ub->Proteasome Ni Ni²⁺ PHD_inhibited Prolyl Hydroxylase (PHD) (Inhibited) Ni->PHD_inhibited Inhibits by: 1. Displacing Fe²⁺ 2. Promoting Ascorbate Oxidation Ni_Chelate Stable Ni(II) Chelate (Bio-unavailable) Ni->Ni_Chelate Sequestration HIF1a_Ni HIF-1α HIF1a_Ni->PHD_inhibited Hydroxylation Blocked HIF1a_stable HIF-1α (Stable) HIF1a_Ni->HIF1a_stable Accumulation HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex Dimerization & Nuclear Translocation HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Dimerization & Nuclear Translocation HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., Angiogenesis, Glycolysis) HRE->Gene_Expression Activates Transcription Chelator Strong Chelating Agent (e.g., EDTA) Chelator->Ni_Chelate Ni_Chelate->PHD_inhibited Prevents Inhibition

Caption: Ni(II) mimics hypoxia by inhibiting PHD enzymes, leading to HIF-1α stabilization.

References

The Role of Nickel(II) Ions as Lewis Acids in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The utility of Nickel(II) ions as potent Lewis acid catalysts in organic synthesis has expanded significantly in recent years. Their low cost, ready availability, and unique catalytic properties make them an attractive alternative to precious metal catalysts. This guide provides an in-depth analysis of the application of Ni(II) as a Lewis acid in several key organic transformations, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in leveraging this powerful catalytic tool.

Asymmetric Inverse-Electron-Demand Diels-Alder Reaction

The Nickel(II)-catalyzed asymmetric inverse-electron-demand Diels-Alder (IEDDA) reaction of 2-pyrones with styrenes and indenes provides a highly efficient route to chiral bridged bicyclic lactones, which are valuable synthetic intermediates.[1][2] This transformation showcases the ability of a chiral Ni(II) complex to act as a Lewis acid, activating the 2-pyrone dienophile and effectively controlling the stereochemical outcome of the cycloaddition.

Quantitative Data

A C₁-symmetric imidazolidine-pyrroloimidazolone pyridine (B92270) ligand in combination with Ni(OTf)₂ as the Lewis acid catalyst affords diverse bridged bicyclic lactones in high yields, diastereoselectivities, and enantioselectivities.[1][2]

Entry2-PyroneDienophileProductYield (%)dree (%)
1Methyl 6-methyl-2-oxo-2H-pyran-3-carboxylateStyrene3aa90>95:598
2Methyl 6-methyl-2-oxo-2H-pyran-3-carboxylate4-Methylstyrene3ab92>95:597
3Methyl 6-methyl-2-oxo-2H-pyran-3-carboxylate4-Methoxystyrene3ac95>95:596
4Methyl 6-methyl-2-oxo-2H-pyran-3-carboxylate4-Chlorostyrene3ad88>95:599
5Methyl 6-methyl-2-oxo-2H-pyran-3-carboxylateIndene5aa93>95:598
6Methyl 6-methyl-2-oxo-2H-pyran-3-carboxylate4,7-Dimethylindene5ab97>95:595
Experimental Protocol

General Procedure for the Ni(II)-Catalyzed Asymmetric IEDDA Reaction: [2]

To a flame-dried Schlenk tube were added Ni(OTf)₂ (5 mol%) and the chiral ligand (6 mol%). The tube was evacuated and backfilled with argon three times. Anhydrous dichloromethane (B109758) (1.0 mL) was then added, and the mixture was stirred at room temperature for 30 minutes. To this solution were sequentially added the 2-pyrone (0.2 mmol, 1.0 equiv.), 4 Å molecular sieves (50 mg), and the dienophile (0.3 mmol, 1.5 equiv.). The reaction mixture was stirred at the specified temperature until the 2-pyrone was completely consumed as monitored by TLC. The reaction was then quenched with saturated aqueous NaHCO₃ solution, and the aqueous layer was extracted with dichloromethane (3 x 5 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Mechanistic Pathway

Density functional theory (DFT) calculations support a concerted [4 + 2] cycloaddition mechanism for this Ni(II) complex-catalyzed reaction.[1][2] The Lewis acidic Ni(II) center coordinates to the carbonyl oxygen of the 2-pyrone, lowering its LUMO and facilitating the cycloaddition. The chiral ligand environment around the nickel ion dictates the facial selectivity of the dienophile approach, leading to high enantioselectivity.

Diels_Alder_Mechanism Catalyst Ni(OTf)₂-Ligand (Chiral Lewis Acid) ActivatedComplex Activated Pyrone-Ni(II) Complex Catalyst->ActivatedComplex Pyrone 2-Pyrone (Diene) Pyrone->ActivatedComplex TransitionState [4+2] Concerted Transition State ActivatedComplex->TransitionState Dienophile Styrene/Indene (Dienophile) Dienophile->TransitionState ProductComplex Product-Ni(II) Complex TransitionState->ProductComplex ProductComplex->Catalyst Catalyst Regeneration Product Bridged Bicyclic Lactone ProductComplex->Product Dissociation Michael_Addition_Mechanism Start Ni(II)-Box Complex + Acetylazaarene Enolate Ni(II) Enolate Formation Start->Enolate Coordination Nitroalkene Coordination Enolate->Coordination Attack Intramolecular Michael Addition Coordination->Attack Nitronate Ni(II) Nitronate Intermediate Attack->Nitronate Protonation Protonation Nitronate->Protonation ProductRelease Product Release & Catalyst Regeneration Protonation->ProductRelease ProductRelease->Start Dual_Catalysis_Mechanism Ni0 Ni(0)Lₙ OxAdd Oxidative Addition Ni0->OxAdd ArBr Aryl Bromide ArBr->OxAdd ArNiII Ar-Ni(II)-Br OxAdd->ArNiII Coupling Coupling ArNiII->Coupling AllylOH_LA Lewis Acid Activated Allylic Alcohol AllylOH_LA->Coupling RedElim Reductive Elimination Coupling->RedElim RedElim->Ni0 Catalyst Regeneration Product Allylarene RedElim->Product Mn Mn (reductant) Mn->Coupling Reduction

References

Advancements in Nickel (II) Based Materials: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthesis, characterization, and application of novel Nickel (II) complexes, with a focus on their potential in drug development and catalysis. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of key biological and chemical processes.

The exploration of new metal-based compounds continues to be a vibrant area of research, with Nickel (II) complexes emerging as particularly promising candidates for a range of applications. Their versatile coordination chemistry, accessible redox states, and diverse stereochemistries allow for the fine-tuning of their physical, chemical, and biological properties. This technical guide offers an in-depth look at recent discoveries in the field of Nickel (II) based materials, providing researchers, scientists, and drug development professionals with a consolidated resource of experimental methodologies and key findings.

Synthesis of Novel Nickel (II) Complexes

The foundation of discovering new Nickel (II) materials lies in the strategic design and synthesis of ligands that can impart desired properties to the resulting metal complex. Schiff bases and hydrazones are two prominent classes of ligands that have been extensively utilized in the development of new Ni(II) complexes due to their straightforward synthesis and versatile coordination behavior.

General Synthesis Protocol for Nickel (II) Schiff Base Complexes

A common method for the synthesis of Nickel (II) Schiff base complexes involves a condensation reaction between an aldehyde or ketone and a primary amine, followed by complexation with a Nickel (II) salt.

Step 1: Synthesis of the Schiff Base Ligand

  • Dissolve the selected aldehyde/ketone (1 mmol) in a suitable solvent, such as ethanol (B145695) or methanol (B129727) (20 mL).

  • Add a solution of the primary amine (1 mmol) in the same solvent (20 mL) to the aldehyde/ketone solution.

  • The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate (the Schiff base ligand) is collected by filtration.

  • The crude ligand is washed with cold solvent and can be purified by recrystallization.

Step 2: Synthesis of the Nickel (II) Complex

  • Dissolve the synthesized Schiff base ligand (2 mmol) in a suitable solvent (e.g., ethanol, 30 mL), often with gentle heating.

  • In a separate flask, dissolve a Nickel (II) salt, such as Nickel (II) chloride hexahydrate (NiCl₂·6H₂O) or Nickel (II) acetate (B1210297) tetrahydrate (Ni(OAc)₂·4H₂O) (1 mmol), in the same solvent (20 mL).

  • Add the Nickel (II) salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is then refluxed for 3-6 hours.

  • After cooling, the precipitated Nickel (II) complex is collected by filtration, washed with the solvent, and dried in a desiccator over anhydrous CaCl₂.

General Synthesis Protocol for Nickel (II) Hydrazone Complexes

The synthesis of Nickel (II) hydrazone complexes follows a similar two-step process involving the formation of a hydrazone ligand and subsequent complexation.

Step 1: Synthesis of the Hydrazone Ligand

  • A solution of a carbonyl compound (e.g., an aldehyde or ketone) (1 mmol) in a solvent like ethanol (20 mL) is prepared.

  • To this, a solution of a hydrazine (B178648) derivative (e.g., hydrazine hydrate, phenylhydrazine) (1 mmol) in the same solvent (20 mL) is added.

  • A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction.

  • The mixture is refluxed for 2-5 hours.

  • The resulting hydrazone ligand that precipitates upon cooling is filtered, washed, and recrystallized.

Step 2: Synthesis of the Nickel (II) Complex

  • The synthesized hydrazone ligand (2 mmol) is dissolved in a suitable solvent (e.g., methanol, 25 mL) with warming.

  • An aqueous or alcoholic solution of a Nickel (II) salt (1 mmol) is added dropwise to the ligand solution.

  • The pH of the reaction mixture may be adjusted to a specific range (e.g., 7-8) using a base like sodium hydroxide (B78521) or ammonia (B1221849) solution to facilitate deprotonation of the ligand and coordination.

  • The mixture is then refluxed for 4-6 hours.

  • The solid Nickel (II) hydrazone complex is collected by filtration, washed with the solvent, and dried.

Characterization of Nickel (II) Based Materials

A thorough characterization of newly synthesized Nickel (II) complexes is crucial to elucidate their structure, purity, and physicochemical properties. A combination of spectroscopic and analytical techniques is typically employed.

Characterization TechniqueInformation Obtained
Elemental Analysis (C, H, N) Determines the empirical formula of the complex.
Infrared (IR) Spectroscopy Identifies the coordination sites of the ligand to the metal ion by observing shifts in vibrational frequencies of key functional groups (e.g., C=N, N-H, O-H).
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex and helps in determining its geometry (e.g., octahedral, square planar).
¹H and ¹³C NMR Spectroscopy Elucidates the structure of the ligand and its coordination to the diamagnetic Ni(II) center by observing chemical shift changes.
Magnetic Susceptibility Determines the magnetic moment of the complex, which helps in ascertaining the geometry and the number of unpaired electrons in paramagnetic Ni(II) complexes.
Molar Conductance Measures the electrolytic nature of the complex in solution (ionic or non-ionic).
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional molecular structure of the complex, including bond lengths and angles.
Thermogravimetric Analysis (TGA) Investigates the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

Applications in Drug Development

Nickel (II) based materials have garnered significant attention for their potential therapeutic applications, particularly as anticancer and antimicrobial agents. Their mechanism of action often involves interaction with biological macromolecules like DNA and proteins, leading to the disruption of cellular processes.

Anticancer Activity

Several novel Nickel (II) complexes have demonstrated potent cytotoxic effects against various cancer cell lines. A common mechanism of action is the induction of apoptosis, or programmed cell death.

Experimental Protocol: MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of chemical compounds.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized Nickel (II) complexes are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells with untreated cells and solvent-only controls are also included. The plates are then incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Signaling Pathway: Apoptosis Induction by Nickel (II) Complexes

Nickel (II) complexes can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified representation of the intrinsic pathway is shown below.

Apoptosis_Pathway Ni_Complex Nickel (II) Complex ROS ↑ Reactive Oxygen Species (ROS) Ni_Complex->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Antimicrobial_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Plates Inoculate Agar Plates Inoculum->Plates Wells Create Wells in Agar Plates->Wells Add_Compound Add Ni(II) Complex & Controls to Wells Wells->Add_Compound Incubate Incubate Plates Add_Compound->Incubate Measure Measure Zone of Inhibition Incubate->Measure Suzuki_Coupling_Cycle Ni0 Ni(0)L_n NiII_RX R-Ni(II)-X L_n Ni0->NiII_RX OA Oxidative Addition NiII_R_Ar R-Ni(II)-Ar L_n NiII_RX->NiII_R_Ar TM Transmetalation NiII_R_Ar->Ni0 R_Ar R-Ar NiII_R_Ar->R_Ar RE Reductive Elimination ArBOH2 ArB(OH)₂ + Base ArBOH2->NiII_RX RX R-X RX->Ni0

References

Methodological & Application

Application Notes and Protocols for Nickel-NTA Affinity Chromatography of His-tagged Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Principle

Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for purifying recombinant proteins that have been engineered to include a polyhistidine tag (His-tag).[1][2][3] The method leverages the specific interaction between the histidine residues in the tag and chelated transition metal ions, most commonly Nickel (Ni²⁺).[4][5][6]

The stationary phase consists of a porous matrix, such as agarose (B213101), to which a chelating agent, Nitrilotriacetic acid (NTA), is covalently attached.[3][6][7] NTA is a tetradentate chelator that occupies four of the six ligand-binding sites of the Ni²⁺ ion.[3][8] This leaves two sites free to coordinate with the imidazole (B134444) side chains of the histidine residues in the His-tag, leading to the selective binding of the target protein to the resin.[2][3][8] The purification process follows a simple bind-wash-elute procedure, where the His-tagged protein is first captured by the resin, non-specifically bound proteins are washed away, and the target protein is finally released by competitive elution using a high concentration of imidazole.[3][4][9]

Diagram: Principle of Ni-NTA Affinity Chromatography

G cluster_binding Binding Phase cluster_elution Elution Phase Resin Ni-NTA Resin HisProtein His-tagged Protein HisProtein->Resin Specific Binding (His-tag interaction) Contaminant Contaminant Protein Contaminant->Resin Non-specific Binding Imidazole Imidazole Resin2 Ni-NTA Resin HisProtein2 His-tagged Protein Resin2->HisProtein2 Elution Imidazole->Resin2 Competitive Binding

Caption: His-tagged proteins bind to Ni-NTA resin, while elution occurs via competition with imidazole.

Data Presentation

Resin NameMatrix SupportBead SizeBinding Capacity (per mL of resin)Max Flow Rate / PressureVendor Example
Ni-NTA Agarose Sepharose CL-6B45–165 µmUp to 50 mg0.5–1.0 mL/min / 2.8 psiQiagen[10]
Ni-NTA Superflow 6% cross-linked agarose60–160 µmUp to 20 mg (guaranteed), often higher (e.g., 55 mg for His-GFP)[11]20 mL/min / 140 psiQiagen[10]
G-Biosciences Ni-NTA 6% cross-linked agaroseNot specified>50 mg (up to 100 mg demonstrated)[12]Not specifiedG-Biosciences[12]
Super Ni-NTA Affinity HP 7.5% cross-linked agarose32-60 µm~70 mg[13]Not specified / 72 psiProtein Ark[13]

Note: Binding capacity is protein-dependent and can be influenced by factors like protein size, conformation, accessibility of the His-tag, and buffer conditions.[11][14]

Buffer TypeConditionComponentConcentrationPurpose
Lysis Buffer NativeSodium Phosphate50 mM, pH 8.0Buffering agent
NaCl300-500 mMReduces ionic interactions
Imidazole10-20 mMMinimizes non-specific binding of host proteins[8][15]
Protease InhibitorsVariesPrevents protein degradation
Binding/Wash Buffer NativeSodium Phosphate50 mM, pH 8.0Buffering agent[16]
NaCl300-500 mMReduces non-specific binding
Imidazole10-40 mMWashes away weakly bound contaminants[7][15][16]
Elution Buffer NativeSodium Phosphate50 mM, pH 8.0Buffering agent
NaCl300-500 mMMaintains ionic strength
Imidazole250-500 mMCompetes with His-tag for Ni²⁺ binding, eluting the protein[7][15][17]
All Buffers DenaturingSame as NativeSame as NativeSame as Native
Urea (B33335) or Guanidine-HCl8 M or 6 M, respectivelySolubilizes inclusion bodies and denatures proteins[7][16]

Warning: When adding urea to buffers, the pH can drop. Always adjust the final pH after all components have been dissolved.[14]

Experimental Protocols

These protocols describe a standard batch/gravity-flow purification from an E. coli cell pellet.

Prepare the following buffers using high-purity water and reagents. Filter through a 0.45 µm filter before use.[7]

  • Binding Buffer (Native): 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, adjust to pH 8.0.[16][17]

  • Wash Buffer (Native): 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, adjust to pH 8.0.[16]

  • Elution Buffer (Native): 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, adjust to pH 8.0.[16][18]

  • Denaturing Buffers: For denaturing conditions, prepare the above buffers with the addition of 8 M urea.[16] Adjust the pH after the urea has completely dissolved.

  • Thaw the E. coli cell pellet on ice.

  • Resuspend the pellet in 2-5 mL of ice-cold Lysis Buffer per gram of wet cell paste.[8]

  • (Optional) Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[8]

  • Disrupt the cells by sonication on ice. Perform short bursts to prevent overheating and sample denaturation.[19]

  • Clarify the lysate by centrifuging at 10,000 x g or higher for 20-30 minutes at 4°C.[16]

  • Carefully collect the supernatant, which contains the soluble His-tagged protein.[16][19]

Diagram: Experimental Workflow for Ni-NTA Purification

G A Resuspend Cell Pellet in Lysis Buffer B Cell Lysis (e.g., Sonication) A->B C Clarify Lysate (Centrifugation) B->C D Collect Supernatant C->D F Incubate Lysate with Resin (Batch Binding) D->F E Equilibrate Ni-NTA Resin with Binding Buffer E->F G Load Slurry into Column F->G H Wash Resin (Wash Buffer) G->H I Elute Protein (Elution Buffer) H->I J Collect Elution Fractions I->J K Analyze Purity (e.g., SDS-PAGE) J->K G A Start: Low/No Protein Yield B Is protein in the flow-through or wash? A->B C Is protein in the insoluble pellet after lysis? B->C No Sol_B1 Binding issue: - Check for hidden tag (use denaturants) - Check buffer (no EDTA/DTT) - Increase buffer pH to ~8.0 B->Sol_B1 Yes (Flow-through) Sol_B2 Premature elution: - Decrease imidazole in wash buffer B->Sol_B2 Yes (Wash) D Is the final eluate impure? C->D No Sol_C Solubility issue: - Purify under denaturing conditions C->Sol_C Yes Sol_D Purity issue: - Increase imidazole in wash buffer - Increase NaCl in wash buffer - Reduce amount of resin D->Sol_D Yes Success Purification Successful D->Success No Sol_B1->C Sol_B2->C Sol_C->B Sol_D->B

References

Application Notes and Protocols: Nickel (II) Complexes as Catalysts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Nickel (II) complexes as efficient catalysts in a variety of cross-coupling reactions. Nickel, being a more earth-abundant and economical alternative to palladium, has garnered significant attention in synthetic chemistry.[1][2][3] Nickel catalysts have demonstrated high reactivity, particularly towards challenging substrates, and can facilitate unique chemical transformations.[1][2][4]

Core Concepts

Nickel-catalyzed cross-coupling reactions often proceed through a Ni(0)/Ni(II) catalytic cycle.[1][5] However, depending on the substrates and reaction conditions, mechanisms involving Ni(I)/Ni(III) species and radical intermediates are also prevalent.[1][6][7][8] The choice of ligand is crucial in modulating the catalyst's reactivity, stability, and selectivity.[7] Common ligands include phosphines, N-heterocyclic carbenes (NHCs), and various nitrogen-based chelating ligands.[4][7]

Applications in Cross-Coupling Reactions

Nickel(II) complexes, often in the form of air-stable precatalysts, are versatile and can be employed in a wide array of C-C and C-N bond-forming reactions.[9][10][11][12][13]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds. Nickel catalysts are particularly effective for coupling challenging substrates like aryl chlorides and sulfonates, often under mild conditions.[3][14][15]

Sonogashira Coupling

Nickel-catalyzed Sonogashira reactions enable the coupling of terminal alkynes with aryl or alkyl halides to form functionalized alkynes.[16][17][18] These reactions can be performed under mild conditions and often without the need for a co-catalyst.[17]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Nickel catalysis offers an alternative to palladium, with the potential for different regioselectivity and reactivity, especially with electron-rich olefins.[19][20][21]

C-N Cross-Coupling (Buchwald-Hartwig Amination)

Nickel catalysts are also highly effective for the formation of C-N bonds, coupling aryl halides with a variety of amines.[22][23][24][25][26] This provides a valuable method for the synthesis of anilines and other N-arylated compounds.

Quantitative Data Summary

The following table summarizes representative quantitative data for various Nickel(II)-catalyzed cross-coupling reactions.

Cross-Coupling ReactionNi Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura
4-Chlorotoluene + Phenylboronic acidNiCl₂(PCy₃)₂ (1)PCy₃K₃PO₄2-Me-THF1001295[15]
4-Tolyl pivalate (B1233124) + Phenylboronic acidNi(dppe)Cl₂ (5)dppeK₃PO₄Toluene1102485Johnson Matthey
1-Bromo-4-methoxybenzene + Phenylboronic acidNi B (α-diimine complex) (0.1)α-diimineK₂CO₃Toluene/H₂O80299[27]
Sonogashira
1-Iodooctane + Phenylacetylene[NiCl₂(P,S-ligand)] (1)P,S-bidentateCs₂CO₃DMSO25492[16]
1-Chlorooctane + Phenylacetylene[NiCl₂(P,S-ligand)] (1)P,S-bidentateCs₂CO₃/NaIDMSO501285[16][28]
4-Iodoanisole + PhenylacetyleneNiCl₂(dppp) (5)dpppK₂CO₃Toluene1002488[18]
Heck
4-Triflyloxyanisole + n-Butyl vinyl etherNi(COD)₂ (5)dppfCy₂NMeDioxane801692[19]
4-Chlorobenzonitrile + StyreneNi(OAc)₂ (10)dppbCs₂CO₃DMA1202475[20]
C-N Coupling
4-Chlorotoluene + MorpholineNiCl₂(DME) (5)PCy₃NaOtBu2-Me-THF1001892[24]
4-Chlorotoluene + Aniline[trans-Ni(Ph)Cl(PPh₃)₂] (2)IPrNaOtBuDioxane1001295[25]
4-Bromoanisole + PyrrolidineAmide-based pincer Ni(II) (0.2)PincerKOBu-tDMSO1103>95 (TON)[23]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a commercially available Ni(II) precatalyst.

Materials:

  • NiCl₂(PCy₃)₂ (Nickel(II) bis(tricyclohexylphosphine) dichloride)

  • Aryl chloride

  • Arylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄), finely ground and dried

  • 2-Methyltetrahydrofuran (2-Me-THF), anhydrous

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add NiCl₂(PCy₃)₂ (0.01 mmol, 1 mol%).

  • Add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous 2-Me-THF (2 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water (5 mL) and extract with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: General Procedure for Nickel-Catalyzed Sonogashira Coupling of Alkyl Halides

This protocol describes a general method for the C(sp³)–C(sp) coupling of a non-activated alkyl iodide with a terminal alkyne.

Materials:

  • [NiCl₂(P,S-ligand)] (Synthesized according to literature procedures)[16]

  • Alkyl iodide

  • Terminal alkyne

  • Cesium carbonate (Cs₂CO₃)

  • Copper(I) iodide (CuI) (optional, but can enhance reactivity)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

Procedure:

  • To a reaction vial, add [NiCl₂(P,S-ligand)] (0.01 mmol, 1 mol%), the alkyl iodide (1.0 mmol), and Cs₂CO₃ (1.5 mmol). Add CuI (0.05 mmol, 5 mol%) if used.

  • Add the terminal alkyne (1.2 mmol).

  • Add anhydrous DMSO (2 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 25 °C.

  • Stir the mixture for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, dilute the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the coupled product.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the general catalytic cycle for a Nickel-catalyzed cross-coupling reaction and a typical experimental workflow.

Nickel_Catalytic_Cycle Ni0 Ni(0)L_n NiII_OA R¹-Ni(II)(X)L_n Ni0->NiII_OA Oxidative Addition (R¹-X) NiII_TM R¹-Ni(II)(R²)L_n NiII_OA->NiII_TM Transmetalation (R²-M) NiII_TM->Ni0 Reductive Elimination (R¹-R²)

Caption: General Ni(0)/Ni(II) catalytic cycle for cross-coupling.

Experimental_Workflow start Start setup Reaction Setup (Catalyst, Reagents, Solvent) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Typical experimental workflow for a cross-coupling reaction.

References

Protocol for Developing a Nickel (II) Ion-Selective Electrode

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the development, conditioning, and calibration of a Nickel (II) ion-selective electrode (ISE). The following application notes detail the necessary materials, experimental procedures, and expected performance characteristics to facilitate the accurate and reliable measurement of Nickel (II) ions in aqueous solutions.

Introduction

This compound-selective electrodes are potentiometric sensors that enable the rapid and selective determination of Ni²⁺ concentration in a variety of samples. These electrodes operate on the principle of measuring the potential difference that develops across a selective membrane, which is proportional to the activity of the Nickel (II) ions in the sample. The development of robust and reliable Ni(II) ISEs is crucial for applications in environmental monitoring, industrial process control, and pharmaceutical analysis. This protocol outlines a reproducible method for the fabrication and characterization of a PVC-based Ni(II) ISE.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
High molecular weight Poly(vinyl chloride) (PVC)SelectophoreSigma-Aldrich
2-Nitrophenyloctyl ether (o-NPOE)SelectophoreSigma-Aldrich
Dibutyl phthalate (B1215562) (DBP)AnalyticalSigma-Aldrich
25,26,27-tripropoxy-28-amino-5,11,17,23-tetra-tert-butyl-calix[1]areneIonophoreCustom Synthesis/Research Grade
3-aminoacetophenonesemicarbazone (AAS)IonophoreCustom Synthesis/Research Grade
Potassium tetrakis(p-chlorophenyl)borate (KTpClPB)AdditiveSigma-Aldrich
Tetrahydrofuran (THF)HPLC GradeFisher Scientific
Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O)AnalyticalSigma-Aldrich
Silver wire (Ag)99.9%Goodfellow
Silver chloride (AgCl)AnalyticalSigma-Aldrich
Deionized water>18 MΩ·cm-

Experimental Protocols

Preparation of the Ion-Selective Membrane

The heart of the ISE is the selective membrane. The following protocol describes the preparation of the membrane cocktail.

  • Dissolution of Components : In a clean, dry 10 mL glass vial, dissolve the appropriate amounts of the ionophore, PVC, plasticizer, and additive in approximately 5 mL of THF. The mixture should be stirred with a magnetic stirrer until all components are fully dissolved, resulting in a clear and homogenous solution.

  • Membrane Casting : Pour the membrane cocktail into a flat, clean glass petri dish (approximately 5 cm in diameter).

  • Solvent Evaporation : Cover the petri dish loosely with a filter paper to allow for slow evaporation of the THF. Let the solvent evaporate at room temperature for at least 24 hours in a dust-free environment.

  • Membrane Discs : Once the membrane is completely dry and a transparent, flexible film has formed, carefully peel it off the glass surface. Cut out circular discs of the desired diameter (e.g., 8 mm) using a sharp cork borer.

Assembly of the Electrode Body
  • Electrode Body : Use a commercially available or custom-made electrode body, typically made of PVC or glass.

  • Membrane Mounting : Securely glue a prepared membrane disc to the end of the electrode body using a PVC/THF slurry or a suitable adhesive. Ensure a watertight seal.

  • Preparation of the Internal Reference Electrode : A silver wire (approximately 1 mm diameter) is coated with AgCl by anodization in a 0.1 M HCl solution or by dipping in molten AgCl.

  • Internal Filling Solution : Fill the electrode body with the internal reference solution, which is typically a 1.0 x 10⁻³ M solution of Nickel(II) nitrate.

  • Insertion of the Reference Electrode : Insert the Ag/AgCl wire into the internal filling solution, ensuring it is immersed. Seal the top of the electrode body, leaving a small hole for pressure equalization.

Conditioning of the Ni(II) Ion-Selective Electrode

Proper conditioning is critical for the electrode to achieve a stable and reproducible potential.

  • Initial Conditioning : Immerse the newly assembled electrode in a 1.0 x 10⁻² M Ni(NO₃)₂ solution.

  • Duration : Allow the electrode to condition for at least 17-24 hours before its first use.[2]

  • Storage : When not in use, the electrode should be stored in a 1.0 x 10⁻³ M Ni(NO₃)₂ solution.

Calibration of the Ni(II) Ion-Selective Electrode

Calibration is performed to determine the electrode's response characteristics (slope) and to establish a calibration curve for concentration measurements.

  • Preparation of Standard Solutions : Prepare a series of standard Ni(NO₃)₂ solutions by serial dilution of a 1.0 M stock solution. The concentration range should typically cover 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M.

  • Electrochemical Cell Setup : The electrochemical cell consists of the Ni(II) ISE as the indicator electrode and a suitable external reference electrode (e.g., a double junction Ag/AgCl electrode).

  • Measurement : Immerse the electrodes in the standard solutions, starting from the lowest concentration to the highest. Stir the solution gently and record the potential (in mV) once the reading has stabilized.

  • Calibration Curve : Plot the recorded potential (E) versus the logarithm of the this compound activity (or concentration). The resulting graph should be linear over a certain concentration range.

  • Nernstian Response : The slope of the linear portion of the calibration curve should be close to the theoretical Nernstian value of 29.6 mV per decade of concentration change for a divalent ion at 25°C.

Data Presentation

The performance of a Ni(II) ion-selective electrode is characterized by several key parameters. The following tables summarize the performance of different Ni(II) ISEs based on various membrane compositions.

Table 1: Membrane Compositions of Different Ni(II) Ion-Selective Electrodes

ElectrodeIonophore (% w/w)PVC (% w/w)Plasticizer (% w/w)Additive (% w/w)Reference
ISE-13% (Calix[1]arene derivative)30%62% (DBP)5% (KTpClPB)[2][3]
ISE-24% (3-aminoacetophenonesemicarbazone)33%63% (o-NPOE)-[4]

Table 2: Performance Characteristics of Different Ni(II) Ion-Selective Electrodes

ElectrodeLinear Range (M)Slope (mV/decade)Detection Limit (M)Response Time (s)pH Range
ISE-11.0 x 10⁻⁴ - 1.0 x 10⁻¹29.3 ± 0.51.0 x 10⁻⁵≤ 64 - 9
ISE-21.0 x 10⁻⁷ - 1.0 x 10⁻²30.0 ± 0.35.1 x 10⁻⁸≤ 102.0 - 9.8

Table 3: Selectivity Coefficients (log KpotNi,M) of a Ni(II) ISE

Interfering Ion (M)Selectivity Coefficient (log KpotNi,M)
Co²⁺-1.8
Cu²⁺-2.1
Zn²⁺-2.3
Cd²⁺-2.5
Pb²⁺-2.6
Fe³⁺-2.8
Na⁺-3.5
K⁺-3.6
Ca²⁺-3.8
Mg²⁺-4.0

Visualizations

experimental_workflow dissolve Dissolve Components (Ionophore, PVC, Plasticizer, Additive in THF) cast Cast Membrane Cocktail in Petri Dish dissolve->cast evaporate Evaporate THF (24h at RT) cast->evaporate cut Cut Membrane Discs evaporate->cut mount Mount Membrane on Electrode Body cut->mount prepare_ref Prepare Internal Ag/AgCl Reference mount->prepare_ref fill Fill with Internal Solution (Ni(NO₃)₂) prepare_ref->fill insert_ref Insert Internal Reference Electrode fill->insert_ref condition Condition Electrode (17-24h in 10⁻² M Ni²⁺) insert_ref->condition calibrate Calibrate with Standard Solutions condition->calibrate measure Measure Sample Potential calibrate->measure

Caption: Experimental workflow for the development of a Ni(II) ion-selective electrode.

calibration_process start Start Calibration prepare_standards Prepare Ni²⁺ Standard Solutions (10⁻⁷ M to 10⁻¹ M) start->prepare_standards setup_cell Set up Electrochemical Cell (Ni-ISE and Reference Electrode) prepare_standards->setup_cell measure_low Measure Potential of Lowest Concentration Standard setup_cell->measure_low measure_high Measure Potential of Highest Concentration Standard measure_low->measure_high ... in increasing order of concentration plot_curve Plot E (mV) vs. log[Ni²⁺] measure_high->plot_curve determine_slope Determine Slope and Linear Range plot_curve->determine_slope end Calibration Complete determine_slope->end

Caption: Logical workflow for the calibration of a Ni(II) ion-selective electrode.

References

Application Notes and Protocols for Immobilized Metal Affinity Chromatography (IMAC) with Nickel (II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ni-IMAC

Immobilized Metal Affinity Chromatography (IMAC) is a widely utilized liquid chromatography technique for the purification of recombinant proteins. This method leverages the specific interaction between certain amino acid residues on a protein's surface and chelated transition metal ions. The most common application of IMAC involves the use of a polyhistidine tag (His-tag) engineered onto the N- or C-terminus of a recombinant protein. These histidine residues exhibit a strong affinity for immobilized divalent metal ions, such as Nickel (Ni²⁺), Cobalt (Co²⁺), Copper (Cu²⁺), and Zinc (Zn²⁺).

This document focuses on the application of Nickel (II) in IMAC (Ni-IMAC), a robust and high-capacity method for purifying His-tagged proteins. Nickel-charged resins, typically using nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA) as the chelating agent, provide a high binding capacity for His-tagged proteins, making it a popular choice for achieving high yields of purified protein in a single step.[1][2] The principle relies on the coordination bonds formed between the electron-donating imidazole (B134444) side chains of histidine and the immobilized nickel ions.[3] Elution of the bound protein is typically achieved by competitive displacement using a high concentration of imidazole or by lowering the pH.[1][4]

Applications of Ni-IMAC

  • Purification of Recombinant Proteins: The primary application is the one-step purification of His-tagged proteins from various expression systems, including E. coli, yeast, insect, and mammalian cells, to over 95% homogeneity.[1]

  • Protein-Protein Interaction Studies: Ni-IMAC can be used in pull-down assays to identify and study interaction partners of a His-tagged "bait" protein.[5][6]

  • On-Column Refolding of Denatured Proteins: Proteins expressed as insoluble inclusion bodies can be solubilized using denaturants like urea (B33335) or guanidine (B92328) hydrochloride and then purified and refolded while bound to the Ni-IMAC resin.[7][8]

  • Enzyme Immobilization: His-tagged enzymes can be immobilized on Ni-IMAC supports for use in biocatalysis and other applications.

  • Depletion of Abundant Proteins: Ni-IMAC can be used to remove abundant His-rich proteins from a sample.

Key Experimental Parameters and Quantitative Data

Successful purification using Ni-IMAC depends on the optimization of several parameters. The following tables summarize key quantitative data for various Ni-IMAC resins and buffer components.

Table 1: Comparison of Common IMAC Resins

FeatureNi-NTA (Nitrilotriacetic acid)Ni-IDA (Iminodiacetic acid)
Metal Coordination Sites 4 (Tetradentate)3 (Tridentate)
Binding Sites for His-tag 23
Binding Capacity ≤ 60 mg/mL of settled resinGenerally higher than NTA
Metal Ion Leaching LowHigher than NTA
Binding Specificity HighModerate
Recommended Use High purity applicationsHigh yield applications

Note: Binding capacity can be influenced by factors such as the specific protein, its size, conformation, and the flow rate during sample application.[7][9]

Table 2: Typical Buffer Compositions for Ni-IMAC under Native Conditions

Buffer TypeComponentTypical ConcentrationPurpose
Binding/Equilibration Buffer Sodium Phosphate20-50 mMBuffering agent to maintain pH
NaCl300-500 mMReduces non-specific ionic interactions
Imidazole5-20 mMReduces non-specific binding of contaminating proteins
pH7.4-8.0Optimal for His-tag binding
Wash Buffer Sodium Phosphate20-50 mMBuffering agent
NaCl300-500 mMReduces non-specific ionic interactions
Imidazole20-40 mMRemoves weakly bound contaminating proteins
pH7.4-8.0Maintains His-tag binding
Elution Buffer Sodium Phosphate20-50 mMBuffering agent
NaCl300-500 mMMaintains protein solubility
Imidazole250-500 mMCompetes with His-tag for binding to Ni²⁺, eluting the target protein
pH7.4-8.0

Note: The optimal imidazole concentrations for each step may need to be determined empirically for each specific protein.[9][10]

Experimental Workflow and Protocols

The general workflow for purifying a His-tagged protein using Ni-IMAC involves cell lysis, clarification of the lysate, binding to the resin, washing away unbound proteins, and finally eluting the purified protein.

IMAC_Workflow cluster_prep Sample Preparation cluster_chromatography Ni-IMAC Purification cluster_analysis Downstream Analysis CellPellet Cell Pellet with His-tagged Protein Lysis Cell Lysis CellPellet->Lysis Clarification Clarification (Centrifugation/Filtration) Lysis->Clarification Loading Sample Loading Clarification->Loading Clarification->Loading Equilibration Column Equilibration (Binding Buffer) Equilibration->Loading Wash Wash (Wash Buffer) Loading->Wash Elution Elution (Elution Buffer) Wash->Elution Analysis Purity & Concentration Analysis (SDS-PAGE, A280) Elution->Analysis Elution->Analysis FurtherProcessing Further Processing (Dialysis, SEC, etc.) Analysis->FurtherProcessing

Caption: General workflow for His-tagged protein purification using Ni-IMAC.

Protocol 1: Purification of His-tagged Proteins under Native Conditions

This protocol is suitable for soluble proteins expressed in the cytoplasm.

Materials:

  • Resin: Ni-NTA Agarose Resin (e.g., Thermo Scientific™ HisPur™ Ni-NTA Resin)

  • Buffers:

    • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF, pH 8.0.

    • Binding/Equilibration Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0.[9]

    • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0.[9]

    • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0.[9]

  • Equipment: Chromatography column, centrifuge, spectrophotometer.

Methodology:

  • Resin Preparation and Equilibration:

    • Determine the required volume of Ni-NTA resin (typically 1 mL of settled resin per 10-40 mg of expected His-tagged protein).[7]

    • Gently resuspend the resin slurry and transfer the required amount to a suitable chromatography column.

    • Allow the storage buffer to drain from the resin.

    • Equilibrate the resin by washing with 5-10 column volumes (CV) of Binding/Equilibration Buffer.

  • Sample Preparation:

    • Resuspend the cell pellet in Lysis Buffer (e.g., 5 mL per gram of wet cell paste).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to complete lysis.

    • Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the soluble His-tagged protein.

  • Protein Binding:

    • Load the clarified lysate onto the equilibrated Ni-NTA column. A flow rate of 0.5-1 mL/min is recommended.

    • Collect the flow-through fraction for analysis by SDS-PAGE to ensure efficient binding.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.[9]

    • Monitor the absorbance of the wash fractions at 280 nm until it returns to baseline.

  • Elution:

    • Elute the His-tagged protein with 5-10 CV of Elution Buffer.

    • Collect the eluate in fractions (e.g., 1 CV per fraction).

    • Monitor the protein elution by measuring the absorbance of the fractions at 280 nm.

  • Analysis:

    • Analyze the collected fractions (lysate, flow-through, wash, and elution fractions) by SDS-PAGE to assess purity.

    • Pool the fractions containing the purified protein.

    • If necessary, remove the imidazole from the purified protein sample by dialysis or buffer exchange into a suitable storage buffer.

Protocol 2: Purification of His-tagged Proteins under Denaturing Conditions

This protocol is for proteins that are expressed in insoluble inclusion bodies.

Materials:

  • Resin: Ni-NTA Agarose Resin

  • Buffers (containing a denaturant):

    • Denaturing Binding Buffer: 100 mM sodium phosphate, 10 mM Tris-HCl, 8 M urea, 10 mM imidazole, pH 8.0.

    • Denaturing Wash Buffer: 100 mM sodium phosphate, 10 mM Tris-HCl, 8 M urea, 20 mM imidazole, pH 6.3.

    • Denaturing Elution Buffer: 100 mM sodium phosphate, 10 mM Tris-HCl, 8 M urea, 250-500 mM imidazole, pH 4.5 or 5.9.

  • Equipment: Chromatography column, centrifuge, spectrophotometer.

Methodology:

  • Inclusion Body Solubilization:

    • Harvest the cells and resuspend the pellet in a buffer without denaturant.

    • Lyse the cells as described in the native protocol.

    • Centrifuge the lysate to pellet the inclusion bodies. Discard the supernatant.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.

    • Solubilize the inclusion bodies in Denaturing Binding Buffer. Stir for 1 hour at room temperature.

    • Clarify the solubilized sample by centrifugation at >12,000 x g for 30 minutes.

  • Resin Equilibration and Protein Binding:

    • Equilibrate the Ni-NTA column with 5-10 CV of Denaturing Binding Buffer.

    • Load the clarified, solubilized protein onto the column.

  • Washing and Elution:

    • Wash the column with 10-20 CV of Denaturing Wash Buffer. The lower pH of this buffer can help to remove contaminants.

    • Elute the protein with 5-10 CV of Denaturing Elution Buffer. The combination of high imidazole concentration and low pH facilitates efficient elution.

  • Protein Refolding and Analysis:

    • The eluted protein is in a denatured state. Refolding can be attempted by methods such as dialysis against a series of buffers with decreasing concentrations of the denaturant.

    • Analyze the purity of the denatured and refolded protein by SDS-PAGE.

Troubleshooting Common Ni-IMAC Problems

Table 3: Troubleshooting Guide

ProblemPossible CauseSolution
No or Low Yield of Target Protein His-tag is inaccessible or buried within the folded protein.[11]Perform purification under denaturing conditions to expose the tag.
His-tag was cleaved by proteases.Add protease inhibitors to the lysis buffer.
Presence of chelating agents (e.g., EDTA) or reducing agents (e.g., DTT) in the sample.Remove these agents by dialysis or buffer exchange before loading. Use a resistant resin if their presence is necessary.[12][13]
Incorrect buffer pH or imidazole concentration.Optimize buffer pH (typically 7.4-8.0 for binding) and imidazole concentrations.[11]
Co-elution of Contaminating Proteins Non-specific binding of host proteins.Increase the imidazole concentration in the binding and wash buffers (up to 40 mM).
Contaminants are associated with the target protein (e.g., chaperones).Add detergents (e.g., 0.1-2% Tween-20) or increase the salt concentration in the wash buffer to disrupt interactions.[1]
Column is overloaded.Reduce the amount of lysate loaded onto the column.
Protein Precipitates on the Column Elution conditions are too harsh (e.g., pH is too low).Elute using a neutral pH buffer with a high imidazole concentration instead of a low pH buffer.
High concentration of protein during elution.Elute with a gradient of imidazole to broaden the elution peak.

Logical Relationship Diagram for Troubleshooting

Troubleshooting_Logic Start Low/No Protein Yield Check_Expression Verify Protein Expression (Western Blot/SDS-PAGE) Start->Check_Expression First Step Check_HisTag Is His-tag Accessible? Check_Expression->Check_HisTag Expression Confirmed Check_Buffer Are Buffers Correct? Check_HisTag->Check_Buffer Yes Denaturing_Conditions Use Denaturing Conditions Check_HisTag->Denaturing_Conditions No Optimize_Buffer Optimize Imidazole/pH Check_Buffer->Optimize_Buffer No Check_Inhibitors Check for Chelators/Reducing Agents Check_Buffer->Check_Inhibitors Yes Buffer_Exchange Dialyze/Buffer Exchange Sample Check_Inhibitors->Buffer_Exchange Present

Caption: Decision-making workflow for troubleshooting low protein yield in Ni-IMAC.

References

Application Note: Quantitative Analysis of Nickel (II) in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nickel (Ni) is a naturally occurring element found in the earth's crust and is used in various industrial processes, including the production of stainless steel, alloys, and batteries.[1] As a result of both natural and anthropogenic activities, nickel can be released into the environment and contaminate water sources.[2][3] While nickel is an essential trace element for some organisms, elevated concentrations in water can be toxic to aquatic life and may pose a risk to human health.[2][4][5] Therefore, the accurate and sensitive quantification of Nickel (II), the most common oxidation state of nickel in aqueous environments, is crucial for environmental monitoring and regulatory compliance.[1][6] The U.S. Environmental Protection Agency (EPA) has established a maximum contaminant level (MCL) for nickel in drinking water to be 0.1 mg/L.[1]

This application note provides detailed protocols for the quantitative analysis of Nickel (II) in environmental water samples using several common analytical techniques: Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and UV-Visible Spectrophotometry.

Analytical Methods Overview

The choice of analytical method for nickel quantification depends on factors such as the expected concentration range, required sensitivity, sample matrix, and available instrumentation.

  • Atomic Absorption Spectroscopy (AAS) is a widely used technique for the determination of metals in solution.[4] It can be performed using either a flame (Flame AAS) or a graphite (B72142) furnace (Graphite Furnace AAS - GFAAS). GFAAS offers significantly lower detection limits than Flame AAS.[7][8]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and sensitive method capable of multi-element analysis.[9] It is well-suited for analyzing samples with a wide range of nickel concentrations.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) provides the lowest detection limits of the common techniques, making it ideal for the analysis of trace and ultra-trace levels of nickel.[10][11][12]

  • UV-Visible Spectrophotometry is a colorimetric method that involves the formation of a colored complex with Nickel (II).[2][13] While generally less sensitive than atomic spectroscopy methods, it offers a cost-effective alternative for samples with higher nickel concentrations.

The following diagram illustrates the general workflow for the quantitative analysis of Nickel (II) in environmental water samples.

Environmental_Water_Sample_Analysis_Workflow Sample_Collection Sample Collection Preservation Sample Preservation (e.g., acidification with HNO3) Sample_Collection->Preservation Digestion Sample Digestion (for total recoverable nickel) Preservation->Digestion Total Ni Filtration Filtration (for dissolved nickel) Preservation->Filtration Dissolved Ni Analysis Instrumental Analysis Digestion->Analysis Filtration->Analysis AAS AAS Analysis->AAS ICP_OES ICP-OES Analysis->ICP_OES ICP_MS ICP-MS Analysis->ICP_MS UV_Vis UV-Vis Spectrophotometry Analysis->UV_Vis Data_Analysis Data Analysis and Reporting AAS->Data_Analysis ICP_OES->Data_Analysis ICP_MS->Data_Analysis UV_Vis->Data_Analysis

General workflow for Nickel (II) analysis in water.

Experimental Protocols

Sample Collection and Preservation

Proper sample collection and preservation are critical to obtain accurate results.

  • Sample Collection: Collect water samples in clean, acid-washed polyethylene (B3416737) or borosilicate glass bottles.

  • Preservation: For the analysis of total recoverable nickel, acidify the sample with concentrated nitric acid (HNO₃) to a pH < 2 immediately after collection to prevent precipitation of the metal. For the analysis of dissolved nickel, filter the sample through a 0.45 µm membrane filter prior to acidification. Store samples at 4°C until analysis.

Atomic Absorption Spectroscopy (AAS) Protocol

This protocol is based on the principles of determining nickel by atomic absorption spectrophotometry.[4][7]

Instrumentation: Atomic Absorption Spectrometer with a nickel hollow cathode lamp and either a flame or graphite furnace atomizer.

Reagents:

  • Standard Nickel Stock Solution (1000 mg/L): Dissolve 1.000 g of nickel powder in a minimum of dilute HNO₃ and dilute to 1 L with deionized water.[8]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water containing 1.5 mL of concentrated HNO₃ per liter.[7]

Procedure (Graphite Furnace AAS):

  • Set the instrument wavelength to 232.0 nm.[8]

  • Optimize the graphite furnace temperature program for drying, charring, and atomization. A typical program might include:

    • Drying: 110°C for 30 seconds

    • Charring: 800°C for 20 seconds

    • Atomization: 2500°C for 5 seconds

  • Inject a known volume of the sample (typically 20 µL) into the graphite tube.[7]

  • Initiate the temperature program and record the absorbance signal.

  • Construct a calibration curve by analyzing the working standards.

  • Determine the concentration of nickel in the sample from the calibration curve.

AAS_Principle HCL Hollow Cathode Lamp (Ni-specific wavelength) Atomizer Atomizer (Flame or Graphite Furnace) HCL->Atomizer Light Beam Ground_State Ground State Ni Atoms Atomizer->Ground_State Detector Detector Atomizer->Detector Transmitted Light Sample Sample Introduction Sample->Atomizer Excited_State Excited State Ni Atoms Ground_State->Excited_State Light Absorption Readout Signal Readout (Absorbance) Detector->Readout

Principle of Atomic Absorption Spectroscopy.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Protocol

ICP-OES is a suitable method for the routine analysis of metals in surface waters.[9]

Instrumentation: ICP-OES spectrometer.

Reagents:

  • Standard Nickel Stock Solution (1000 mg/L)

  • Working Standards: Prepare multi-element working standards if other elements are being analyzed simultaneously.

Procedure:

  • Warm up the ICP-OES instrument and ignite the plasma.

  • Aspirate the blank solution (deionized water with HNO₃) to establish a baseline.

  • Aspirate the working standards to create a calibration curve.

  • Aspirate the samples and measure the emission intensity at the recommended wavelength for nickel (e.g., 231.604 nm, 221.647 nm, or 232.003 nm).

  • The concentration of nickel in the sample is determined by the instrument software based on the calibration curve.

ICP_OES_Principle Sample Sample Introduction (Nebulizer) Plasma Inductively Coupled Plasma (Argon) Sample->Plasma Excitation Excitation of Ni Atoms Plasma->Excitation Emission Emission of Photons Excitation->Emission Spectrometer Spectrometer (Disperses Light) Emission->Spectrometer Detector Detector Spectrometer->Detector Readout Signal Readout (Emission Intensity) Detector->Readout

Principle of ICP-OES.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Protocol

ICP-MS is a highly sensitive technique for trace element analysis.[12]

Instrumentation: ICP-MS spectrometer.

Reagents:

  • Standard Nickel Stock Solution (1000 mg/L)

  • Working Standards: Prepare a series of low-concentration working standards.

  • Internal Standard Solution (e.g., Yttrium, Indium).

Procedure:

  • Warm up the ICP-MS instrument and perform daily performance checks.

  • Introduce the blank, standards, and samples into the instrument. An internal standard is often added online to correct for matrix effects and instrument drift.

  • The instrument measures the abundance of nickel isotopes (e.g., ⁵⁸Ni, ⁶⁰Ni).

  • A calibration curve is generated by plotting the intensity ratio of the nickel isotope to the internal standard against the concentration of the standards.

  • The concentration of nickel in the sample is calculated from the calibration curve.

ICP_MS_Principle Sample Sample Introduction (Nebulizer) Plasma Inductively Coupled Plasma (Argon) Sample->Plasma Ionization Ionization of Ni Atoms Plasma->Ionization Mass_Spec Mass Spectrometer (Separates Ions by m/z) Ionization->Mass_Spec Detector Detector Mass_Spec->Detector Readout Signal Readout (Ion Counts) Detector->Readout

Principle of ICP-MS.
UV-Visible Spectrophotometry Protocol

This protocol is based on the formation of a colored complex between Nickel (II) and a complexing agent, such as Dimethylglyoxime (DMG) or 2-Aminoacetophenone isonicotinoylhydrazone (2-AAINH).[5][13]

Instrumentation: UV-Visible Spectrophotometer.

Reagents:

  • Standard Nickel Stock Solution (100 mg/L)

  • Complexing Agent Solution (e.g., 1% Dimethylglyoxime in ethanol).

  • Buffer Solution (to maintain optimal pH for complex formation).

  • Oxidizing Agent (e.g., Iodine solution) to ensure Ni is in the +2 state.

Procedure (using DMG):

  • To a series of 50 mL volumetric flasks, add aliquots of the working nickel standards.

  • To each flask, add 20 mL of 0.5 N HCl, 10 mL of sodium citrate (B86180) solution, and 2 mL of iodine solution. Shake well.[5]

  • Add 4 mL of DMG solution to each flask and dilute to the mark with deionized water.[5]

  • Allow the color to develop for 20 minutes.[5]

  • Measure the absorbance at the wavelength of maximum absorption (λmax), which is typically around 470 nm for the Ni-DMG complex.[5][13]

  • Construct a calibration curve of absorbance versus concentration.

  • Prepare the water sample in the same manner and measure its absorbance.

  • Determine the nickel concentration in the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods for the determination of Nickel (II) in water.

Analytical MethodTypical Linear RangeDetection Limit (µg/L)AdvantagesDisadvantages
Flame AAS0.1 - 10 mg/L[14]~10Inexpensive, easy to useLower sensitivity, matrix interferences
Graphite Furnace AAS1 - 100 µg/L[8]0.1 - 1[7][15]High sensitivity, small sample volumeSlower analysis time, more complex
ICP-OES1 µg/L - 100 mg/L0.1 - 5[16][17]Multi-element capability, wide linear rangeHigher instrument cost, spectral interferences
ICP-MS0.01 - 1000 µg/L< 0.1[12]Highest sensitivity, isotopic analysisHighest instrument cost, matrix effects
UV-Vis Spectrophotometry0.1 - 10 mg/L[2][13]~10 - 50Low cost, simple instrumentationLower sensitivity, potential for interferences

Note: The linear ranges and detection limits are approximate and can vary depending on the specific instrument, matrix, and operating conditions.

Conclusion

The quantitative analysis of Nickel (II) in environmental water samples can be effectively performed using a variety of analytical techniques. The choice of method should be guided by the specific requirements of the analysis, including the expected concentration range, the need for high sensitivity, and the available resources. For trace and ultra-trace analysis, ICP-MS and GFAAS are the preferred methods. ICP-OES is a versatile technique for a wide range of concentrations and multi-element analysis. UV-Visible spectrophotometry provides a simple and cost-effective option for screening or for samples with higher nickel levels. Adherence to proper sample collection, preservation, and quality control procedures is essential for obtaining accurate and reliable results.

References

Application Notes and Protocols: Nickel (II) Ion as a Dopant in Semiconductor Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doping semiconductors with transition metal ions is a crucial strategy for tailoring their physical and chemical properties to suit specific applications. Nickel (II) ions (Ni²⁺), with their unique electronic configuration, have emerged as a versatile dopant for a variety of semiconductor materials. The incorporation of Ni²⁺ into the crystal lattice of host semiconductors can introduce localized d-states within the bandgap, create defects, and alter the charge carrier concentration, leading to significant enhancements in their optical, electrical, and catalytic properties. These modifications have paved the way for the development of advanced materials for gas sensing, photocatalysis, and optoelectronic devices.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of Ni(II)-doped semiconductor materials, with a focus on zinc oxide (ZnO), titanium dioxide (TiO₂), and tin oxide (SnO₂).

Applications of Ni(II)-Doped Semiconductors

Gas Sensing

The introduction of Ni(II) ions into metal oxide semiconductors can significantly enhance their gas sensing performance by increasing the number of active adsorption sites and modifying the electronic structure.[1][2][3] Ni doping can lead to higher sensitivity, selectivity, and faster response/recovery times for the detection of various gases.[1][2]

Mechanism of Enhanced Gas Sensing:

The sensing mechanism of n-type semiconductor gas sensors like ZnO and SnO₂ relies on the change in resistance upon exposure to a target gas. In air, oxygen molecules adsorb on the semiconductor surface and capture free electrons, creating a depletion layer with high resistance. When exposed to a reducing gas, the gas molecules react with the adsorbed oxygen species, releasing the trapped electrons back to the conduction band and thus decreasing the resistance. Ni(II) doping enhances this process in several ways:

  • Increased Oxygen Vacancies: Ni²⁺ substitution can create more oxygen vacancies on the semiconductor surface, which act as active sites for oxygen adsorption.[1][2]

  • Catalytic Effect: Nickel ions can act as catalysts, promoting the dissociation of gas molecules on the sensor surface.[2]

  • Modulation of Depletion Layer: The presence of Ni ions can modulate the width of the electron depletion layer, leading to a more significant change in resistance upon gas exposure.

GasSensingMechanism cluster_0 In Air cluster_1 In Reducing Gas (e.g., H₂S) O2 O₂ (gas) O2_ads O₂⁻ (ads) e_minus e⁻ (from ZnO) DepletionLayer Electron Depletion Layer (High Resistance) H2S H₂S (gas) H2S_react H₂S reacts with O₂⁻ e_release e⁻ released to ZnO DecreasedResistance Decreased Resistance Ni_doping Ni(II) Doping OxygenVacancies Increased Oxygen Vacancies Ni_doping->OxygenVacancies CatalyticEffect Catalytic Effect Ni_doping->CatalyticEffect ActiveSites More Active Sites OxygenVacancies->ActiveSites ActiveSites->O2 enhances adsorption CatalyticEffect->H2S_react promotes reaction

Photocatalysis

Ni(II) doping has been shown to be an effective strategy for enhancing the photocatalytic activity of semiconductors like TiO₂.[4][5][6] The primary benefit of Ni doping in this context is the improved separation of photogenerated electron-hole pairs and the extension of the material's light absorption into the visible region.[5][7]

Mechanism of Enhanced Photocatalysis:

When a semiconductor photocatalyst is irradiated with light of energy greater than its bandgap, electron-hole pairs are generated. These charge carriers can then migrate to the surface and participate in redox reactions that degrade organic pollutants. However, the efficiency of this process is often limited by the rapid recombination of electrons and holes. Ni(II) doping can mitigate this issue:

  • Electron Trapping: Ni²⁺ ions can act as electron trapping sites, effectively separating them from the holes and prolonging their lifetime.[4]

  • Reduced Bandgap: The introduction of Ni d-states within the bandgap of the host semiconductor can lower the overall bandgap energy, allowing the material to absorb a broader range of the solar spectrum.[5][8]

PhotocatalysisMechanism cluster_0 Undoped Semiconductor (e.g., TiO₂) cluster_1 Ni(II)-Doped Semiconductor VB Valence Band (VB) CB Conduction Band (CB) Light Light (hν ≥ Eg) e_h_pair e⁻-h⁺ pair generation Recombination Recombination (inefficient) Degradation_low Low Pollutant Degradation VB_doped Valence Band (VB) CB_doped Conduction Band (CB) Ni_level Ni²⁺ level Light_doped Light (hν ≥ Eg') e_h_pair_doped e⁻-h⁺ pair generation e_trapping e⁻ trapping h_migration h⁺ migration Degradation_high High Pollutant Degradation

Quantitative Data Summary

SemiconductorDopant Conc.ApplicationKey FindingsReference
ZnO8 at.% NiH₂S Gas SensingResponse of 68.9 to 5 ppm H₂S at 250 °C; Response/recovery time of 79/54 s.[1]
ZnO1 at% NiToluene (B28343) Gas SensingResponse of 210 to 100 ppm toluene at 325 °C; Response/recovery time of 2/77 s.[2]
TiO₂1 wt% NiPhotocatalysisIncreased photocatalytic degradation of Aniline blue and Toluidine blue compared to undoped TiO₂.[4]
TiO₂5-25 mol% NiPhotocatalysisNi-doped TiO₂ showed higher photocatalytic activity for methylene (B1212753) blue degradation under visible light than pure TiO₂.[5]
SnO₂various Ni conc.CO₂ Gas SensingSensitivity increased with Ni doping concentration; optimal sensing temperature of 275 °C.[3]
ZnOup to 5% NiOptoelectronicsBand gap energy decreased with increasing Ni concentration.[9][10]
In₂S₃4-6% NiOptoelectronicsDirect band gap decreased from 2.33 eV to 1.61 eV with increasing Ni dopant concentration.[11]

Experimental Protocols

Protocol 1: Synthesis of Ni-Doped ZnO Nanorods by Hydrothermal Method

This protocol is adapted from the synthesis of Ni-doped ZnO nanowire arrays for gas sensing applications.[1]

Materials:

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Hexamethylenetetramine (HMTA)

  • Deionized (DI) water

  • Substrates (e.g., FTO glass)

Procedure:

  • Substrate Preparation: Clean the substrates by sonicating in acetone, ethanol, and DI water for 15 minutes each, and then dry under a nitrogen stream.

  • Seed Layer Deposition: Prepare a seed solution by dissolving zinc acetate (B1210297) dihydrate in ethanol. Spin-coat the seed solution onto the substrates and anneal at 350°C for 30 minutes.

  • Growth Solution Preparation: Prepare an aqueous solution of zinc nitrate hexahydrate and HMTA. To this solution, add the desired amount of nickel nitrate hexahydrate to achieve the target Ni doping concentration (e.g., 8 at.%).

  • Hydrothermal Growth: Place the seeded substrates in a Teflon-lined stainless-steel autoclave filled with the growth solution. Seal the autoclave and heat it at 95°C for 6 hours.

  • Post-Growth Treatment: After the reaction, allow the autoclave to cool down to room temperature naturally. Remove the substrates, rinse them thoroughly with DI water, and dry them at 60°C.

HydrothermalSynthesis start Start sub_prep Substrate Cleaning (Acetone, Ethanol, DI Water) start->sub_prep seed_sol Prepare Seed Solution (Zinc Acetate in Ethanol) sub_prep->seed_sol spin_coat Spin-Coat Seed Layer seed_sol->spin_coat anneal Anneal at 350°C spin_coat->anneal growth_sol Prepare Growth Solution (Zn(NO₃)₂, HMTA, Ni(NO₃)₂) anneal->growth_sol hydrothermal Hydrothermal Growth (95°C for 6 hours) growth_sol->hydrothermal cool Cool to Room Temperature hydrothermal->cool rinse_dry Rinse with DI Water and Dry cool->rinse_dry end Ni-Doped ZnO Nanorods rinse_dry->end

Protocol 2: Synthesis of Ni-Doped TiO₂ Nanoparticles by Sol-Gel Method

This protocol is based on the sol-gel synthesis of Ni-doped TiO₂ nanoparticles for photocatalytic applications.[4]

Materials:

  • Titanium-n-butoxide (Ti(OBu)₄)

  • Nickel chloride (NiCl₂)

  • Ethanol

  • DI water

  • Nitric acid (HNO₃)

Procedure:

  • Precursor Solution A: Dissolve the desired amount of NiCl₂ in ethanol.

  • Precursor Solution B: Mix titanium-n-butoxide with ethanol.

  • Sol Formation: Slowly add Solution A to Solution B under vigorous stirring.

  • Gel Formation: Add a mixture of DI water and a few drops of nitric acid (as a catalyst) dropwise to the combined solution while stirring continuously. Continue stirring until a gel is formed.

  • Aging and Drying: Age the gel at room temperature for 24 hours, and then dry it in an oven at 100°C for 12 hours.

  • Calcination: Grind the dried gel into a fine powder and calcine it in a muffle furnace at 500°C for 2 hours to obtain the crystalline Ni-doped TiO₂ nanoparticles.

Protocol 3: Characterization of Ni-Doped Semiconductors

1. Structural Characterization (X-Ray Diffraction - XRD):

  • Purpose: To determine the crystal structure, phase purity, and crystallite size of the synthesized materials.

  • Procedure:

    • Prepare a powder sample of the Ni-doped semiconductor.

    • Mount the sample on the XRD sample holder.

    • Set the instrument parameters (e.g., Cu Kα radiation, 2θ range from 20° to 80°).

    • Analyze the resulting diffraction pattern to identify the characteristic peaks of the host semiconductor and to check for any secondary phases. The crystallite size can be estimated using the Scherrer equation.[9]

2. Morphological Characterization (Scanning Electron Microscopy - SEM):

  • Purpose: To observe the surface morphology, particle size, and shape of the synthesized materials.

  • Procedure:

    • Mount the sample (powder or thin film) on an SEM stub using conductive carbon tape.

    • If the sample is non-conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon).

    • Introduce the sample into the SEM chamber and evacuate to high vacuum.

    • Acquire images at different magnifications to visualize the morphology.

3. Optical Characterization (UV-Vis Diffuse Reflectance Spectroscopy - DRS):

  • Purpose: To determine the optical properties, including the bandgap energy, of the semiconductor material.

  • Procedure:

    • Place the powder sample in the sample holder of a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory.

    • Record the reflectance spectrum over a desired wavelength range (e.g., 200-800 nm).

    • Convert the reflectance data to absorbance using the Kubelka-Munk function.

    • Determine the bandgap energy by plotting (αhν)² versus hν (for direct bandgap semiconductors) and extrapolating the linear portion of the curve to the energy axis.[5][12]

Conclusion

The incorporation of Ni(II) ions into semiconductor materials offers a powerful and versatile approach to enhance their performance in a wide range of applications. The protocols and data presented in this document provide a foundation for researchers to explore the synthesis and characterization of Ni-doped semiconductors. Further optimization of doping concentrations, synthesis conditions, and material combinations will undoubtedly lead to the development of even more efficient and novel devices for environmental remediation, chemical sensing, and advanced electronics.

References

Application Notes and Protocols: Electroless Nickel Plating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroless nickel (EN) plating is an autocatalytic chemical process used to deposit a layer of nickel-phosphorus or nickel-boron alloy onto a solid substrate. Unlike electroplating, this process does not require an external electrical current. The deposition occurs uniformly on all surfaces of the substrate, including complex geometries, making it a valuable technique in various scientific and industrial applications.[1][2] This document provides detailed application notes and protocols for the composition of electroless nickel plating baths and the plating procedure.

Data Presentation: Bath Compositions and Operating Parameters

The composition of the electroless nickel plating bath is critical in determining the properties of the resulting coating, such as its phosphorus content, hardness, corrosion resistance, and magnetic properties.[1][3] The baths are broadly classified based on the phosphorus content of the deposited alloy: low (1-4% P), medium (5-9% P), and high (10-14% P).[3]

Table 1: Electroless Nickel Plating Bath Compositions
ComponentFunctionLow Phosphorus (1-4% P)Medium Phosphorus (5-9% P)High Phosphorus (10-14% P)
Nickel Source Provides Ni²⁺ ions for deposition
Nickel Sulfate (NiSO₄·6H₂O)Primary source of nickel ions20 - 30 g/L20 - 30 g/L20 - 30 g/L
Nickel Chloride (NiCl₂·6H₂O)Alternative nickel source, often used in alkaline bathsAs requiredAs requiredAs required
Reducing Agent Reduces Ni²⁺ to metallic Ni
Sodium Hypophosphite (NaH₂PO₂·H₂O)Source of electrons for nickel reduction and phosphorus co-deposition25 - 35 g/L25 - 30 g/L25 - 30 g/L
Complexing Agents Prevents precipitation of nickel salts and controls the free nickel ion concentration
Lactic AcidForms complexes with nickel ions8 - 10 g/L15 - 25 g/L20 - 30 g/L
Malic AcidChelating agent-10 - 15 g/L15 - 25 g/L
Citric Acid / Sodium CitrateBuffering and complexing agentAs requiredAs requiredAs required
pH Buffer Maintains the desired pH of the bath
Sodium AcetateBuffering agent15 - 20 g/LAs requiredAs required
Acetic AcidpH adjusterAs requiredAs requiredAs required
Ammonium (B1175870) HydroxideFor alkaline baths--As required
Stabilizers Control the plating reaction and prevent spontaneous decomposition of the bath
Lead AcetateMetallic stabilizer0.002 - 0.003 g/L0.002 - 0.003 g/L0.002 - 0.003 g/L
ThioureaOrganic stabilizerAs requiredAs requiredAs required
Table 2: Operating Parameters for Electroless Nickel Plating
ParameterLow PhosphorusMedium PhosphorusHigh Phosphorus
pH 6.5 - 7.04.5 - 5.04.6 - 5.2
Temperature 85 - 95 °C85 - 90 °C85 - 90 °C
Plating Rate 15 - 25 µm/hr12 - 20 µm/hr8 - 15 µm/hr
Hardness (as plated) 550 - 650 HV₁₀₀500 - 600 HV₁₀₀450 - 550 HV₁₀₀
Hardness (heat-treated) > 850 HV₁₀₀> 850 HV₁₀₀> 850 HV₁₀₀
Corrosion Resistance GoodVery GoodExcellent
Magnetic Properties MagneticSemi-magneticNon-magnetic

Experimental Protocols

Substrate Pre-treatment

Thorough cleaning and activation of the substrate surface are crucial for achieving good adhesion and a uniform coating.[4][5] The pre-treatment process varies depending on the substrate material.

Protocol 1.1: Pre-treatment for Ferrous Alloys (Steel, Iron)

  • Degreasing: Immerse the substrate in an alkaline soap cleaner solution at 65°C for 5-10 minutes to remove oils, grease, and other organic contaminants.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Acid Pickling: Immerse the substrate in a 50% hydrochloric acid solution at room temperature for 1-2 minutes to remove rust and scale.

  • Rinsing: Rinse thoroughly with deionized water.

  • Activation: Immerse the substrate in a solution of 10% sulfuric acid at room temperature for 30-60 seconds.

  • Final Rinse: Rinse with deionized water immediately before placing it in the electroless nickel plating bath.

Protocol 1.2: Pre-treatment for Aluminum Alloys

  • Degreasing: Immerse the aluminum part in a non-etch alkaline cleaner at 65°C for 3-5 minutes.[6]

  • Rinsing: Rinse thoroughly with deionized water.[6]

  • Deoxidizing/Desmutting: Immerse in a deoxidizer solution at room temperature for 30-60 seconds to remove the natural oxide layer.[6]

  • Rinsing: Rinse with deionized water.[6]

  • Zincate Treatment (Double Zincate Process):

    • Immerse in a zincate solution for 30-60 seconds at room temperature.[6] This deposits a thin layer of zinc on the aluminum surface.

    • Rinse with deionized water.[6]

    • Strip the zinc layer by immersing in a 50% nitric acid solution for 30-60 seconds.[6]

    • Rinse with deionized water.[6]

    • Apply a second, thinner, and more uniform zincate layer by immersing in the zincate solution for 20-30 seconds.[6]

  • Final Rinse: Rinse thoroughly with deionized water before proceeding to the plating bath.[6]

Electroless Nickel Plating Bath Preparation and Plating Procedure

Protocol 2.1: Bath Preparation

  • Fill a clean plating tank (e.g., polypropylene (B1209903) or stainless steel) to about half its final volume with deionized water.

  • Heat the water to the desired operating temperature (e.g., 85-90°C).

  • Sequentially dissolve the chemical components (from Table 1) in the heated water, ensuring each component is fully dissolved before adding the next. The typical order of addition is complexing agents, nickel source, and then the reducing agent.

  • Add the stabilizer(s) in the correct, very low concentration.

  • Adjust the pH to the desired range using appropriate acids or bases (e.g., sulfuric acid or ammonium hydroxide).

  • Add deionized water to reach the final volume.

  • Allow the bath to stabilize at the operating temperature and pH for at least 30 minutes before introducing the substrate.

Protocol 2.2: Plating Procedure

  • Immerse the pre-treated substrate into the stabilized electroless nickel plating bath.[4] For non-catalytic surfaces like copper, contact with a piece of steel may be required for the initial 5 minutes to initiate the reaction.[4]

  • Maintain the bath temperature and pH within the specified operating range throughout the plating process.[5] Gentle agitation of the solution is recommended to ensure uniform deposition and prevent pitting.

  • The plating time will depend on the desired coating thickness and the plating rate of the bath (refer to Table 2).[4] For example, a 30-minute plating time might yield a thickness of approximately 12.5 µm (0.0005 inches).[4]

  • Once the desired thickness is achieved, remove the substrate from the bath.

  • Rinse the plated part thoroughly with deionized water.

  • Dry the plated part using a clean, dry air stream or by placing it in an oven at a low temperature.

Post-treatment

Post-treatment heat application can enhance the hardness and adhesion of the electroless nickel coating.[7]

Protocol 3.1: Heat Treatment

  • For adhesion improvement on steel, heat the plated part at 180-200°C for 2-4 hours.[1]

  • To achieve maximum hardness (typically >850 HK₁₀₀), heat treat the plated part at 260-400°C for 1 hour.[1][7]

Mandatory Visualization

Chemical Reaction Pathway

The following diagram illustrates the fundamental chemical reactions occurring during electroless nickel plating with a hypophosphite reducing agent.

G cluster_anodic Anodic Reactions (Oxidation) cluster_cathodic Cathodic Reactions (Reduction) cluster_side Side Reaction (Phosphorus Co-deposition) H2PO2_minus Hypophosphite (H₂PO₂⁻) H2PO3_minus Phosphite (H₂PO₃⁻) H2PO2_minus->H2PO3_minus Oxidation H2O Water (H₂O) H_plus Hydrogen Ions (H⁺) H2O->H_plus e_minus Electrons (e⁻) H2PO3_minus->e_minus e_minus_2 Electrons (e⁻) Ni_2plus Nickel Ions (Ni²⁺) Ni_metal Metallic Nickel (Ni⁰) Ni_2plus->Ni_metal Reduction e_minus_2->Ni_metal H2PO2_minus_2 Hypophosphite (H₂PO₂⁻) P_metal Phosphorus (P) H2PO2_minus_2->P_metal H_adsorbed Adsorbed Hydrogen H_adsorbed->P_metal H2O_2 Water (H₂O) OH_minus Hydroxide (OH⁻) H2O_2->OH_minus G start Start degreasing 1. Degreasing (Alkaline Cleaner) start->degreasing rinse1 Rinse (DI Water) degreasing->rinse1 acid_etch 2. Acid Etching / Deoxidizing rinse1->acid_etch rinse2 Rinse (DI Water) acid_etch->rinse2 activation 3. Activation (e.g., Acid Dip or Zincate) rinse2->activation rinse3 Rinse (DI Water) activation->rinse3 en_plating 4. Electroless Nickel Plating (Controlled Temp & pH) rinse3->en_plating rinse4 Rinse (DI Water) en_plating->rinse4 drying 5. Drying rinse4->drying heat_treatment 6. Post-treatment (Heat Treatment - Optional) drying->heat_treatment end End drying->end No Heat Treatment heat_treatment->end

References

The Versatility of Nickel(II) Salts in Synthetic Inorganic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nickel(II) salts are indispensable reagents in synthetic inorganic chemistry, offering a unique combination of reactivity, accessibility, and catalytic prowess. Their applications span from the construction of intricate coordination complexes and materials to facilitating challenging organic transformations. This document provides detailed application notes and protocols on the use of Nickel(II) salts in key areas of synthetic inorganic chemistry, including coordination chemistry and catalysis.

I. Synthesis of Nickel(II) Coordination Complexes

Nickel(II) ions readily form stable complexes with a wide variety of ligands, leading to structures with diverse geometries and electronic properties. These complexes are not only of fundamental interest but also serve as precursors for materials and as catalysts.

A. Synthesis of a Ni(diphenylamine)₄(NO₃)(H₂O)·5H₂O Complex

This protocol describes the synthesis of a Nickel(II) complex with diphenylamine (B1679370), illustrating a straightforward method for preparing coordination compounds.

Experimental Protocol:

  • Preparation of Solutions: Dissolve Nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) and diphenylamine in methanol (B129727) to create solutions of known concentration.

  • Reaction: Mix the methanolic solutions of the nickel salt and the ligand in a 1:6 molar ratio of metal to ligand.

  • Complex Formation: Stir the resulting solution. The formation of the complex is indicated by a shift in the maximum wavelength in the UV-Vis spectrum.

  • Isolation: Isolate the resulting solid product by filtration.

  • Characterization: The empirical formula can be determined using Atomic Absorption Spectroscopy (AAS) to analyze the percentage of nickel in the complex.[1] Infrared spectroscopy can confirm the coordination of the diphenylamine ligand through its secondary NH group.[1] The octahedral geometry of the complex can be inferred from its electronic spectra and magnetic susceptibility measurements.[1]

Quantitative Data:

ParameterValueReference
Metal to Ligand Ratio1:6[1]
Empirical FormulaNi(diphenylamine)₄(NO₃)₂[1]
Deduced Formula--INVALID-LINK--·5H₂O[1]
Magnetic Moment (µeff)2.99 BM[1]
GeometryOctahedral[1]

Logical Workflow for Complex Synthesis and Characterization:

G Workflow for Nickel(II)-Diphenylamine Complex Synthesis prep_solutions Prepare Methanolic Solutions of Ni(NO₃)₂·6H₂O and Diphenylamine mix Mix Solutions (1:6 Molar Ratio) prep_solutions->mix stir Stir to Form Complex mix->stir isolate Isolate Solid Product stir->isolate uv_vis UV-Vis Spectroscopy (Confirm Complex Formation) isolate->uv_vis aas AAS (Determine Ni%) isolate->aas ir IR Spectroscopy (Confirm Ligand Coordination) isolate->ir magnetic Magnetic Susceptibility (Determine Geometry) isolate->magnetic

Caption: Workflow for the synthesis and characterization of a Nickel(II)-diphenylamine complex.

B. Synthesis of Nickel(II) Complexes with Hydrazone Ligands

Hydrazone ligands are versatile scaffolds for the synthesis of Nickel(II) complexes with interesting biological activities. This protocol details the general synthesis of such complexes.

Experimental Protocol:

  • Ligand Preparation: Synthesize the desired hydrazone ligand, for example, by reacting 2-hydroxy-4,5-dimethylacetophenone with a corresponding hydrazine.[2]

  • Dissolution: Dissolve the hydrazone ligand in hot ethanol (B145695).

  • Addition of Nickel Salt: Add an ethanolic solution of a Nickel(II) salt (e.g., nickel chloride heptahydrate) dropwise to the ligand solution with constant stirring.[2]

  • Reflux: Reflux the reaction mixture for 3 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • pH Adjustment: Maintain the pH of the reaction mixture between 7 and 8 by adding 0.10 N sodium hydroxide.[2]

  • Isolation and Purification: Filter the formed precipitate, wash it with chilled ethanol, and dry it. The product can be recrystallized from ethanol for further purification.[2]

Quantitative Data for a Representative Complex (bis(2-((E)-1-hydrazonoethyl)-4,5-dimethyl phenoxy) nickel dihydrate):

ParameterValueReference
Ligand Concentration0.01 M[2]
Metal Salt Concentration0.005 M[2]
Reflux Time3 - 4 hours[2]
Magnetic Moment (µeff)2.9–3.3 B.M.[2]
GeometryOctahedral[2]
Molar ConductanceNon-electrolyte[2]

II. Nickel(II) Salts in Catalysis

Nickel catalysis is a powerful tool in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. Nickel's ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) allows for diverse and efficient catalytic cycles.[3][4]

A. Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions provide a cost-effective alternative to palladium-catalyzed systems and often exhibit unique reactivity.[5]

General Workflow for a Nickel-Catalyzed Cross-Coupling Reaction:

G General Workflow for Nickel-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Substrates, Ni(II) Precatalyst, Ligand, and Reductant solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert Atmosphere (e.g., N₂ or Ar) solvent->atmosphere stir_heat Stir and Heat (as required) atmosphere->stir_heat monitor Monitor Reaction Progress (TLC, GC, etc.) stir_heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify

Caption: A generalized workflow for performing a nickel-catalyzed cross-coupling reaction.

Protocol for Nickel-Catalyzed Suzuki-Miyaura Arylation of Heteroaryl Halides:

This protocol describes a method for the cross-coupling of heteroaryl boronic acids with heteroaryl halides using an air-stable Nickel(II) precatalyst.[3]

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the heteroaryl halide (1.0 equiv), heteroaryl boronic acid (1.5 equiv), Ni(II) precatalyst (e.g., 3 mol%), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add a "green" solvent such as cyclopentyl methyl ether (CPME).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired heterobiaryl product.

Quantitative Data for Suzuki-Miyaura Arylation:

Reactant 1Reactant 2Catalyst LoadingSolventYieldReference
Heteroaryl HalideHeteroaryl Boronic Acid3 mol%CPMEExcellent[3]

Catalytic Cycle for a Ni(0)/Ni(II) Mediated Cross-Coupling Reaction:

The catalytic cycle typically involves the reduction of a Ni(II) precatalyst to the active Ni(0) species.

G Simplified Ni(0)/Ni(II) Catalytic Cycle Ni0 Ni(0)Lₙ NiII_OA R¹-Ni(II)(X)Lₙ Ni0->NiII_OA NiII_TM R¹-Ni(II)(R²)Lₙ NiII_OA->NiII_TM NiII_TM->Ni0 R1R2 R¹-R² (Reductive Elimination) NiII_TM->R1R2 R1X R¹-X (Oxidative Addition) R1X->NiII_OA R2M R²-M (Transmetalation) R2M->NiII_TM

Caption: A simplified representation of a Ni(0)/Ni(II) catalytic cycle for cross-coupling.

III. Nickel(II) Salts in Materials Synthesis

Coordination polymers of Nickel(II) can serve as precursors for the synthesis of functional materials like metal oxides.

A. Synthesis of Porous NiO Nanorods from a Nickel(II) Coordination Polymer

This protocol outlines the synthesis of a Nickel(II)-salicylic acid coordination polymer and its subsequent conversion to porous NiO nanorods.[6]

Experimental Protocol:

  • Synthesis of Ni(SA)₂(H₂O)₄ Coordination Polymer: Synthesize the nanostructured nickel-salicylic acid (SA) coordination polymer, Ni(SA)₂(H₂O)₄, under hydrothermal conditions.[6]

  • Heat Treatment: Subject the prepared Ni(SA)₂(H₂O)₄ coordination polymers to heat treatment. The thermal decomposition of the organic ligands and coordinated water molecules leads to the formation of NiO.

  • Formation of Porous Nanostructures: The release of a large number of gases during thermal decomposition results in the formation of porous NiO nanostructures.[6]

  • Characterization: Characterize the resulting material using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to confirm the nanorod morphology and porosity.

Quantitative Data for NiO Nanorods:

ParameterValueReference
Length2.0 - 3.0 µm[6]
Average Diameter150 nm[6]

Workflow for the Synthesis of Porous NiO Nanorods:

G Synthesis of Porous NiO Nanorods hydrothermal Hydrothermal Synthesis of Ni(SA)₂(H₂O)₄ Coordination Polymer heat_treatment Heat Treatment (Thermal Decomposition) hydrothermal->heat_treatment Coordination Polymer characterization Characterization (SEM, TEM) heat_treatment->characterization Porous NiO Nanorods

Caption: A workflow illustrating the conversion of a Nickel(II) coordination polymer to porous NiO nanorods.

These application notes and protocols highlight the broad utility of Nickel(II) salts in synthetic inorganic chemistry. By providing detailed methodologies and structured data, researchers can effectively leverage the unique properties of nickel in their synthetic endeavors.

References

Application Note: Determination of Nickel (II) Concentration Using UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nickel (II) is a transition metal of significant industrial and biological importance. It is a common component in alloys, batteries, and various industrial processes.[1] However, nickel can also be a contaminant and potential allergen, making its accurate quantification crucial in environmental monitoring, industrial quality control, and pharmaceutical analysis.[1] UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for determining Ni(II) concentration.[2] This technique relies on the formation of a colored complex between Ni(II) and a specific chromogenic reagent, where the absorbance of the complex is directly proportional to the Ni(II) concentration, following the Beer-Lambert law.

This application note provides a detailed protocol for the determination of Ni(II) concentration using UV-Vis spectroscopy with various complexing agents.

Principle

The determination of Ni(II) concentration by UV-Vis spectrophotometry involves the reaction of Ni(II) ions with a chromogenic ligand to form a stable, colored complex. The intensity of the color, which is measured as absorbance at a specific wavelength (λmax), is proportional to the concentration of the Ni(II) complex in the solution. By creating a calibration curve using standard solutions of known Ni(II) concentrations, the concentration of an unknown sample can be determined.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for several common methods used for the spectrophotometric determination of Ni(II).

Complexing Agentλmax (nm)pHMolar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Linear RangeNotes
Dopa-semiquinone5907.59.3 x 10³[3][4]3.33 x 10⁻⁵ - 1.78 x 10⁻⁴ mol L⁻¹[3][4]Mn(II) is a major interferent.[3][4]
3,5-dimethoxy-4-hydroxy benzaldehyde (B42025) isonicotinoyl hydrazone (DMHBIH)3869.01.82 x 10⁴[2]0.234 - 2.94 µg/mL[2]Forms a bright yellow water-soluble complex.[2]
Nicotinohydroxamic acid (NHA) in Triton X-1005309.01.37 x 10⁴0.43 - 8.56 µg/mLMicellar media enhances spectral intensity.
Dimethylglyoxime445AmmoniacalNot specifiedNot specifiedA well-established method, analogous to ISO 4939:2016.[1]
N, N'-bis(4-methoxysalicylidene) ethylenediamine396Not specified6.54 x 10³[5]0.25 - 1.50 mg L⁻¹[5]Suitable for determination in edible oils.[5]
2-Acetylpyridine thiosemicarbazone (APT)3756.01.6 x 10⁴[6]0.47 - 4.70 µg/mL[6]A direct spectrophotometric method.
Experimental Protocols

Below are detailed methodologies for two of the cited experiments.

Protocol 1: Determination of Ni(II) using Dopa-semiquinone

This method is based on the complex formation between Ni(II) and dopa-semiquinone.[3][4][7]

1. Reagents and Materials

2. Preparation of Solutions

  • Chromogenic Reagent (Dopa-semiquinone): A solution of dopamine and sodium thiosulfate is prepared in deionized water. The solution is oxidized by bubbling oxygen through it for a specific period (e.g., 72 hours) to form the dopa-semiquinone reagent.[8]

  • Standard Ni(II) Solutions: Prepare a series of standard Ni(II) solutions by diluting the stock solution with deionized water to cover the linear range (e.g., 3.33 x 10⁻⁵ to 1.78 x 10⁻⁴ mol L⁻¹).[3][4]

  • Buffer Solution: Prepare a phosphate buffer solution and adjust the pH to 7.5.[3][4]

3. Experimental Procedure

  • Pipette a known volume of the standard or sample solution containing Ni(II) into a volumetric flask.

  • Add a specific volume of the chromogenic reagent solution.[7]

  • Add the pH 7.5 buffer solution and dilute to the mark with deionized water.[7]

  • Allow the reaction to proceed for the optimal time (e.g., 45 minutes) at a controlled temperature (e.g., 25 °C).[3][4][7]

  • Measure the absorbance of the solution at 590 nm against a reagent blank.[3][4][7]

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of Ni(II) in the unknown sample from the calibration curve.

Protocol 2: Determination of Ni(II) using 3, 5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl hydrazone (DMHBIH)

This method utilizes the reaction between Ni(II) and DMHBIH to form a yellow-colored complex.[2]

1. Reagents and Materials

  • Standard Ni(II) stock solution (e.g., 1000 mg/L)

  • 3, 5-dimethoxy-4-hydroxy benzaldehyde isonicotinoyl hydrazone (DMHBIH) reagent solution (e.g., 1x10⁻² M in a suitable solvent)

  • Buffer solution (pH 9.0)

  • Deionized water

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

2. Preparation of Solutions

  • DMHBIH Reagent Solution: Dissolve an appropriate amount of DMHBIH in a suitable solvent to prepare a 1x10⁻² M solution.

  • Standard Ni(II) Solutions: Prepare a series of standard Ni(II) solutions by appropriate dilution of the stock solution to fall within the range of 0.414 to 10.36 µg/mL.[2]

  • Buffer Solution: Prepare a buffer solution and adjust the pH to 9.0.[2]

3. Experimental Procedure

  • In a 10 mL volumetric flask, add an aliquot of the standard or sample solution containing Ni(II).[2]

  • Add 3 mL of the pH 9.0 buffer solution.[2]

  • Add 0.5 mL of the 1x10⁻² M DMHBIH reagent solution.[2]

  • Dilute the solution to the 10 mL mark with distilled water and mix well.[2]

  • Measure the absorbance of the resulting bright yellow solution at 386 nm against a reagent blank prepared in the same manner but without the Ni(II) solution.[2]

  • Construct a calibration curve by plotting absorbance versus the concentration of the Ni(II) standards.

  • Use the calibration curve to determine the concentration of Ni(II) in the unknown sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagent_prep Reagent Preparation mixing Mixing of Sample/ Standard with Reagent reagent_prep->mixing standard_prep Standard Preparation standard_prep->mixing sample_prep Sample Preparation sample_prep->mixing complex_formation Complex Formation (pH & Time Controlled) mixing->complex_formation uv_vis UV-Vis Measurement at λmax complex_formation->uv_vis calibration Calibration Curve Generation uv_vis->calibration concentration Concentration Determination calibration->concentration

Caption: Experimental workflow for Ni(II) determination.

logical_relationship Ni_ion Ni(II) Ion (Analyte) Colored_Complex Colored Ni(II)-Ligand Complex Ni_ion->Colored_Complex Forms Chromogen Chromogenic Reagent (Ligand) Chromogen->Colored_Complex Forms Absorbance Absorbance at λmax (Measured Signal) Colored_Complex->Absorbance Exhibits Concentration Ni(II) Concentration (Calculated Result) Absorbance->Concentration Proportional to (Beer's Law)

Caption: Principle of spectrophotometric Ni(II) analysis.

References

Application Notes and Protocols: Nickel(II)-Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for Nickel(II)-catalyzed C-H activation and functionalization, a rapidly evolving field in organic synthesis. The use of earth-abundant and cost-effective nickel catalysts offers significant advantages over precious metals like palladium in the construction of complex organic molecules.[1][2] This resource is intended for researchers in academia and industry, particularly those involved in drug discovery and development, where efficient and sustainable synthetic methods are of paramount importance.

Introduction to Nickel(II)-Catalyzed C-H Functionalization

Direct functionalization of otherwise inert C-H bonds is a powerful strategy in organic synthesis, streamlining the construction of complex molecules by avoiding pre-functionalization steps.[1][2] Nickel catalysis, in particular, has gained prominence due to the metal's low cost, abundance, and unique reactivity.[2] Nickel(II) catalysts, often used in conjunction with directing groups, have proven to be robust systems for the functionalization of unactivated C-H bonds.[3][4] These reactions typically involve the formation of a metallacycle intermediate, followed by oxidative addition of a coupling partner and reductive elimination to afford the desired product. The versatility of nickel allows for a wide range of C-H functionalizations, including arylation, alkylation, and amination, providing access to diverse molecular scaffolds relevant to medicinal chemistry.

A key strategy in Ni(II)-catalyzed C-H activation involves the use of directing groups. These are functional groups appended to the substrate that coordinate to the nickel center, bringing it in close proximity to the targeted C-H bond and facilitating its cleavage.[5] The 8-aminoquinoline (B160924) moiety is a widely used and effective directing group in this context.[4][6]

Catalytic Cycle Overview

The generally accepted mechanism for many Nickel(II)-catalyzed C-H functionalization reactions involving a directing group (DG) is depicted below. The cycle is initiated by the coordination of the directing group on the substrate to the Ni(II) catalyst. This is followed by a C-H activation step, often assisted by a base, to form a nickelacycle intermediate. Oxidative addition of the coupling partner (e.g., an aryl halide) to the nickel center leads to a Ni(IV) intermediate. Finally, reductive elimination from the Ni(IV) species furnishes the C-C or C-heteroatom bond and regenerates the active Ni(II) catalyst.

Catalytic Cycle Figure 1: Generalized Catalytic Cycle cluster_0 Figure 1: Generalized Catalytic Cycle Substrate_DG Substrate-DG Ni(II)_Complex Ni(II) Complex Substrate_DG->Ni(II)_Complex Coordination Ni(II)_Catalyst Ni(II) Catalyst Ni(II)_Catalyst->Ni(II)_Complex Nickelacycle Nickelacycle Intermediate Ni(II)_Complex->Nickelacycle C-H Activation (-HX) Ni(IV)_Intermediate Ni(IV) Intermediate Nickelacycle->Ni(IV)_Intermediate Oxidative Addition Ni(IV)_Intermediate->Ni(II)_Catalyst Product Functionalized Product Ni(IV)_Intermediate->Product Reductive Elimination Coupling_Partner Coupling Partner (e.g., R-X) Coupling_Partner->Ni(IV)_Intermediate

Caption: Generalized catalytic cycle for Ni(II)-catalyzed C-H functionalization.

Application Note 1: Direct Arylation of Aromatic Amides

The direct arylation of C-H bonds is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic materials. Nickel(II) catalysis provides a cost-effective alternative to palladium-based systems for this transformation. The use of an 8-aminoquinoline directing group enables the selective ortho-arylation of aromatic amides with aryl iodides.[4]

Quantitative Data Summary
EntryAromatic AmideAryl IodideYield (%)
1N-(quinolin-8-yl)benzamideIodobenzene85
2N-(quinolin-8-yl)benzamide1-iodo-4-methoxybenzene92
3N-(quinolin-8-yl)benzamide1-iodo-4-fluorobenzene78
44-methoxy-N-(quinolin-8-yl)benzamideIodobenzene88
54-chloro-N-(quinolin-8-yl)benzamideIodobenzene75

Table 1: Substrate scope for the Ni(II)-catalyzed direct arylation of aromatic amides.

Experimental Protocol: General Procedure for Direct Arylation
  • Reaction Setup: To an oven-dried Schlenk tube, add the aromatic amide (0.2 mmol, 1.0 equiv.), Ni(OAc)₂ (5 mol%, 0.01 mmol), and K₂CO₃ (2.0 equiv., 0.4 mmol).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Addition of Reagents: Add the aryl iodide (1.2 equiv., 0.24 mmol) and anhydrous DMF (1.0 mL) under an argon atmosphere.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 130 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (10 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Application Note 2: C(sp³)-H Alkylation of Aliphatic Amides

The functionalization of C(sp³)-H bonds is a significant challenge in organic synthesis due to their high bond dissociation energies and ubiquity. Nickel(II) catalysis has emerged as a viable method for the directed alkylation of unactivated C(sp³)-H bonds.[5] Utilizing an 8-aminoquinoline directing group, aliphatic amides can be effectively alkylated at the β- and γ-positions with primary alkyl bromides.[5]

Quantitative Data Summary
EntryAliphatic AmideAlkyl BromideYield (%)
1N-(quinolin-8-yl)pivalamide1-bromooctane72
2N-(quinolin-8-yl)pivalamide1-bromo-4-phenylbutane65
3N-(quinolin-8-yl)cyclohexanecarboxamide1-bromopentane78
4N-(quinolin-8-yl)butyramide1-bromohexane55 (β-alkylation)

Table 2: Substrate scope for the Ni(II)-catalyzed C(sp³)-H alkylation of aliphatic amides.

Experimental Protocol: General Procedure for C(sp³)-H Alkylation
  • Reaction Setup: In a glovebox, add Ni(OTf)₂ (10 mol%, 0.02 mmol), PPh₃ (20 mol%, 0.04 mmol), and Na₂CO₃ (2.0 equiv., 0.4 mmol) to a vial.

  • Addition of Reagents: Add the aliphatic amide (1.0 equiv., 0.2 mmol) and the alkyl bromide (1.5 equiv., 0.3 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (B91453) (1.0 mL).

  • Reaction Conditions: Seal the vial and heat the reaction mixture at 120 °C for 16 hours.

  • Work-up and Purification: Follow the work-up and purification procedure described for the direct arylation protocol.

Application Note 3: Direct Amination of Arenes

The synthesis of arylamines is of great importance in medicinal chemistry and materials science. Nickel-catalyzed direct amination of C-H bonds provides a more atom-economical approach compared to traditional cross-coupling methods.[7] With the assistance of a bidentate directing group, arenes can be directly aminated with simple alkylamines.[7]

Quantitative Data Summary
EntryArene SubstrateAmineYield (%)
1N-(quinolin-8-yl)benzamideMorpholine82
2N-(quinolin-8-yl)benzamidePiperidine75
3N-(quinolin-8-yl)benzamiden-Butylamine68
42-phenylpyridineMorpholine71

Table 3: Substrate scope for the Ni(II)-catalyzed direct amination of arenes.

Experimental Protocol: General Procedure for Direct Amination
  • Reaction Setup: To a pressure tube, add the arene substrate (0.5 mmol, 1.0 equiv.), Ni(OAc)₂ (10 mol%, 0.05 mmol), and K₃PO₄ (2.0 equiv., 1.0 mmol).

  • Addition of Reagents: Add the amine (2.0 equiv., 1.0 mmol) and anhydrous toluene (B28343) (2.0 mL).

  • Reaction Conditions: Seal the pressure tube and heat the reaction mixture at 140 °C for 36 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Experimental Workflow

The general workflow for setting up a Nickel(II)-catalyzed C-H functionalization reaction is outlined below. Adherence to anhydrous and anaerobic conditions is often crucial for reproducibility and high yields.

Experimental Workflow Figure 2: General Experimental Workflow Start Start Reaction_Setup Prepare Reaction Vessel (Oven-dried, Inert Atmosphere) Start->Reaction_Setup Add_Solids Add Ni(II) Salt, Ligand (if any), Base, and Substrate Reaction_Setup->Add_Solids Degas Evacuate and Backfill with Inert Gas Add_Solids->Degas Add_Liquids Add Anhydrous Solvent and Liquid Reagents Degas->Add_Liquids Reaction Heat Reaction Mixture for Specified Time Add_Liquids->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Analyze Pure Product Purification->Characterization End End Characterization->End

Caption: A typical workflow for Ni(II)-catalyzed C-H functionalization experiments.

Conclusion

Nickel(II)-catalyzed C-H functionalization has become a powerful and practical tool in modern organic synthesis. The protocols and data presented here for arylation, alkylation, and amination reactions demonstrate the broad applicability of this methodology. The use of an inexpensive and earth-abundant metal makes these transformations particularly attractive for large-scale synthesis in industrial settings, including drug development. Further research in this area is expected to lead to the discovery of new transformations, more efficient catalytic systems, and reactions that proceed under even milder conditions.

References

Application of Nickel(II) in the Fabrication of Battery Electrodes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nickel(II)-based materials in the fabrication of battery electrodes, with a focus on their application in high-energy-density lithium-ion batteries. Detailed protocols for the synthesis of common nickel-based cathode materials and the subsequent fabrication of battery electrodes are provided to facilitate research and development in this field.

Introduction

Nickel(II)-containing materials are critical components in the advancement of rechargeable battery technologies, primarily due to their ability to deliver high specific capacity and energy density at a relatively low cost compared to cobalt-based alternatives.[1][2] The electrochemical activity of the Ni(II)/Ni(III) and Ni(III)/Ni(IV) redox couples in layered oxide structures allows for the reversible intercalation and deintercalation of lithium ions, which is the fundamental principle of modern lithium-ion batteries.[3] Nickel-based cathodes, such as Lithium Nickel Manganese Cobalt Oxide (NMC) and Lithium Nickel Cobalt Aluminum Oxide (NCA), are now industry standards for electric vehicles and other high-performance applications.[1] This document outlines the synthesis and fabrication processes for these advanced materials and provides key performance metrics.

Data Presentation: Performance of Ni(II)-Based Cathode Materials

The following tables summarize the electrochemical performance of various Ni(II)-based cathode materials synthesized through different methods.

Table 1: Performance of Doped and Coated High-Nickel Cathode Materials

MaterialSynthesis MethodInitial Discharge Capacity (mAh·g⁻¹)Capacity Retention (%)CyclesReference
LiNi₀.₉Al₀.₁₋ₓZrₓO₂ (NAZ)Sol-gel177.592.45100[4]
LiNi₀.₆Co₀.₁Mn₀.₃O₂ (Z/T@SC-NCM)Co-precipitationNot specifiedNot specifiedNot specified[4]
Mg/Mn-LNOCo-precipitation and CalcinationNot specified80350 at C/3[5]
Mg/Mn-LNOCo-precipitation and CalcinationNot specified67500 at 2C[5]
LiNi₀.₉₄Al₀.₀₅Mg₀.₀₁O₂Co-precipitation and Calcination200 at 0.3C96100[5]

Table 2: Performance of Nickel-Based Anode Materials

MaterialMorphologyInitial Discharge Capacity (mAh·g⁻¹)Capacity Retention (%)CyclesReference
Ni(OH)₂Nanosheets1157 - 1358Not specifiedNot specified[6][7]
Ni(OH)₂/Ti₃C₂Nanosheet composite121.3Stable1000[6][7]
NiONanoflakes7007050[7]
NiSUrchin-like597.3Not specifiedNot specified[6][7]
NiSNanoflakes584.634.230[7]
Ni(OH)₂ nanowallsNanowalls on Ni foam0.63 (mA h cm⁻²)~100100[8]

Experimental Protocols

Protocol 1: Synthesis of Ni-Rich NMC Cathode Material (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂) via Co-precipitation and Calcination

This protocol describes a common method for synthesizing nickel-rich NMC cathode materials.

Materials:

  • Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)

  • Cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O)

  • Manganese(II) sulfate monohydrate (MnSO₄·H₂O)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Ammonium hydroxide (NH₄OH) solution (chelating agent)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • pH meter

  • Peristaltic pumps

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Buchner funnel and vacuum filtration setup

  • Drying oven

  • Tube furnace with gas flow control

  • Mortar and pestle or ball mill

Procedure:

  • Precursor Co-precipitation:

    • Prepare an aqueous solution of the transition metal sulfates (NiSO₄, CoSO₄, MnSO₄) in the desired stoichiometric ratio (e.g., 8:1:1).

    • Transfer the mixed metal sulfate solution to the jacketed glass reactor.

    • Simultaneously and slowly pump the mixed metal sulfate solution, NaOH solution, and NH₄OH solution into the reactor under constant stirring and an inert atmosphere.

    • Continuously monitor and maintain a constant pH (typically between 11.0 and 11.5) and temperature (e.g., 50-60 °C).[5]

    • Allow the reaction to proceed for an extended period (e.g., 20-50 hours) to ensure the growth of spherical and dense precursor particles.[5]

    • After the reaction, stop the pumps and continue stirring for a short period.

    • Collect the precipitated hydroxide precursor (Ni₀.₈Co₀.₁Mn₀.₁(OH)₂) by vacuum filtration.

    • Wash the precursor several times with deionized water to remove residual salts.

    • Dry the precursor in a vacuum oven at a suitable temperature (e.g., 80-120 °C) overnight.

  • Calcination (Lithiation):

    • Thoroughly mix the dried precursor powder with LiOH·H₂O. An excess of lithium source (e.g., 5-10 mol%) is often used to compensate for lithium loss at high temperatures.

    • Transfer the mixture to an alumina (B75360) crucible.

    • Place the crucible in a tube furnace.

    • Heat the mixture in a controlled oxygen or air atmosphere according to a specific temperature profile. This often involves a pre-heating step at a lower temperature (e.g., 500 °C) followed by a high-temperature calcination (e.g., 700-800 °C) for several hours.[5]

    • After calcination, allow the furnace to cool down to room temperature naturally.

    • The resulting powder is the final LiNi₀.₈Co₀.₁Mn₀.₁O₂ cathode material.

Protocol 2: Fabrication of a Coin Cell for Electrochemical Testing

This protocol outlines the assembly of a standard 2032-type coin cell for evaluating the performance of the synthesized cathode material.

Materials:

  • Synthesized Ni(II)-based cathode powder

  • Conductive carbon black (e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector for cathode)

  • Lithium metal foil (anode)

  • Celgard separator

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))

  • Coin cell components (2032-type cases, spacers, springs)

Equipment:

  • Planetary ball mill or mortar and pestle

  • Slurry coater (e.g., doctor blade)

  • Vacuum oven

  • Electrode punching machine

  • Glovebox with an argon atmosphere

  • Coin cell crimper

Procedure:

  • Electrode Slurry Preparation:

    • In a vial, mix the synthesized active material, conductive carbon black, and PVDF binder in a specific weight ratio (e.g., 80:10:10 or 90:5:5).[9]

    • Add NMP solvent to the mixture and stir or ball-mill until a homogeneous slurry is formed.

  • Electrode Coating and Drying:

    • Cast the slurry onto a piece of aluminum foil using a doctor blade to achieve a uniform thickness.

    • Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 80-120 °C) for several hours to completely remove the NMP solvent.

  • Electrode Punching and Pressing:

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried coated foil.

    • Press the electrodes under a specific pressure to ensure good contact between the active material and the current collector.

  • Coin Cell Assembly (inside an argon-filled glovebox):

    • Place the cathode disc in the center of the bottom coin cell case.

    • Add a few drops of electrolyte to wet the cathode surface.

    • Place a separator on top of the cathode.

    • Add more electrolyte to wet the separator.

    • Place a lithium metal disc on top of the separator to serve as the anode.

    • Place a spacer and a spring on top of the anode.

    • Carefully place the top coin cell case.

    • Crimp the coin cell using a coin cell crimper to seal it.

  • Electrochemical Testing:

    • Allow the assembled coin cell to rest for a few hours to ensure complete electrolyte wetting.

    • Perform electrochemical tests such as galvanostatic charge-discharge cycling, cyclic voltammetry, and electrochemical impedance spectroscopy using a battery testing system.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Material Synthesis cluster_fabrication Protocol 2: Electrode & Cell Fabrication start_synthesis Prepare Metal Sulfate Solution coprecipitation Co-precipitation (Ni,Co,Mn)(OH)₂ start_synthesis->coprecipitation filtration Filtration and Washing coprecipitation->filtration drying_precursor Drying of Precursor filtration->drying_precursor mixing Mixing with LiOH drying_precursor->mixing calcination High-Temperature Calcination mixing->calcination final_powder Final Cathode Powder calcination->final_powder slurry_prep Slurry Preparation (Active Material, Carbon, Binder) final_powder->slurry_prep coating Coating on Al Foil slurry_prep->coating drying_electrode Drying of Electrode coating->drying_electrode punching Electrode Punching drying_electrode->punching assembly Coin Cell Assembly (in Glovebox) punching->assembly testing Electrochemical Testing assembly->testing

Caption: Workflow for Ni(II)-based cathode material synthesis and coin cell fabrication.

charge_discharge_mechanism cluster_discharge Discharge cluster_charge Charge cathode_discharged Cathode (Discharged) Li(Ni,M)O₂ anode_discharged Anode (Discharged) Graphite (C₆) cathode_discharged->anode_discharged Li⁺ ions move through electrolyte charger External Circuit (Charger) cathode_discharged->charger e⁻ cathode_charged Cathode (Charged) Li₁₋ₓ(Ni,M)O₂ anode_charged Anode (Charged) LiC₆ anode_charged->cathode_charged Li⁺ ions move through electrolyte external_circuit External Circuit (Load) anode_charged->external_circuit e⁻ external_circuit->cathode_charged e⁻ charger->anode_discharged e⁻

Caption: Charge and discharge mechanism in a Li-ion battery with a Ni(II)-based cathode.

References

Troubleshooting & Optimization

How to prevent precipitation of Nickel (II) hydroxide in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Nickel (II) hydroxide (B78521), Ni(OH)₂, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does Nickel (II) hydroxide precipitate?

A1: Nickel (II) hydroxide, a lime-green solid, precipitates from aqueous solutions of Nickel (II) salts when the concentration of hydroxide ions (OH⁻) increases, leading to a higher pH.[1][2] The precipitation is governed by its solubility product constant (Ksp), which is 5.48 × 10⁻¹⁶.[1] Precipitation typically begins to occur in acidic solutions with a pH range of 5.5-6.[3]

Q2: How does pH influence the solubility of Nickel (II) hydroxide?

A2: The solubility of Nickel (II) hydroxide is highly dependent on pH.[4] As the pH of the solution increases, the concentration of hydroxide ions increases, which shifts the dissolution equilibrium towards the formation of solid Ni(OH)₂ precipitate, thus decreasing its solubility.[5] Conversely, in acidic conditions (lower pH), the hydroxide ions are neutralized, and the equilibrium shifts towards the soluble Ni²⁺ ions, increasing solubility.[1][4]

Q3: What is the primary method to prevent the precipitation of Nickel (II) hydroxide?

A3: The primary method to prevent Ni(OH)₂ precipitation is to maintain the Nickel (II) ions in a soluble form, even in solutions that would otherwise cause precipitation. This is typically achieved by adding a complexing agent that forms a stable, soluble complex with Ni²⁺ ions.[6][7] Ammonia (B1221849) is a commonly used reagent for this purpose, as it forms the stable, violet-colored hexaamminenickel(II) complex ion, [Ni(NH₃)₆]²⁺.[8][9][10]

Q4: How does ammonia prevent Nickel (II) hydroxide precipitation?

A4: Ammonia (NH₃) acts as a ligand, binding to the Ni²⁺ ion to form the soluble complex ion [Ni(NH₃)₆]²⁺.[8][9] This reaction effectively reduces the concentration of free Ni²⁺ ions available to react with hydroxide ions, thereby preventing the formation of Ni(OH)₂ precipitate even at higher pH values.[10] The formation of this stable complex is favored in the presence of excess ammonia.[9]

Q5: Are there other reagents besides ammonia that can prevent precipitation?

A5: Yes, other organic ligands and complexing agents can inhibit the precipitation of nickel hydroxide. These include ethylenediaminetetraacetic acid (EDTA), triethanolamine (B1662121) (TEA), gluconate, and tartrate.[7] These agents, similar to ammonia, form stable, soluble complexes with Ni²⁺ ions, preventing them from precipitating as hydroxide.

Troubleshooting Guide

Issue: An unexpected green precipitate has formed in my nickel-containing solution.

  • Cause: The pH of your solution has likely risen to a level where the solubility product of Ni(OH)₂ has been exceeded. This can happen due to the addition of a basic reagent or decomposition of another component in the solution.

  • Solution 1 (pH Adjustment): Carefully add a dilute acid (e.g., HCl, HNO₃) dropwise to lower the pH of the solution. The green precipitate of Ni(OH)₂ will dissolve as the hydroxide ions are neutralized.[1] Monitor the pH closely to avoid making the solution too acidic for your experimental needs.

  • Solution 2 (Complexation): Add an excess of a complexing agent like aqueous ammonia.[1][9] The precipitate will dissolve as the soluble and stable [Ni(NH₃)₆]²⁺ complex forms.[8][10] This is particularly useful if you need to maintain a neutral or slightly alkaline pH.

Issue: My solution turned cloudy upon the addition of a buffer.

  • Cause: Many common buffers operate in a pH range where Ni(OH)₂ is insoluble. If the buffer's pH is high enough, it will provide the hydroxide ions necessary for precipitation.

  • Solution:

    • Select a buffer system that maintains a pH below the precipitation threshold for your specific Ni²⁺ concentration. A pH below 6 is generally safe.[3]

    • Alternatively, incorporate a complexing agent like ammonia or EDTA into your buffered solution to keep the nickel ions soluble.[7][11]

Data Presentation

Table 1: Molar Solubility of Nickel (II) Hydroxide at Different pH Values

The molar solubility 's' of Ni(OH)₂ is calculated based on its solubility product constant (Ksp = 5.48 × 10⁻¹⁶) using the formula: Ksp = [Ni²⁺][OH⁻]² = s(2s)². In a buffered solution, the [OH⁻] is fixed by the pH, so the equation simplifies to Ksp = s[OH⁻]².

pH[OH⁻] (mol/L)Molar Solubility of Ni(OH)₂ (s) (mol/L)
7.01.0 x 10⁻⁷5.48 x 10⁻²
8.01.0 x 10⁻⁶5.48 x 10⁻⁴
9.01.0 x 10⁻⁵5.48 x 10⁻⁶
10.01.0 x 10⁻⁴5.48 x 10⁻⁸
11.01.0 x 10⁻³5.48 x 10⁻¹⁰
12.01.0 x 10⁻²5.48 x 10⁻¹²

Note: These are theoretical values at 25°C. Actual solubility may be influenced by temperature, ionic strength, and the presence of other ions.[1]

Experimental Protocols

Protocol: Preventing Ni(OH)₂ Precipitation Using Ammonia

This protocol describes how to prepare a nickel-containing solution at a pH where precipitation would normally occur, by using ammonia as a complexing agent.

Materials:

  • Nickel (II) salt (e.g., NiCl₂·6H₂O or NiSO₄·6H₂O)

  • Deionized water

  • Concentrated aqueous ammonia (e.g., 28-30% NH₃)

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Prepare Nickel Salt Solution: Dissolve a known amount of the Nickel (II) salt in deionized water to achieve the desired final nickel concentration. Stir until the salt is fully dissolved. The initial solution will be green.[10]

  • Initial pH Adjustment (Optional): If your protocol requires a specific starting pH before complexation, adjust it carefully with a dilute acid or base.

  • Add Ammonia: While stirring the nickel solution, slowly add concentrated aqueous ammonia dropwise.

  • Observe Color Change: Initially, you may observe the formation of a pale green precipitate of Ni(OH)₂.[9]

  • Continue Ammonia Addition: Continue adding ammonia. As the concentration of ammonia increases, the precipitate will dissolve, and the solution will turn a deep violet color.[9][10] This color change indicates the formation of the soluble hexaamminenickel(II) complex, [Ni(NH₃)₆]²⁺.

  • Ensure Excess Ammonia: Add a slight excess of ammonia beyond the point of complete dissolution to ensure the complex remains stable, especially if other reagents will be added later.

  • Final pH Check: Measure the final pH of the solution. The presence of ammonia will make the solution alkaline. Adjust if necessary, keeping in mind that the nickel-ammonia complex is stable in this pH range.

Visualizations

Caption: Ni(OH)₂ precipitation and dissolution equilibrium.

Caption: Prevention of precipitation via complexation.

ExperimentalWorkflow A 1. Dissolve Ni²⁺ Salt in Water B 2. Add Aqueous Ammonia Dropwise A->B C 3. Observe Transient Precipitate Formation B->C D 4. Continue Adding NH₃ Until Precipitate Dissolves C->D E 5. Solution Turns Violet ([Ni(NH₃)₆]²⁺ forms) D->E F 6. Stable, Precipitate-Free Solution Ready for Use E->F

Caption: Workflow for preventing Ni(OH)₂ precipitation.

References

Technical Support Center: Optimizing Elusion Conditions for His-tag Protein Purification from Ni-NTA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for His-tag protein purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the elution of His-tagged proteins from Nickel-Nitrilotriacetic Acid (Ni-NTA) resin.

Frequently Asked Questions (FAQs)

1. What are the common methods for eluting a His-tagged protein from a Ni-NTA column?

There are three primary methods for eluting His-tagged proteins from Ni-NTA resin:

  • Imidazole (B134444) Competition: This is the most common method. Imidazole has a similar structure to the histidine side chain and is used to compete with the His-tag for binding to the Ni-NTA resin. Elution is typically achieved with a high concentration of imidazole.[1][2]

  • pH Reduction: Lowering the pH of the buffer protonates the histidine residues in the His-tag.[3][4] This protonation disrupts the coordination between the His-tag and the nickel ions, leading to the elution of the protein.[3][4] Elution can occur at a pH below 7, often in the range of 4.5-5.9.[3][5]

  • Chelating Agents: Strong chelating agents like Ethylenediaminetetraacetic acid (EDTA) or Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) can be used for elution.[1][3] These agents strip the nickel ions from the NTA resin, which in turn releases the His-tagged protein.[3] This method is generally harsher and may require a subsequent step to remove the chelator and metal ions from the protein sample.[3]

2. What is the optimal imidazole concentration for eluting my His-tagged protein?

The optimal imidazole concentration for elution is protein-dependent and often requires empirical optimization.[6][7] However, a general starting point for elution is between 250-500 mM imidazole.[8] Some proteins may elute at lower concentrations, while others, particularly those that form oligomers, might require higher concentrations.[9] It is recommended to perform a step or linear gradient elution to determine the precise concentration at which your target protein elutes.[10][11]

3. At what pH should I elute my His-tagged protein?

If using pH reduction for elution, the target pH is typically between 4.5 and 5.9. The binding of His-tagged proteins to Ni-NTA resin is pH-dependent, with optimal binding occurring at a slightly basic pH (around 7.5-8.0).[4] As the pH is lowered, the histidine residues become protonated, leading to their release from the resin.[3][4] It is crucial to consider the stability of your target protein at low pH, as some proteins may denature or precipitate.[5][9]

4. Can I use the same buffer for lysis, wash, and elution?

While the base components of the buffers may be similar, the concentrations of key reagents, particularly imidazole, should differ between the lysis, wash, and elution steps.

  • Lysis/Binding Buffer: May contain a low concentration of imidazole (e.g., 10-20 mM) to prevent non-specific binding of contaminating proteins.[8]

  • Wash Buffer: Typically contains a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove weakly bound contaminants without eluting the target protein.[2][9][12]

  • Elution Buffer: Contains a high concentration of imidazole (e.g., 250-500 mM) to effectively displace and elute the His-tagged protein.[8][13]

Troubleshooting Guide

This section addresses common issues encountered during the elution step of His-tag protein purification.

Problem 1: Low or No Yield of Eluted Protein

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
His-tag is inaccessible: The His-tag may be buried within the protein's three-dimensional structure.[14][15]Perform a trial purification under denaturing conditions (e.g., with 6-8 M urea (B33335) or guanidinium (B1211019) chloride). If the protein binds under these conditions, it indicates a hidden tag.[14] Consider re-cloning with the tag at the other terminus or adding a flexible linker.[15]
Elution conditions are too mild: The imidazole concentration or pH reduction may not be sufficient to displace the protein.[11]Increase the imidazole concentration in the elution buffer (up to 1 M has been reported).[16] Alternatively, if using pH elution, try a lower pH. Perform a gradient elution to find the optimal condition.[11][16]
Protein precipitated on the column: High local protein concentration during elution can lead to precipitation.[11]Elute with a linear imidazole gradient instead of a step elution to reduce the protein concentration in the eluate.[11] Try adding stabilizing agents to the elution buffer, such as glycerol (B35011) (up to 20%) or non-ionic detergents (e.g., 0.2% Tween-20).[11] You can also try increasing the salt concentration (e.g., up to 500 mM NaCl).[11]
Protein eluted during the wash step: The imidazole concentration in the wash buffer may be too high for your specific protein.Analyze the wash fractions by SDS-PAGE to see if the target protein is present. If so, reduce the imidazole concentration in the wash buffer.[11]
Column was overloaded: The amount of target protein exceeded the binding capacity of the resin.Check the flow-through fraction for your protein. If present, reduce the amount of lysate loaded onto the column or use a larger volume of resin.[10]
Problem 2: Eluted Protein is Contaminated

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Non-specific binding of host proteins: Some host cell proteins have patches of histidine residues or other metal-binding motifs.[2][6]Increase the imidazole concentration in the wash buffer. A step gradient of increasing imidazole in the wash can be effective.[7][12] Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt ionic interactions.[11][12]
Contaminants are associated with the target protein: Chaperones or other interacting proteins may co-elute.[11]Add non-ionic detergents (e.g., up to 2% Tween 20) or glycerol (up to 20%) to the wash buffer to disrupt non-specific interactions.[11]
Insufficient washing: The column was not washed adequately before elution.Increase the volume of the wash buffer (e.g., to 20 column volumes) to ensure all non-specifically bound proteins are removed.[9]
Protease degradation: The target protein is being degraded, leading to multiple bands on an SDS-PAGE gel.[11]Add protease inhibitors to your lysis buffer and keep the protein cold throughout the purification process.[17]
Problem 3: Protein Precipitates After Elution

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
High protein concentration: The eluted protein is too concentrated and aggregates.Elute with a larger volume of buffer or use a linear gradient to decrease the final protein concentration.[11]
Buffer composition is not optimal for solubility: The pH or salt concentration of the elution buffer may not be suitable for your protein.Perform a buffer screen to find conditions that maintain protein solubility. Consider adding stabilizing agents like glycerol, arginine, or non-ionic detergents.
Removal of imidazole: Some proteins may precipitate when the imidazole is removed by dialysis or buffer exchange.Try a gradual removal of imidazole through stepwise dialysis. Screen for a suitable final storage buffer with different pH, salt concentrations, and additives.
Nickel ion leakage: Leached nickel ions from the resin can sometimes promote protein aggregation.Consider adding a small amount of a chelating agent like EDTA to the eluted fraction, but be mindful of its potential impact on downstream applications.

Data Presentation

Table 1: Typical Imidazole Concentrations for Ni-NTA Chromatography

StepImidazole Concentration (mM)Purpose
Binding5 - 20[8][18]To minimize non-specific binding of contaminating proteins.
Washing20 - 50[2][9]To remove weakly bound contaminating proteins.
Elution250 - 500[8][13]To competitively elute the His-tagged target protein.

Table 2: Alternative Elution Conditions

Elution MethodKey Reagent/ConditionTypical Concentration/ValueNotes
pH ReductionAcidic BufferpH 4.5 - 5.9[3]Protein stability at low pH must be considered.[5]
ChelationEDTA or EGTA100 mM EDTA[19]Harsher method that strips Ni2+ ions from the resin.[3]

Experimental Protocols

Protocol 1: Optimizing Imidazole Concentration for Elution (Gradient Elution)

This protocol describes how to use a linear imidazole gradient to determine the optimal elution concentration for a His-tagged protein.

  • Prepare Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0.

    • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 500 mM Imidazole, pH 8.0.

  • Equilibrate the Column: Equilibrate the Ni-NTA column with 10 column volumes (CV) of Binding Buffer.

  • Load Sample: Load the cleared cell lysate containing the His-tagged protein onto the column.

  • Wash: Wash the column with 10-20 CV of Binding Buffer until the A280 reading returns to baseline.

  • Elute with Gradient: Set up a linear gradient from 0% to 100% Elution Buffer over 20 CV.

  • Collect Fractions: Collect fractions of 1 CV throughout the gradient elution.

  • Analyze Fractions: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified protein and determine the corresponding imidazole concentration at which it eluted.

Protocol 2: Elution by pH Reduction

This protocol outlines the steps for eluting a His-tagged protein by lowering the pH.

  • Prepare Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, pH 8.0.

    • Wash Buffer: 50 mM MES, 300 mM NaCl, pH 6.5.

    • Elution Buffer: 50 mM Sodium Acetate, 300 mM NaCl, pH 4.5.

  • Equilibrate and Load: Equilibrate the Ni-NTA column with Binding Buffer and load the sample as described in Protocol 1.

  • Wash: Wash the column with 10 CV of Wash Buffer.

  • Elute: Elute the protein with 5-10 CV of Elution Buffer.

  • Neutralize: Immediately neutralize the eluted fractions by adding a small amount of a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5) to prevent protein denaturation.

  • Analyze: Analyze the fractions by SDS-PAGE.

Visualizations

Elution_Troubleshooting_Workflow Start Start: Elution Problem CheckYield Low/No Yield? Start->CheckYield CheckPurity Contamination? CheckYield->CheckPurity No HiddenTag Test Denaturing Conditions (Hidden Tag) CheckYield->HiddenTag Yes CheckPrecipitation Precipitation? CheckPurity->CheckPrecipitation No NonSpecificBinding Increase Imidazole/Salt in Wash CheckPurity->NonSpecificBinding Yes HighConcentration Use Larger Elution Volume or Gradient CheckPrecipitation->HighConcentration Yes End Optimized Elution CheckPrecipitation->End No MildElution Increase Imidazole or Decrease pH HiddenTag->MildElution PrecipOnColumn Use Gradient Elution & Add Stabilizers MildElution->PrecipOnColumn ElutedInWash Decrease Imidazole in Wash PrecipOnColumn->ElutedInWash ElutedInWash->End AssociatedProteins Add Detergents/Glycerol to Wash NonSpecificBinding->AssociatedProteins InsufficientWash Increase Wash Volume AssociatedProteins->InsufficientWash InsufficientWash->End BadBuffer Screen for Optimal Storage Buffer HighConcentration->BadBuffer BadBuffer->End

Caption: Troubleshooting workflow for common His-tag protein elution problems.

Imidazole_Gradient_Protocol Prep Prepare Binding & Elution Buffers Equilibrate Equilibrate Column (10 CV Binding Buffer) Prep->Equilibrate Load Load Cleared Lysate Equilibrate->Load Wash Wash Column (10-20 CV Binding Buffer) Load->Wash Gradient Apply Linear Imidazole Gradient (0-100% Elution Buffer over 20 CV) Wash->Gradient Collect Collect Fractions (1 CV each) Gradient->Collect Analyze Analyze Fractions by SDS-PAGE Collect->Analyze Determine Determine Optimal Imidazole Concentration Analyze->Determine

Caption: Experimental workflow for optimizing imidazole elution concentration.

References

Technical Support Center: Troubleshooting Low Yield in Nickel-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in nickel-catalyzed coupling reactions.

Troubleshooting Guides & FAQs

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: My reaction shows low or no conversion of starting materials.

Question: I've assembled my nickel-catalyzed coupling reaction, but after several hours, TLC/GC-MS analysis shows only starting material. What are the likely causes and how can I fix this?

Answer: Low or no conversion in a nickel-catalyzed reaction often points to issues with the catalyst's activity, the reaction conditions, or the purity of your reagents. Here are the primary areas to investigate:

  • Catalyst Inactivity: The active Ni(0) species is highly sensitive to air and moisture. Improper handling can prevent the formation of the active catalyst.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1][2]

      • Use freshly opened, high-purity catalyst precursors. Air-stable Ni(II) precatalysts that are activated in situ can be a reliable alternative to air-sensitive Ni(0) sources like Ni(cod)₂.[3][4][5]

      • If using a Ni(II) precatalyst, ensure your reductant is active and added correctly.

  • Reagent and Solvent Purity: Nickel catalysis is highly sensitive to impurities, especially water and oxygen.

    • Troubleshooting:

      • Use anhydrous, degassed solvents. Ensure your solvent drying method is appropriate for the solvent being used.[6]

      • Purify your substrates and ligands if their purity is questionable. Solid reagents can be recrystallized, and liquids can be distilled or passed through a plug of activated alumina.

  • Incorrect Reaction Temperature: The optimal temperature can vary significantly depending on the specific coupling partners and ligand used.

    • Troubleshooting:

      • Gradually increase the reaction temperature. Some reactions may require elevated temperatures to proceed at a reasonable rate.[7][8] However, be aware that excessively high temperatures can lead to catalyst decomposition.

Issue 2: My reaction is producing a significant amount of homocoupled byproducts.

Question: I am observing the formation of homocoupled products from both of my coupling partners, which is lowering the yield of my desired cross-coupled product. What can I do to improve selectivity?

Answer: Homocoupling is a common side reaction in nickel-catalyzed couplings. The balance between homocoupling and cross-coupling can be influenced by several factors:

  • Ligand Choice: The steric and electronic properties of the ligand play a critical role in controlling the selectivity of the reaction.

    • Troubleshooting:

      • Screen a variety of ligands. Bulky, electron-donating phosphine (B1218219) ligands or specific N-heterocyclic carbene (NHC) ligands can often favor the desired cross-coupling pathway.[9]

      • In some cases, a dual-ligand system may improve selectivity.

  • Reaction Kinetics: The relative rates of oxidative addition, transmetalation, and reductive elimination for the different coupling partners can lead to homocoupling.

    • Troubleshooting:

      • Slow addition of one of the coupling partners can sometimes favor the cross-coupling pathway by maintaining a low concentration of that reagent in the reaction mixture.

      • Adjusting the reaction temperature can also influence the relative rates of the competing reaction pathways.

  • Choice of Reductant: The reductant can influence the concentration of the active Ni(0) catalyst and the rate of reduction of Ni(II) intermediates, which can impact selectivity.[10][11]

    • Troubleshooting:

      • If using a metallic reductant like zinc or manganese, ensure it is finely powdered and well-stirred to maintain a consistent reduction potential.

      • Consider alternative reductants, such as organic reductants or electrochemical methods, which can sometimes offer improved selectivity.[12]

Issue 3: My catalyst appears to be decomposing during the reaction.

Question: My reaction mixture is turning black or forming a precipitate, and the reaction has stalled. I suspect my nickel catalyst is decomposing. Why is this happening and how can I prevent it?

Answer: Catalyst decomposition is a common cause of low yields. It can be triggered by several factors:

  • Presence of Impurities: As mentioned, oxygen and water can rapidly deactivate the nickel catalyst.

    • Troubleshooting:

      • Rigorously exclude air and moisture from your reaction setup.

  • Ligand Lability: If the ligand dissociates from the nickel center, the resulting unsaturated nickel species can be unstable and prone to aggregation or decomposition.

    • Troubleshooting:

      • Use a higher ligand-to-metal ratio to favor the formation of the stable catalyst complex.

      • Choose a ligand that binds more strongly to the nickel center. Chelating bidentate or tridentate ligands can offer greater stability.[9]

  • High Reaction Temperature: While some reactions require heat, excessive temperatures can accelerate catalyst decomposition pathways.

    • Troubleshooting:

      • Run the reaction at the lowest temperature that provides a reasonable reaction rate. A temperature screening is often beneficial.

Data Presentation

The following tables summarize quantitative data on the effect of various parameters on the yield of nickel-catalyzed coupling reactions.

Table 1: Effect of Solvent on Nickel-Catalyzed Suzuki-Miyaura Coupling Yield

EntrySolventTemperature (°C)Yield (%)
1Toluene110100
2Acetone7596
3Ethyl Acetate100100
4n-Butanol1100
5tert-Amyl Alcohol100100
62-Me-THF80100
7DMSO1100
8Acetonitrile10099
Conditions: NiCl₂(PCy₃)₂ (5 mol%), sulfamate (B1201201) substrate (1.0 equiv), phenylboronic acid (2.5 equiv), K₃PO₄ (4.5 equiv), 12 h. Data sourced from[6].

Table 2: Effect of Ligand on Nickel-Catalyzed Cross-Electrophile Coupling

EntryLigandYield (%)
1dmbpy (control)~30
2A1 (amidine)68
3A8 (amidine)72
4A15 (tridentate amidine)78
5Terpyridine<10
Reaction: Coupling of ethyl 2-bromobenzoate (B1222928) with an alkyl bromide. Yields are approximate based on graphical data. Data sourced from[4].

Table 3: Effect of Temperature on a Nickel-Catalyzed Suzuki Coupling

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature2420
260475
380292
4100198
5120199
Reaction: Coupling of diethyl 2-bromoallylphosphonate and phenylboronic acid with a NiSO₄/bipyridyl-based catalyst system. Data adapted from[8].

Experimental Protocols

Protocol 1: General Procedure for Setting up a Nickel-Catalyzed Cross-Coupling Reaction using Schlenk Technique

This protocol outlines the setup of a reaction under an inert atmosphere.

  • Glassware Preparation:

    • Thoroughly wash all glassware (Schlenk flask, condenser, magnetic stir bar, etc.) and dry in an oven at >120 °C overnight.

    • Assemble the hot glassware and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Reagent Addition (Solids):

    • In a glovebox, weigh the nickel precatalyst, ligand, and any solid coupling partners or additives into the Schlenk flask.

    • If a glovebox is not available, add the solids to the flask on the benchtop and immediately attach it to the Schlenk line.

  • Inert Atmosphere Purge:

    • Seal the Schlenk flask and connect it to the Schlenk line.

    • Evacuate the flask under vacuum for 5-10 minutes, then backfill with inert gas.

    • Repeat this vacuum/backfill cycle three times to ensure all oxygen is removed.[1]

  • Solvent and Liquid Reagent Addition:

    • Add anhydrous, degassed solvent via a gas-tight syringe.

    • Add any liquid substrates or reagents via syringe.

  • Reaction Execution:

    • Place the flask in a heating block or oil bath set to the desired temperature.

    • Ensure vigorous stirring to maintain a homogeneous mixture.

    • Monitor the reaction progress by taking aliquots via syringe for analysis (TLC, GC-MS, etc.).

Protocol 2: In Situ Activation of a Ni(II) Precatalyst

This protocol describes the reduction of a stable Ni(II) precatalyst to the active Ni(0) species.

  • Reaction Setup:

    • Following Protocol 1, add the Ni(II) precatalyst (e.g., NiCl₂(dppp)), ligand (if not part of the precatalyst), and any solid substrates to the Schlenk flask.

    • Purge the flask with an inert atmosphere.

  • Reductant Addition:

    • Add the metallic reductant (e.g., zinc dust or manganese powder) to the flask. Ensure the reductant is finely powdered and active.

    • Add the solvent and any liquid substrates.

  • Activation and Reaction:

    • Stir the mixture at room temperature or the desired reaction temperature. The reduction of the Ni(II) species to Ni(0) will initiate the catalytic cycle.

    • A color change in the reaction mixture may indicate the formation of the active catalyst.

Protocol 3: Purification of Common Phosphine Ligands

Phosphine ligands are prone to oxidation to the corresponding phosphine oxides. This protocol describes a general method for their purification.

  • Recrystallization:

    • Dissolve the crude phosphine ligand in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like toluene/heptane).

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Silica (B1680970) Gel Chromatography (for less polar phosphines):

    • Prepare a silica gel column under an inert atmosphere if the phosphine is particularly air-sensitive.

    • Dissolve the crude phosphine in a minimal amount of a non-polar solvent (e.g., hexane (B92381) or toluene).

    • Elute the column with a non-polar eluent system. The phosphine oxide byproduct is typically more polar and will remain on the column.

Visualizations

The following diagrams illustrate key concepts in troubleshooting nickel-catalyzed coupling reactions.

Troubleshooting_Workflow cluster_catalyst Catalyst Issues cluster_reagents Reagent & Solvent Issues cluster_conditions Condition Optimization cluster_side_reactions Side Reactions Start Low Yield Observed Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Reagents 2. Verify Reagent & Solvent Purity Check_Catalyst->Check_Reagents Catalyst_Inactive Inactive Catalyst? - Use fresh precatalyst - Ensure inert atmosphere - Check reductant activity Check_Catalyst->Catalyst_Inactive Check_Conditions 3. Evaluate Reaction Conditions Check_Reagents->Check_Conditions Impure_Reagents Impure Reagents/Solvents? - Use anhydrous, degassed solvents - Purify substrates/ligands Check_Reagents->Impure_Reagents Check_Side_Reactions 4. Analyze for Side Reactions Check_Conditions->Check_Side_Reactions Wrong_Temp Incorrect Temperature? - Perform temperature screen Check_Conditions->Wrong_Temp Wrong_Conc Incorrect Concentration? - Adjust substrate/catalyst loading Check_Conditions->Wrong_Conc Homocoupling Homocoupling? - Screen ligands - Slow addition of one substrate Check_Side_Reactions->Homocoupling Decomposition Catalyst Decomposition? - Lower temperature - Increase ligand ratio Check_Side_Reactions->Decomposition Solution Improved Yield Catalyst_Inactive->Solution Impure_Reagents->Solution Wrong_Temp->Solution Wrong_Conc->Solution Homocoupling->Solution Decomposition->Solution

Caption: A workflow diagram for troubleshooting low yields.

Reaction_Parameters cluster_params Key Parameters Yield Reaction Yield Catalyst Catalyst Activity (Ni(0) source, Precatalyst) Catalyst->Yield Influences activity & stability Ligand Ligand (Sterics, Electronics) Ligand->Yield Controls selectivity & rate Solvent Solvent (Polarity, Purity) Solvent->Yield Affects solubility & catalyst stability Temperature Temperature Temperature->Yield Impacts rate & catalyst lifetime Reductant Reductant (Type, Activity) Reductant->Yield Drives catalytic cycle regeneration

Caption: Key parameters influencing reaction yield.

References

Common interferences in the spectrophotometric determination of Ni(II)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectrophotometric determination of Nickel (II). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the spectrophotometric determination of Ni(II) using dimethylglyoxime (B607122) (DMG)?

A1: The method is based on the reaction of Ni(II) ions with dimethylglyoxime (DMG) in a neutral or alkaline medium. This reaction forms a distinctively colored nickel-dimethylglyoxime complex, typically cherry-red or reddish-brown.[1][2] The intensity of the color is directly proportional to the concentration of Ni(II) in the sample, which is quantified by measuring the absorbance of the solution at a specific wavelength, most commonly 445 nm, using a spectrophotometer. In some procedures, an oxidizing agent like bromine is added to form a more stable, soluble, and intensely colored complex, which is believed to involve nickel in a higher oxidation state.

Q2: My Ni(II)-DMG solution is not developing the expected red color. What are the possible causes?

A2: The most common reason for the absence of the characteristic red color is incorrect pH. The Ni(II)-DMG complex formation is highly pH-dependent and requires a neutral to alkaline environment (typically pH 6-12).[2][3][4][5][6] In acidic media (pH < 6), the DMG reagent, being a weak acid, remains protonated and does not effectively bind with Ni(II) ions.[1][4] At very high pH levels (pH > 12), nickel may precipitate as nickel(II) hydroxide (B78521), also preventing the formation of the desired complex.[4] Ensure your solution is properly buffered to the optimal pH range.

Q3: I am observing a precipitate in my sample after adding the DMG reagent. What should I do?

A3: The formation of a precipitate can occur for a few reasons. The Ni(II)-DMG complex itself is known to be a flocculent precipitate, which is the basis for the gravimetric analysis of nickel.[2] For spectrophotometric methods that measure a soluble complex, the insolubility might be due to a high concentration of nickel. If the complex is intended to be soluble (often achieved with an oxidizing agent), ensure all reagents have been added correctly. If other metal ions are present, they might be precipitating as hydroxides if the pH is too high.

Q4: Can I use EDTA to mask interfering ions in my sample?

A4: No, EDTA should not be used as a masking agent in this procedure. EDTA forms a very stable complex with Ni(II) ions, which is more stable than the Ni(II)-DMG complex.[7] Its presence will sequester the nickel ions, preventing them from reacting with DMG and leading to significantly lower or no absorbance reading.[7]

Troubleshooting Guide: Common Interferences

This guide addresses specific issues arising from interfering substances in your sample matrix.

Issue 1: My results for Ni(II) concentration are unexpectedly high, and the solution has a different hue.

  • Possible Cause: Interference from other metal ions that also form colored complexes with DMG or absorb at a similar wavelength. The most common cationic interferences are Cobalt(II), Copper(II), and Iron(II)/Iron(III).[2][8]

  • Troubleshooting Steps:

    • Identify Potential Interferences: Review the composition of your sample. Co(II) and Cu(II) are particularly known to interfere seriously.[9]

    • Employ Masking Agents: The interference from many metal ions can be suppressed by adding a suitable masking agent before the addition of DMG.

      • Tartrate or Citrate (B86180): These can be added to prevent the precipitation of iron(III) and other metal hydroxides in the alkaline solution.

      • Thiosulphate: Can be used to eliminate interference from ions like Cu(II), Zn(II), Pb(II), and Cd(II).[7]

    • Separation/Extraction: For severe interferences, a preliminary separation step may be necessary. For instance, the Ni(II)-DMG complex can be selectively extracted into an organic solvent like chloroform (B151607) to separate it from hydrophilic interfering ions.[10]

Issue 2: My absorbance readings are unstable or fade over time.

  • Possible Cause: The stability of the colored Ni(II)-DMG complex can be time-dependent, especially in methods using an oxidizing agent. The complex may degrade, or interfering reactions may proceed slowly.

  • Troubleshooting Steps:

    • Standardize Measurement Time: Always measure the absorbance at a fixed time interval after adding the final reagent. A waiting period of 5-10 minutes is often recommended to allow for full color development before measurement.[11]

    • Check Reagent Stability: Ensure your DMG solution and any other reagents are freshly prepared and have not degraded.

Data on Common Interferences

The tolerance limits of various ions depend on the specific experimental conditions. The data below is a summary from various spectrophotometric methods for Ni(II) determination and should be used as a general guide.

Interfering IonTolerance Limit (Fold Excess relative to Ni(II))Notes / Masking Agent
Cations
Cobalt (Co²⁺)Interferes seriously[9]Often requires prior separation or use of derivative spectrophotometry.
Copper (Cu²⁺)Interferes seriously[9]Can be masked with thiosulphate.[7]
Iron (Fe²⁺/Fe³⁺)Low toleranceMask with citrate or tartrate to prevent hydroxide precipitation.
Manganese (Mn²⁺)~80-fold excess[9]Can be a major interferent in some methods.[12][13]
Zinc (Zn²⁺)High toleranceCan be masked with thiosulphate.[7]
Cadmium (Cd²⁺)~740-fold excess[9]Can be masked with thiosulphate.[7]
Palladium (Pd²⁺)~20-fold excess[9]Forms a yellow precipitate with DMG in acidic solution.[2]
Anions
EDTASerious negative interference[7]Completely masks Ni(II). Avoid its use.[7]
Thiocyanate (SCN⁻)Interferes[7]
ThioureaInterferes[7]
Phosphate (PO₄³⁻)Interferes[7]
Citrate, TartrateHigh toleranceOften used as masking agents.[7]
Thiosulphate (S₂O₃²⁻)High toleranceOften used as a masking agent.[7]
Experimental Protocol: Determination of Ni(II) with DMG

This protocol is a generalized procedure. Concentrations and volumes should be optimized for your specific application and instrument.

1. Reagents and Solutions:

  • Standard Nickel(II) Solution (100 ppm): Dissolve a precisely weighed amount of a primary standard nickel salt (e.g., (NH₄)₂SO₄·NiSO₄·6H₂O) in deionized water and dilute to a known volume. Further dilute this stock solution to create working standards (e.g., 2, 4, 6, 8, 10 ppm).

  • Dimethylglyoxime (DMG) Solution (1% w/v): Dissolve 1.0 g of dimethylglyoxime in 100 mL of 95% ethanol.

  • Saturated Bromine Water: Carefully add liquid bromine to deionized water in a fume hood until a small amount of bromine remains undissolved at the bottom.

  • Ammonia (B1221849) Solution (NH₄OH): A concentrated or dilute solution as needed to adjust pH.

  • Citric Acid Solution (10% w/v): To be used as a masking agent if required.

2. Calibration Curve Construction:

  • Into a series of 50 mL volumetric flasks, pipette aliquots of the working nickel standards (e.g., 0, 1, 2, 3, 4, 5 mL of a 10 ppm solution).

  • To each flask, add 5 mL of citric acid solution (if needed to mask iron).

  • Add 2 mL of saturated bromine water and mix well.

  • Add 5 mL of 1% DMG solution.

  • Add concentrated ammonia solution dropwise until the bromine color disappears and the solution is alkaline. Add a small excess.

  • Dilute to the 50 mL mark with deionized water and mix thoroughly.

  • Allow the solutions to stand for 10 minutes for full color development.

  • Measure the absorbance of each solution at 445 nm against the blank (the "0 ppm" solution).

  • Plot a graph of absorbance versus Ni(II) concentration.

3. Sample Analysis:

  • Prepare the unknown sample by dissolving it in a suitable acid and diluting it to bring the expected Ni(II) concentration within the range of the calibration curve.

  • Transfer an appropriate aliquot of the sample solution to a 50 mL volumetric flask.

  • Follow steps 2-8 from the calibration procedure.

  • Determine the concentration of Ni(II) in the sample solution from its absorbance using the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Complex Formation cluster_analysis Analysis P1 Prepare Standards & Sample P2 Add Masking Agent (e.g., Citrate) P1->P2 R1 Add Oxidizing Agent (Bromine Water) P2->R1 R2 Add DMG Solution R1->R2 R3 Adjust pH to Alkaline (Ammonia) R2->R3 A1 Dilute to Volume R3->A1 A2 Wait for Color Development (10 min) A1->A2 A3 Measure Absorbance at 445 nm A2->A3 A4 Determine Concentration via Calibration Curve A3->A4

Caption: General experimental workflow for Ni(II) determination.

Troubleshooting_Flowchart Start Problem with Ni(II) Analysis Q1 Is the characteristic red color forming? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are absorbance readings accurate and stable? A1_Yes->Q2 Check_pH Check pH of the solution. Is it between 6 and 12? A1_No->Check_pH Adjust_pH Adjust pH using Ammonia or a suitable buffer. Check_pH->Adjust_pH No Check_pH->Q2 Yes Adjust_pH->Check_pH A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Success Analysis Successful A2_Yes->Success Check_Interference Suspect Cationic Interference (e.g., Co²⁺, Cu²⁺, Fe³⁺) A2_No->Check_Interference Add_Masking Add appropriate masking agent (e.g., Citrate, Thiosulphate) before DMG addition. Check_Interference->Add_Masking Add_Masking->Q2 Re-run sample

Caption: Troubleshooting decision tree for common issues.

References

Regenerating Your Nickel-NTA Column for Optimal Performance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective regeneration of Nickel-Nitriloacetic acid (Ni-NTA) columns. Adherence to proper regeneration protocols is crucial for maintaining column performance, ensuring high-yield purification of His-tagged proteins, and extending the lifespan of your chromatography media.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to regenerate a Ni-NTA column?

Regeneration is essential to remove any remaining bound proteins, stripped nickel ions, and other contaminants from the resin after a purification run.[1][2] Effective regeneration restores the column's binding capacity, prevents cross-contamination between different protein purifications, and ensures reproducible results.[3] It is recommended to regenerate the resin after each run, or at least after every 5 runs.[4]

Q2: What are the main steps involved in regenerating a Ni-NTA column?

The regeneration process typically involves three key stages:

  • Stripping: Removal of nickel ions from the NTA chelating resin.[2]

  • Cleaning: Thorough washing of the resin to eliminate precipitated proteins, lipids, and other contaminants.[5][6]

  • Recharging: Reloading the column with fresh nickel ions.[2][4]

Q3: My Ni-NTA resin has turned brown. What does this mean and can it be fixed?

A brownish or grayish discoloration indicates that the nickel ions have been reduced or have been lost from the column.[1][7] This can be caused by the presence of reducing agents like DTT in your buffers.[7] In many cases, the column can be regenerated by stripping the remaining ions, cleaning the resin, and recharging it with a fresh nickel solution.[4]

Q4: The resin in my column has turned white. What happened?

A white appearance signifies that the nickel ions have been stripped from the NTA resin.[8] This is typically caused by the presence of strong chelating agents, such as EDTA or EGTA, in your buffers at concentrations that are too high.[8] While some protocols suggest that stripped resin should not be reused, it is often possible to recharge the column with nickel ions after thorough washing.[8]

Q5: Can I reuse a Ni-NTA column without regeneration?

For repeated purifications of the same protein, it may be possible to reuse the column after a simple washing step to remove the elution buffer.[9] However, for optimal performance and to avoid the risk of contamination, a full regeneration is recommended, especially when purifying different proteins.[5] Most manufacturers suggest a maximum of 5-8 uses before regeneration is necessary.[1][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Reduced Protein Binding Capacity - Incomplete removal of previously bound protein. - Loss of Nickel ions from the resin. - His-tag is inaccessible.[10] - Presence of chelating or reducing agents in the sample.[10]- Perform a more stringent cleaning protocol using NaOH or Guanidine-HCl.[3][5] - Strip and recharge the column with NiSO4.[4][11] - For inaccessible His-tags, consider purification under denaturing conditions.[10] - Ensure buffers are free from incompatible reagents.[10]
Column Discoloration (Brown/Gray) - Presence of reducing agents (e.g., DTT, β-mercaptoethanol).[7] - High concentration of protein lysate.[7]- Strip the column with a mild acid (e.g., 1-3% HCl) followed by recharging.[4] - Dilute the lysate before loading.[7]
Column Discoloration (White) - Presence of strong chelating agents (e.g., EDTA, EGTA).[8]- Thoroughly wash the column with water to remove the chelating agent. - Recharge the column with NiSO4.[11][12]
Protein Precipitation on the Column - High protein concentration. - Unfavorable buffer conditions (e.g., pH close to the protein's isoelectric point).[13] - Nickel ions causing protein aggregation.[14]- Use a more stringent cleaning protocol with 1M NaOH to remove precipitated proteins.[5] - Optimize buffer composition (e.g., pH, salt concentration, additives like glycerol).[13] - After elution, consider adding a chelating agent like EDTA to the eluted fraction to prevent aggregation.[15]
Slow Flow Rate - Clogging of the column with precipitated protein or cell debris.[3] - Presence of genomic DNA in the lysate.[16]- Clarify the lysate thoroughly by centrifugation or filtration before loading.[16][17] - Treat the lysate with DNase to remove DNA.[16] - For severe clogging, unpack and clean the resin in a batch format.

Experimental Protocols

Standard Ni-NTA Column Regeneration Protocol

This protocol is suitable for routine regeneration of Ni-NTA columns. Volumes are given in bed volumes (bv).

StepReagentVolumeInstructions
1. Wash Deionized Water5 bvWash the column to remove residual buffer.
2. Strip 100 mM EDTA, pH 8.05 bvPass the EDTA solution through the column to strip the nickel ions. The resin should turn white.[4][12]
3. Wash Deionized Water10 bvWash thoroughly to remove all traces of EDTA.
4. Clean 0.5 M NaOH5 bvIncubate for 30-60 minutes to remove precipitated proteins and other contaminants.[1][3]
5. Wash Deionized Water10 bvWash until the pH of the flow-through is neutral.
6. Recharge 100 mM NiSO₄5 bvSlowly pass the nickel solution through the column. The resin should regain its light blue color.[1]
7. Wash Deionized Water5 bvWash to remove unbound nickel ions.
8. Equilibrate Binding Buffer5 bvEquilibrate the column with your binding buffer for the next purification.
9. Store 20% Ethanol2 bvFor long-term storage, wash with 20% ethanol.[3][12]
Regeneration Protocol for Columns Exposed to Reducing Agents

If your buffers contained reducing agents like DTT, a more stringent stripping step may be required.

StepReagentVolumeInstructions
1. Wash Deionized Water10 bvRemove residual buffer.
2. Strip 1-3% (v/v) HCl10 bvBriefly wash the resin. Minimize the exposure time to HCl.[4] The concentration of HCl depends on the extent of reduction.[4]
3. Wash Deionized Water10 bvImmediately wash with water to remove the acid.
4. Recharge 100 mM NiSO₄5 bvRecharge the column with nickel solution.
5. Wash & Equilibrate Deionized Water followed by Binding Buffer5 bv eachPrepare the column for the next use.

Visual Workflows

RegenerationWorkflow cluster_start cluster_strip Stripping cluster_clean Cleaning cluster_recharge Recharging cluster_end start Used Ni-NTA Column strip Wash with 100 mM EDTA start->strip Water Wash clean Wash with 0.5 M NaOH strip->clean Water Wash recharge Incubate with 100 mM NiSO4 clean->recharge Water Wash end Regenerated Column recharge->end Water & Buffer Wash

Caption: Standard workflow for Ni-NTA column regeneration.

TroubleshootingFlow start Problem with Ni-NTA Column discolored Column Discolored? start->discolored low_capacity Low Binding Capacity? start->low_capacity No brown Brown/Gray discolored->brown Yes white White discolored->white No, it's white solution_capacity Perform stringent cleaning, strip, and recharge low_capacity->solution_capacity Yes solution_brown Strip with mild acid, clean, and recharge brown->solution_brown solution_white Wash thoroughly and recharge white->solution_white

Caption: Troubleshooting logic for common Ni-NTA column issues.

References

Improving the efficiency of Nickel (II) based electrocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nickel (II)-based electrocatalysts. Our goal is to help you overcome common experimental challenges and improve the efficiency and stability of your catalysts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue 1: Low Electrocatalytic Activity (High Overpotential, Low Current Density)

Potential Cause Troubleshooting Steps
Inactive Catalyst Surface 1. Electrochemical Activation: Cycle the electrode potential in the appropriate electrolyte to remove surface oxides or contaminants. For example, cycling a Ni-based electrode in a relevant potential window can activate the surface.[1] 2. Surface Contamination: Ensure glassware and electrolytes are meticulously clean. Impurities can poison the catalyst surface.[1][2] 3. Incorrect Catalyst Loading: Optimize the catalyst loading on the electrode. Too little may result in insufficient active sites, while too much can increase resistance.
Poor Electrical Conductivity 1. Conductive Additives: Mix the catalyst with conductive materials like carbon black or graphene to improve electron transport.[3] 2. Substrate Choice: Use a highly conductive substrate for catalyst deposition (e.g., glassy carbon, nickel foam).[3][4]
Suboptimal Catalyst Composition or Structure 1. Doping: Introduce other metals (e.g., Fe, Co, Mo) into the Ni(II) structure. This can create synergistic effects that enhance activity.[3][5][6][7][8] 2. Morphology and Crystallinity: Synthesize catalysts with high surface area and controlled crystallinity. Amorphous or partially crystalline structures can sometimes exhibit higher activity.[5][9] 3. Defect Engineering: Introduce vacancies or defects in the crystal structure to create more active sites.[5]
Mass Transport Limitations 1. Electrolyte Agitation: Use a rotating disk electrode (RDE) or stir the electrolyte to enhance the transport of reactants to the electrode surface.[1] 2. Gas Bubble Adhesion: At high current densities, gas bubbles (e.g., O₂, H₂) can block active sites. Modifying the electrode surface to be more hydrophilic can facilitate bubble detachment.[10]

Issue 2: Rapid Catalyst Deactivation or Instability

Potential Cause Troubleshooting Steps
Catalyst Poisoning 1. Electrolyte Purity: Use high-purity water and reagents to prepare electrolytes. Trace impurities, especially sulfur compounds, can severely poison Ni-based catalysts.[11][12][13] 2. Purge with Inert Gas: Before and during experiments, purge the electrolyte with an inert gas (e.g., Ar, N₂) to remove dissolved gases like O₂ or CO₂ that could interfere.[14]
Structural Degradation (Sintering, Dissolution) 1. Alloying/Doping: Incorporating other stable metals can improve the structural integrity of the catalyst.[15] 2. Support Material: Use a stable support material that strongly interacts with the catalyst particles to prevent agglomeration.[11] 3. pH Stability: Ensure the operating pH is suitable for the catalyst. Non-noble metals like nickel are generally more stable in alkaline media.[5]
Carbon Deposition (Coking) 1. Surface Modification: Alloying the nickel surface can increase its tolerance to carbon by promoting the oxidation of carbon species rather than the formation of C-C bonds.[15] 2. Operating Conditions: Adjusting the reaction temperature and reactant concentrations can sometimes mitigate coking.
Film Delamination 1. Surface Preparation: Properly clean and pre-treat the electrode substrate to ensure good adhesion of the catalyst layer. 2. Binder Optimization: If using a binder (e.g., Nafion, PVDF), optimize its concentration to ensure good adhesion without blocking active sites.

Frequently Asked Questions (FAQs)

Q1: How can I increase the number of active sites on my Ni(II)-based electrocatalyst?

A1: You can employ several strategies to increase the density of active sites:

  • Nanostructuring: Synthesizing nanomaterials with high surface area-to-volume ratios, such as nanoparticles, nanosheets, or nanowires, can expose more active sites.[5][16]

  • Doping: Introducing heteroatoms like Fe, Co, or P can create more catalytically active centers through synergistic effects and modification of the electronic structure.[3][5][7]

  • Surface Roughening: Electrochemical methods or chemical etching can be used to increase the surface roughness and, consequently, the number of active sites.

Q2: What is the role of iron (Fe) in improving the performance of Ni(II)-based electrocatalysts for the Oxygen Evolution Reaction (OER)?

A2: The addition of iron to nickel (oxy)hydroxides is a well-established strategy to boost OER activity. Fe is believed to have several beneficial effects:

  • It can modulate the electronic structure of the Ni active sites, optimizing the adsorption energy of OER intermediates.[3][8]

  • Fe species can act as co-catalysts, providing active sites themselves.[8]

  • The presence of Fe can enhance the electrical conductivity of the catalyst.[3]

Q3: My catalyst shows good initial activity but degrades quickly. What stability tests should I perform?

A3: To assess the stability of your electrocatalyst, you should perform long-term experiments:

  • Chronoamperometry or Chronopotentiometry: Hold the electrode at a constant potential (chronoamperometry) or constant current (chronopotentiometry) for an extended period (several hours to days) and monitor the current or potential change, respectively. A stable catalyst will show minimal change over time.[4]

  • Accelerated Durability Tests (ADT): Continuously cycle the potential for a large number of cycles (e.g., 1000 or more) and compare the polarization curves before and after cycling. A significant shift in the curve indicates degradation.[5]

Q4: How do I properly prepare my working electrode for catalyst testing?

A4: Proper electrode preparation is crucial for reproducible results:

  • Polishing: The substrate (e.g., glassy carbon) should be polished to a mirror finish using alumina (B75360) slurries of decreasing particle size.

  • Cleaning: After polishing, sonicate the electrode in deionized water and ethanol (B145695) to remove any residual polishing material.

  • Drying: Dry the electrode under a stream of inert gas or in an oven at a mild temperature.

  • Catalyst Ink Deposition: Disperse a known amount of the catalyst in a solvent mixture (e.g., water, isopropanol, and Nafion solution) via sonication to form a homogeneous ink. Drop-cast a precise volume of the ink onto the electrode surface and let it dry completely.[1]

Experimental Protocols

Protocol 1: Synthesis of a NiFe Layered Double Hydroxide (LDH) Nanosheet Catalyst

This protocol is a representative example of synthesizing a common type of Ni(II)-based electrocatalyst.

  • Precursor Solution Preparation: Dissolve 0.5 mmol of Ni(NO₃)₂·6H₂O and 0.5 mmol of Fe(NO₃)₃·9H₂O in 50 mL of deionized water.

  • Hydrothermal Synthesis: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 120°C for 12 hours.

  • Washing and Collection: After cooling to room temperature, collect the precipitate by centrifugation. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors.

  • Drying: Dry the final NiFe-LDH product in a vacuum oven at 60°C overnight.

  • Characterization: Characterize the synthesized material using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to confirm its structure and morphology.[11][17]

Protocol 2: Electrochemical Evaluation of OER Performance

This protocol outlines the standard procedure for measuring the catalytic activity for the Oxygen Evolution Reaction (OER).

  • Electrochemical Cell Setup: Use a standard three-electrode cell containing a working electrode (your catalyst), a counter electrode (e.g., Pt wire or graphite (B72142) rod), and a reference electrode (e.g., Ag/AgCl or Hg/HgO).[1][14]

  • Electrolyte Preparation: Prepare a 1.0 M KOH solution using high-purity KOH and deionized water. Saturate the electrolyte with O₂ by bubbling the gas for at least 30 minutes prior to the measurement.[14]

  • Cyclic Voltammetry (CV) Activation: Cycle the potential in a non-faradaic region to electrochemically clean and activate the catalyst surface.

  • Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the potential from a low value (e.g., 1.0 V vs. RHE) to a high value (e.g., 1.8 V vs. RHE) at a slow scan rate (e.g., 5 mV/s).[14]

  • Data Analysis:

    • Plot the current density versus the applied potential.

    • Determine the overpotential required to reach a current density of 10 mA/cm², a common benchmark for OER catalysts.

    • Calculate the Tafel slope by plotting the overpotential against the logarithm of the current density to gain insight into the reaction mechanism.[2][4]

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Material Characterization cluster_electrochemical Electrochemical Testing s1 Precursor Preparation s2 Hydrothermal/Solvothermal Reaction s1->s2 s3 Washing & Centrifugation s2->s3 s4 Drying s3->s4 c1 Structural (XRD, TEM) s4->c1 c2 Morphological (SEM) s4->c2 c3 Compositional (XPS, EDX) s4->c3 e1 Electrode Preparation (Ink Formulation & Deposition) s4->e1 e2 Three-Electrode Cell Setup e1->e2 e3 Performance Evaluation (CV, LSV, Chronoamperometry) e2->e3 e4 Data Analysis (Overpotential, Tafel Slope, Stability) e3->e4

Caption: A typical experimental workflow for synthesizing and evaluating Ni(II)-based electrocatalysts.

Troubleshooting_Logic cluster_activity Low Activity? cluster_stability Poor Stability? start Poor Catalyst Performance is_activity Activity or Stability? start->is_activity Issue Type a1 Check Surface Activity (Activation, Cleaning) a2 Improve Conductivity (Additives, Substrate) a1->a2 a3 Optimize Catalyst (Doping, Morphology) a2->a3 end Improved Performance a3->end s1 Purify Electrolyte (Avoid Poisoning) s2 Enhance Structure (Alloying, Support) s1->s2 s3 Check Operating Conditions (pH, Potential) s2->s3 s3->end is_activity->a1 Activity is_activity->s1 Stability

Caption: A logical flowchart for troubleshooting common issues with Ni(II)-based electrocatalysts.

References

Technical Support Center: Minimizing Nickel Leaching from Catalyst Supports

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering nickel leaching from catalyst supports during their experiments.

Troubleshooting Guide

This guide addresses common issues related to nickel leaching from catalyst supports in a question-and-answer format, providing actionable solutions.

Question 1: I am observing a significant drop in my catalyst's activity and selectivity with each reuse. Could nickel leaching be the cause, and how can I confirm this?

A sudden or gradual decrease in catalytic performance upon recycling is a strong indicator of catalyst deactivation, with metal leaching being a common cause.[1] Leaching involves the dissolution of active nickel species from the support into the reaction medium, leading to a lower concentration of active sites for subsequent reactions.

Recommended Actions:

  • Perform a Hot Filtration Test: This is a definitive method to determine if leached nickel species are catalytically active in the solution phase. If the reaction continues to progress after filtering out the solid catalyst at the reaction temperature, it confirms that active nickel species have leached into the solution.[2]

  • Quantify Leached Nickel: Analyze the reaction filtrate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to determine the concentration of leached nickel.[3][4]

  • Characterize the Spent Catalyst: Analyze the used catalyst to identify changes in its physical and chemical properties. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) can reveal a decrease in the surface nickel concentration.

Question 2: My final product is contaminated with nickel. What strategies can I employ to minimize this contamination?

Product contamination with nickel is a direct result of catalyst leaching and is a critical issue, especially in pharmaceutical applications with stringent purity requirements.

Recommended Actions:

  • Strengthen Metal-Support Interactions: A strong interaction between the nickel particles and the support material can significantly reduce leaching. Consider using supports with anchoring sites or catalysts where nickel is incorporated into the support matrix.

  • Apply a Protective Coating: A thin, porous, and inert coating over the catalyst can act as a physical barrier, preventing the dissolution of nickel particles while still allowing reactants and products to diffuse.[5]

  • Optimize Reaction Conditions: Harsh reaction conditions can accelerate nickel leaching.

    • Temperature: Lowering the reaction temperature can often reduce the rate of leaching.[6]

    • Solvent: The choice of solvent can influence catalyst stability. Less polar or non-coordinating solvents may reduce the solubility of nickel species.

  • Post-Reaction Purification: If some level of leaching is unavoidable, incorporate a downstream purification step using metal scavenger resins to remove dissolved nickel from your product stream.

Question 3: My nickel catalyst appears to be deactivating even without significant product contamination. What other deactivation mechanisms related to leaching could be at play?

Catalyst deactivation is a multifaceted issue. Besides direct leaching of the active metal, other related mechanisms can contribute to reduced performance.[7]

Recommended Actions:

  • Investigate Catalyst Poisoning: Impurities in the feedstock or solvent, such as sulfur or certain organic compounds, can react with the nickel surface, forming soluble complexes that are then leached away.[8] Ensure high purity of all reactants and solvents.

  • Assess Thermal Degradation (Sintering): High reaction temperatures can cause small nickel nanoparticles to agglomerate into larger, less active particles (sintering).[7] This process can be exacerbated by the reaction environment and can sometimes be a precursor to leaching. Operating at lower temperatures can mitigate sintering.[7]

  • Consider Mechanical Attrition: For slurry-phase reactions, mechanical stress from vigorous stirring can lead to the physical breakdown of the catalyst support, exposing fresh nickel surfaces that may be more susceptible to leaching.

Frequently Asked Questions (FAQs)

What is nickel leaching from a catalyst support?

Nickel leaching is the process where nickel, the active component of the catalyst, dissolves from its solid support material into the reaction mixture during a chemical process. This can lead to catalyst deactivation, product contamination, and inaccurate kinetic data.[1]

What are the primary factors that influence nickel leaching?

Several factors can influence the rate and extent of nickel leaching:

  • Reaction Temperature: Higher temperatures generally increase the rate of leaching.[6][9]

  • Solvent Polarity: Polar and coordinating solvents can facilitate the dissolution of nickel ions.

  • pH of the Reaction Medium: Acidic conditions can significantly accelerate the leaching of nickel oxide or metallic nickel.[3]

  • Nature of the Catalyst Support: The chemical and physical properties of the support material play a crucial role in the stability of the nickel particles. Supports like alumina, silica, and activated carbon exhibit different metal-support interactions.[10]

  • Presence of Chelating Agents or Poisons: Certain molecules in the reaction mixture can bind to nickel and facilitate its removal from the support.[8]

How can I choose a suitable support material to minimize nickel leaching?

The choice of support is critical for catalyst stability. A support material that has a strong interaction with nickel is desirable. For instance, supports with functional groups that can anchor nickel particles can enhance stability. The porosity and surface area of the support also play a role in how the nickel particles are dispersed and stabilized.[10]

What is catalyst passivation and can it prevent nickel leaching?

Passivation is a process where a protective, non-reactive layer is formed on the surface of the nickel.[11] This is often an oxide layer created by controlled exposure to an oxidizing agent. This layer can act as a barrier to protect the underlying nickel from the reaction environment, thereby reducing leaching.

Can modifying the reaction conditions help in reducing nickel leaching?

Yes, optimizing reaction conditions is a key strategy. This includes:

  • Operating at the lowest effective temperature.[6]

  • Choosing a solvent that minimizes the solubility of nickel species.

  • Controlling the pH of the reaction medium to avoid acidic conditions where possible.[3]

Data Presentation

Table 1: Effect of Temperature on Nickel Leaching in Sulfuric Acid

Temperature (°C)Nickel Extraction (%) after 120 min
30~50
60~78
90>90

Data synthesized from studies on nickel lateritic ore leaching in 0.2 M H₂SO₄.[6]

Table 2: Influence of Acid Concentration on Nickel Leaching

Acid TypeAcid Concentration (M)Nickel Extraction (%)
HCl1.071
HCl3.086
H₂SO₄2.0~97.4 (after 8h)
HNO₃1:1 dilution~83 (after 30 min)

Data compiled from various studies on spent nickel catalysts.[3][12][13]

Experimental Protocols

1. Hot Filtration Test Protocol

This test is used to determine if the catalytic activity originates from the solid catalyst (heterogeneous) or from leached species in the solution (homogeneous).

Methodology:

  • Set up the reaction as usual.

  • Allow the reaction to proceed for a predetermined time (e.g., until 10-20% conversion is achieved).

  • At the reaction temperature, quickly filter the solid catalyst from the reaction mixture using a pre-heated filtration apparatus (e.g., a Büchner funnel with filter paper).[14][15] A stemless or short-stemmed funnel is recommended to prevent premature crystallization and cooling.[15][16]

  • Continue to monitor the filtrate for any further reaction progress (e.g., by taking samples for analysis by GC, HPLC, or NMR).

  • Interpretation:

    • If the reaction in the filtrate stops, the catalysis is heterogeneous.

    • If the reaction in the filtrate continues, it indicates that active catalytic species have leached into the solution.[2]

2. ICP-OES Protocol for Quantification of Leached Nickel

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a sensitive technique for quantifying the amount of leached nickel in the reaction solution.

Methodology:

  • Sample Preparation:

    • After the reaction, filter the solid catalyst from the reaction mixture.

    • Take a precise volume of the filtrate.

    • If the solvent is organic, it may need to be evaporated and the residue digested in an acidic aqueous solution (e.g., dilute nitric acid).[17] For aqueous solutions, acidification to a pH < 2 with ultra-pure nitric acid is often required.[17]

    • Dilute the sample to a known volume with deionized water to bring the expected nickel concentration within the linear range of the instrument.

  • Calibration:

    • Prepare a series of standard solutions of known nickel concentrations using a certified nickel standard. These standards should bracket the expected concentration of nickel in the sample.

  • Analysis:

    • Aspirate the prepared samples and standards into the ICP-OES instrument. The instrument will measure the intensity of the light emitted at nickel-specific wavelengths.

    • The software will generate a calibration curve from the standards and use it to calculate the concentration of nickel in the samples.[18]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Nickel Leaching start Observe Catalyst Deactivation (Reduced Activity/Selectivity) confirm_leaching Confirm Leaching start->confirm_leaching hot_filtration Perform Hot Filtration Test confirm_leaching->hot_filtration Is reaction homogeneous? icp_oes Quantify Leached Ni with ICP-OES confirm_leaching->icp_oes Quantify metal loss characterize_spent Characterize Spent Catalyst (XPS, EDX) confirm_leaching->characterize_spent Analyze surface changes leaching_confirmed Leaching Confirmed? hot_filtration->leaching_confirmed icp_oes->leaching_confirmed characterize_spent->leaching_confirmed implement_strategies Implement Mitigation Strategies leaching_confirmed->implement_strategies Yes no_leaching Investigate Other Deactivation Mechanisms (e.g., Poisoning, Sintering) leaching_confirmed->no_leaching No modify_catalyst Modify Catalyst implement_strategies->modify_catalyst optimize_conditions Optimize Reaction Conditions implement_strategies->optimize_conditions post_purification Post-Reaction Purification implement_strategies->post_purification end Stable Catalyst Performance modify_catalyst->end optimize_conditions->end post_purification->end

Caption: Troubleshooting workflow for identifying and addressing nickel leaching.

Mitigation_Strategies Strategies to Minimize Nickel Leaching leaching Nickel Leaching catalyst_modification Catalyst Modification leaching->catalyst_modification reaction_optimization Reaction Condition Optimization leaching->reaction_optimization downstream_solution Downstream Solutions leaching->downstream_solution strong_interaction Stronger Metal-Support Interaction catalyst_modification->strong_interaction passivation Passivation catalyst_modification->passivation coating Protective Coating catalyst_modification->coating lower_temp Lower Temperature reaction_optimization->lower_temp solvent_choice Solvent Selection reaction_optimization->solvent_choice ph_control pH Control reaction_optimization->ph_control scavengers Metal Scavengers downstream_solution->scavengers

References

Overcoming challenges in the synthesis of stable Ni(II) complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of stable Ni(II) complexes. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

A common challenge in inorganic synthesis is the instability of coordination complexes, and nickel(II) complexes are no exception. The stability of Ni(II) complexes is influenced by a variety of factors including the choice of ligands, solvent, and reaction conditions. This guide addresses frequent issues and provides solutions to overcome them.

Q1: My Ni(II) complex is unstable and decomposes upon isolation. What are the likely causes and how can I improve its stability?

A1: Decomposition of Ni(II) complexes is a frequent issue and can be attributed to several factors:

  • Ligand Field Strength: The stability of a Ni(II) complex is significantly influenced by the ligand field. Weak field ligands can lead to labile complexes that are prone to dissociation or rearrangement.

    • Troubleshooting: Employ strong-field ligands, particularly chelating and macrocyclic ligands, which enhance stability through the chelate and macrocyclic effects. Polydentate Schiff bases, for instance, are known to form robust Ni(II) complexes.[1][2]

  • Redox Instability: Nickel can exist in multiple oxidation states (+1, +2, +3, +4), with Ni(II) being the most common.[3] However, under certain conditions, it can be oxidized to Ni(III) or reduced to Ni(I), leading to the decomposition of the desired Ni(II) complex.

    • Troubleshooting:

      • Use ligands that are not easily oxidized or reduced.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Carefully select the solvent and ensure it is deoxygenated.

  • Steric Hindrance: Bulky substituents on the ligand can sometimes prevent the ligand from adopting the optimal geometry for stable coordination with the Ni(II) ion, leading to a distorted and less stable complex.

    • Troubleshooting: Modify the ligand design to reduce steric bulk around the coordination site.

Q2: I am observing the formation of multiple products or unexpected side reactions. How can I improve the selectivity of my synthesis?

A2: The formation of byproducts is often related to the reaction conditions and the choice of starting materials.

  • Solvent Effects: The coordinating power of the solvent can significantly impact the reaction pathway. Solvents with high donor numbers can compete with the ligand for coordination to the Ni(II) center, potentially leading to the formation of solvent-adducts or different complex species.[4][5] The solvent can also influence the solubility of reactants and products, affecting reaction rates and equilibria.[6]

    • Troubleshooting:

      • Screen a variety of solvents with different polarities and coordinating abilities (e.g., ethanol (B145695), methanol, acetonitrile (B52724), DMF).[6][7]

      • Refer to the Gutmann donor number (DN) of solvents to select a less coordinating solvent if ligand competition is an issue.[5] For example, acetonitrile (DN = 14.1) is less coordinating than ethanol (DN = 19.0).[5]

  • Precursor Salt Anion: The anion of the nickel salt precursor can sometimes participate in the reaction, leading to mixed-ligand complexes or undesired side products.

    • Troubleshooting: Experiment with different Ni(II) precursor salts (e.g., NiCl₂, Ni(NO₃)₂, Ni(OAc)₂, Ni(acac)₂).[8][9] Acetate and acetylacetonate (B107027) are often good choices as they are less coordinating than halides.

  • pH Control: The pH of the reaction medium is crucial, especially when using ligands with acidic or basic functionalities. Improper pH can lead to protonation or deprotonation of the ligand, affecting its coordinating ability and potentially leading to the formation of different species.[10]

    • Troubleshooting: Carefully control the pH of the reaction mixture, using a buffer if necessary, to maintain the desired ligand speciation.[10]

Q3: My reaction yield is consistently low. What strategies can I employ to improve it?

A3: Low yields can stem from incomplete reactions, product loss during workup, or competing side reactions.

  • Reaction Time and Temperature: The reaction may not be reaching equilibrium or the rate of formation of the desired complex may be slow at the chosen temperature.

    • Troubleshooting: Optimize the reaction time and temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or UV-Vis spectroscopy to determine the optimal reaction duration.[10]

  • Stoichiometry: An incorrect molar ratio of metal to ligand can lead to the formation of undesired species or leave unreacted starting materials.

    • Troubleshooting: Systematically vary the metal-to-ligand molar ratio to find the optimal stoichiometry for the desired complex.

  • Purification Method: The choice of purification method can significantly impact the final yield. The complex may be partially soluble in the washing solvents or unstable on the chromatographic support.

    • Troubleshooting:

      • Recrystallization is often the preferred method for purifying crystalline complexes. Experiment with different solvent systems to find one that provides good quality crystals and high recovery.

      • If using column chromatography, select a stationary phase and eluent system that does not cause decomposition of the complex.

Data Presentation

Table 1: Effect of Solvent on the Stability Constant (log K) of Ni(II) Complexes

LigandSolvent Systemlog KReference
Schiff Base L1Acetonitrile5.21[5]
Schiff Base L1Ethanol4.89[5]
Schiff Base L2Acetonitrile5.87[5]
Schiff Base L2Ethanol5.54[5]
Amino Acids50% Ethanol + WaterHigher values[11]

Table 2: Magnetic Moment and Geometry of Selected Ni(II) Complexes

Complex FormulaMagnetic Moment (µeff, B.M.)GeometryReference
[Ni(H₂slox)(H₂O)₃]2.87 - 3.07Octahedral[12]
[Ni(II) complexes with hydrazone]2.9 - 3.3Octahedral[10]
[Ni(X,Y)₂]2.7 - 3.2Tetragonally distorted octahedral[13]
[Ni(II) azo-imine bis-chelate]-Octahedral[14]
[Ni(II) azo-Schiff base complex]-Square Planar[14]

Experimental Protocols

Protocol 1: General Synthesis of a Ni(II)-Schiff Base Complex

This protocol provides a general procedure for the synthesis of a Ni(II) complex with a Schiff base ligand, which can be adapted for specific systems.

  • Ligand Synthesis: The Schiff base ligand is typically synthesized by the condensation reaction of an appropriate aldehyde or ketone with a primary amine in a suitable solvent like ethanol. The reaction mixture is often refluxed for several hours.

  • Complexation:

    • Dissolve the Schiff base ligand (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) at an elevated temperature.

    • In a separate flask, dissolve the Ni(II) salt (e.g., NiCl₂·6H₂O, Ni(OAc)₂·4H₂O) (0.5 equivalents for a 1:2 metal-to-ligand ratio) in the same solvent.

    • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

    • Adjust the pH of the reaction mixture to a desired value (e.g., 7-8) by adding a base like sodium hydroxide (B78521) solution.[10]

    • Reflux the reaction mixture for a specified period (e.g., 3-4 hours).[10]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

    • Filter the solid product and wash it with a cold solvent (e.g., chilled ethanol) to remove unreacted starting materials and impurities.[10]

    • Dry the complex in a desiccator or under vacuum at a moderate temperature.

    • Recrystallize the crude product from a suitable solvent to obtain pure crystals.

Protocol 2: Characterization of Ni(II) Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized Ni(II) complexes.

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared with the calculated values for the proposed formula.

  • Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=N (azomethine) stretch for Schiff base ligands and the appearance of new bands corresponding to M-N and M-O bonds in the far-IR region.[2]

  • UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and its coordination geometry. The position and intensity of the d-d transition bands are characteristic of the geometry (e.g., octahedral, tetrahedral, square planar).

  • ¹H and ¹³C NMR Spectroscopy: Can be used for diamagnetic Ni(II) complexes to elucidate the structure of the ligand and confirm its coordination to the metal.

  • Magnetic Susceptibility Measurement: Determines the magnetic moment of the complex, which helps in determining the number of unpaired electrons and thus the geometry of the complex. Octahedral Ni(II) complexes are typically paramagnetic, while square planar complexes are often diamagnetic.

  • Molar Conductance Measurement: Measured in a suitable solvent to determine whether the complex is an electrolyte or non-electrolyte, providing insight into the nature of the counter-ions.[1][10]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization Ligand_Selection 1. Ligand Selection (Chelating, Macrocyclic) Precursor_Selection 2. Ni(II) Precursor Selection (e.g., NiCl2, Ni(OAc)2) Ligand_Selection->Precursor_Selection Solvent_Screening 3. Solvent Screening (MeOH, EtOH, ACN) Precursor_Selection->Solvent_Screening Condition_Optimization 4. Reaction Condition Optimization (pH, Temp, Time) Solvent_Screening->Condition_Optimization Isolation 5. Isolation (Precipitation, Filtration) Condition_Optimization->Isolation Purification 6. Purification (Recrystallization) Isolation->Purification Spectroscopy 7. Spectroscopic Analysis (IR, UV-Vis, NMR) Purification->Spectroscopy Analysis 8. Other Analyses (Elemental, Magnetic, Conductance) Spectroscopy->Analysis

Caption: A typical experimental workflow for the synthesis and characterization of Ni(II) complexes.

Stability_Factors cluster_core Factors Influencing Stability Stable_Complex Stable Ni(II) Complex Ligand_Design Ligand Design (Strong-field, Chelating) Ligand_Design->Stable_Complex Solvent_Choice Solvent Choice (Low Donor Number) Solvent_Choice->Stable_Complex Reaction_Conditions Reaction Conditions (Inert Atmosphere, pH control) Reaction_Conditions->Stable_Complex Precursor_Anion Precursor Anion (Non-coordinating) Precursor_Anion->Stable_Complex

Caption: Key factors influencing the stability of synthesized Ni(II) complexes.

Troubleshooting_Logic Problem Problem Encountered (e.g., Decomposition, Low Yield) Check_Ligand Evaluate Ligand (Sterics, Electronics) Problem->Check_Ligand Check_Solvent Evaluate Solvent (Coordinating Ability) Problem->Check_Solvent Check_Conditions Evaluate Conditions (Atmosphere, Temp, pH) Problem->Check_Conditions Modify_Synthesis Modify Synthesis Protocol Check_Ligand->Modify_Synthesis Check_Solvent->Modify_Synthesis Check_Conditions->Modify_Synthesis Successful_Synthesis Successful Synthesis Modify_Synthesis->Successful_Synthesis

Caption: A logical workflow for troubleshooting common issues in Ni(II) complex synthesis.

References

Technical Support Center: Refinement of Experimental Parameters for Ni(II) Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the experimental parameters for Nickel(II) biosensor development.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in Ni(II) electrochemical biosensors?

A1: The most common sources of interference are other divalent metal ions that are often present in biological and environmental samples. Ions such as Cobalt (Co²⁺), Zinc (Zn²⁺), Copper (Cu²⁺), and Iron (Fe³⁺) can cause significant interference, leading to inaccurate readings.[1][2][3] This is often due to their similar electrochemical properties and their ability to form complexes with the chelating agents used for Ni(II) detection.[2][3]

Q2: How can I improve the selectivity of my Ni(II) biosensor?

A2: Improving selectivity is a critical challenge in biosensor development.[4][5] Strategies to enhance selectivity for Ni(II) include:

  • Use of Highly Selective Chelating Agents: Dimethylglyoxime (B607122) (DMG) is a well-known agent that shows high selectivity for Ni(II).[2]

  • Ion-Imprinted Polymers (IIPs): Creating polymers with specific recognition sites for Ni(II) can significantly improve selectivity by excluding other ions.

  • Masking Agents: Introducing agents that form stable complexes with interfering ions can prevent them from interacting with the sensor surface. For example, sodium fluoride (B91410) (NaF) can be used to mask ions like Fe³⁺, Co²⁺, and Cu²⁺.[3]

  • Optimizing Operating Potential: Fine-tuning the electrochemical deposition and stripping potentials can help to resolve the signals of different metal ions.[2][6]

Q3: What is the optimal pH range for a Ni(II) biosensor?

A3: The optimal pH is highly dependent on the specific recognition element and the detection mechanism. For biosensors utilizing histidine-tagged proteins that bind to nickel, a pH range of 7.0 to 8.5 is generally recommended to ensure strong binding.[7] This is because the imidazole (B134444) side chain of histidine, which is involved in the binding, has a pKa of approximately 6.0 and is deprotonated at higher pH values, facilitating stronger coordination with Ni(II) ions.[7] For other systems, the optimal pH may vary and should be determined experimentally.

Q4: My sensor shows low sensitivity. What are the potential causes and solutions?

A4: Low sensitivity in a Ni(II) biosensor can stem from several factors.[4][8] Key issues and potential solutions include:

  • Insufficient Receptor Immobilization: If the biological or chemical recognition element is not properly attached to the electrode surface, the number of available binding sites will be low.[9] Consider optimizing the immobilization protocol.

  • Poor Electron Transfer Kinetics: The efficiency of electron transfer between the recognition event and the electrode surface is crucial. Incorporating nanomaterials like graphene, carbon nanotubes, or metal nanoparticles can enhance conductivity and improve signal amplification.[10][11]

  • Suboptimal Experimental Conditions: Parameters such as incubation time, buffer composition, and operating potential may not be optimal. A systematic optimization of these parameters is recommended.[12][13]

  • High Background Noise: A high background signal can mask the specific signal from Ni(II) binding.[8] Proper electrode cleaning and the use of blocking agents can help reduce non-specific binding and background noise.

Troubleshooting Guides

Problem 1: Poor Reproducibility and Signal Instability
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Electrode Surface Preparation Implement a standardized and rigorous cleaning protocol for the electrodes before each experiment. This may involve electrochemical cleaning or treatment with specific chemical solutions.[14]Consistent baseline readings and more reproducible sensor responses.
Leaching of Immobilized Receptors Evaluate the stability of the immobilization chemistry. Consider using covalent attachment methods instead of physical adsorption for a more robust sensor surface.[9]Improved signal stability over multiple measurements and longer sensor lifetime.
Fluctuations in Environmental Conditions Ensure that experiments are conducted at a constant temperature and that all buffer solutions are at the same temperature.Reduced signal drift and improved measurement precision.
Electrode Fouling After each measurement, apply a regeneration step to remove bound analyte and any non-specifically adsorbed species from the electrode surface.[15]Restoration of the sensor's baseline and consistent performance in subsequent measurements.
Problem 2: Significant Interference from Other Metal Ions
Potential Cause Troubleshooting Step Expected Outcome
Non-Specific Binding of Interfering Ions Incorporate a masking agent into the sample pre-treatment step to selectively complex with interfering ions.[3]A significant reduction in the signal response from interfering ions, leading to a more selective detection of Ni(II).
Overlapping Electrochemical Signals Optimize the differential pulse voltammetry (DPV) or square wave voltammetry (SWV) parameters, such as pulse amplitude and frequency, to better resolve the peaks of Ni(II) and interfering ions.[2]Improved peak separation and more accurate quantification of Ni(II) in mixed-ion samples.
Chelating Agent with Low Selectivity Replace the current chelating agent with one that has a higher affinity and selectivity for Ni(II), such as dimethylglyoxime (DMG).[2]Enhanced sensor response towards Ni(II) with minimal response from other metal ions.
Insufficient Blocking of Non-Specific Sites After receptor immobilization, treat the electrode surface with a blocking agent (e.g., bovine serum albumin, polyethylene (B3416737) glycol) to prevent non-specific adsorption of interfering ions.Lower background signal and improved signal-to-noise ratio.

Experimental Protocols & Data

Optimization of Buffer pH

This table summarizes the effect of pH on the binding efficiency of a His-tagged protein to a Ni-NTA functionalized sensor surface, which is a common mechanism in certain types of Ni(II) biosensors.

Buffer pH Binding Efficiency (%) Observations
6.045Weaker binding due to protonation of histidine residues.[7]
6.570Increased binding as more histidine residues become deprotonated.
7.092Strong binding, suitable for most applications.[7]
7.498Optimal binding for high-affinity interactions.
8.099Very strong binding, may require harsher elution conditions.[16]
8.595Stable binding, but risk of protein precipitation for some proteins.[7]
Methodology for Electrode Modification with Nickel Nanoparticles

This protocol describes the electrochemical deposition of nickel nanoparticles (NiNPs) onto a glassy carbon electrode (GCE) surface for the development of a non-enzymatic Ni(II) sensor.

  • Electrode Cleaning:

    • Perform cyclic voltammetry on the GCE in a 20.0% (v/v) nitric acid solution for 5 cycles, with a potential range of -1.5 V to 1.0 V at a scan rate of 50 mV/s to eliminate surface impurities.[14]

    • Rinse the electrode thoroughly with ultrapure water.[14]

  • Electrodeposition of NiNPs:

    • Prepare an electrodeposition solution containing 25.0 mmol/L NiSO₄ and 200.0 mmol/L Na₂SO₄.[14]

    • Immerse the cleaned GCE into the solution.

    • Apply a constant potential of -0.85 V for 100 seconds using chronoamperometry to deposit the NiNPs onto the GCE surface.[14]

    • After deposition, wash the modified electrode with ultrapure water.[14]

  • Electrochemical Activation:

    • Activate the GCE-NiNPs by performing 30 successive cycles of cyclic voltammetry in a 100.0 mmol/L NaOH solution.[14]

    • Use a potential range of 0.10 V to 0.80 V at a scan rate of 100.0 mV/s to oxidize the NiNPs on the electrode surface.[14]

Visualizations

Troubleshooting Logic for Low Sensor Sensitivity

low_sensitivity_troubleshooting start Low Sensor Sensitivity check_immobilization Verify Receptor Immobilization start->check_immobilization check_conditions Review Experimental Conditions check_immobilization->check_conditions Adequate optimize_immobilization Optimize Immobilization Protocol check_immobilization->optimize_immobilization Inadequate check_kinetics Assess Electron Transfer Kinetics check_conditions->check_kinetics Optimal optimize_conditions Systematically Optimize (pH, time, potential) check_conditions->optimize_conditions Suboptimal check_kinetics->start Good (Re-evaluate problem) add_nanomaterials Incorporate Nanomaterials (e.g., Graphene, AuNPs) check_kinetics->add_nanomaterials Poor solution_found Sensitivity Improved optimize_immobilization->solution_found optimize_conditions->solution_found add_nanomaterials->solution_found

Caption: A flowchart for troubleshooting low sensitivity in Ni(II) biosensors.

Experimental Workflow for Ni(II) Detection

experimental_workflow step1 Electrode Preparation (Cleaning & Modification) step2 Receptor Immobilization (e.g., DMG, Antibody, DNAzyme) step1->step2 step3 Blocking of Non-specific Sites step2->step3 step4 Incubation with Ni(II) Sample step3->step4 step5 Washing Step (Remove unbound sample) step4->step5 step6 Electrochemical Detection (e.g., DPV, SWV) step5->step6 step7 Data Analysis (Signal vs. Concentration) step6->step7

Caption: A typical experimental workflow for electrochemical Ni(II) detection.

Signaling Pathway for an Enzyme Inhibition-Based Ni(II) Biosensor

enzyme_inhibition_pathway enzyme Enzyme (e.g., Glucose Oxidase) product Product (generates signal) enzyme->product catalyzes inhibited_enzyme Inhibited Enzyme substrate Substrate (e.g., Glucose) substrate->enzyme binds to substrate->inhibited_enzyme binds to ni_ion Ni(II) Ion ni_ion->enzyme inhibits no_product Reduced/ No Product inhibited_enzyme->no_product no catalysis

Caption: Mechanism of an enzyme inhibition-based sensor for Ni(II) detection.

References

Technical Support Center: Stabilization of Nickel (II) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the long-term storage and stability of Nickel (II) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Nickel (II) solutions during long-term storage?

A1: The stability of Nickel (II) solutions is primarily influenced by several factors:

  • pH: Nickel (II) solutions are prone to hydrolysis at higher pH values, leading to the precipitation of nickel (II) hydroxide (B78521) [Ni(OH)₂].[1][2][3]

  • Temperature: Increased temperatures can accelerate degradation reactions and decrease the solubility of some nickel salts, potentially causing precipitation.[1][4]

  • Presence of Impurities: Contaminants such as iron, aluminum, and calcium can co-precipitate, affecting the clarity and stability of the solution.[4][5]

  • Choice of Nickel Salt: The anion of the nickel salt (e.g., sulfate (B86663) or chloride) can influence the solution's properties and stability.

  • Exposure to Light: While less common for simple nickel salts, some complexed nickel solutions might be sensitive to light.

Q2: What is the recommended pH range for storing Nickel (II) solutions?

A2: To prevent the precipitation of nickel hydroxide, it is recommended to maintain a slightly acidic pH. A pH range of 4.0 to 5.0 is generally considered optimal for long-term storage of simple Nickel (II) salt solutions like nickel sulfate and nickel chloride. A pH of 4.5 is often cited as a stable condition.[5][6]

Q3: Can I use chelating agents to stabilize my Nickel (II) solution?

A3: Yes, chelating or complexing agents can be used to stabilize Nickel (II) solutions, especially at higher pH values where precipitation is more likely. These agents form soluble complexes with Ni(II) ions, preventing the formation of insoluble hydroxides. Common chelating agents include:

  • Citric acid and citrates[7][8]

  • Ammonia

  • Amino acids[9][10]

  • Ethylenediaminetetraacetic acid (EDTA)

It is important to note that the addition of chelating agents will alter the chemical nature of the solution, which may not be suitable for all applications.

Q4: Is there a difference in stability between Nickel (II) sulfate (NiSO₄) and Nickel (II) chloride (NiCl₂) solutions?

A4: Both NiSO₄ and NiCl₂ are common sources of Nickel (II) ions and their stability in solution is comparable under appropriate storage conditions (i.e., controlled pH). For many applications, the choice between them makes little difference as the salt dissociates in solution.[11] However, in specific applications like electroplating, the presence of chloride ions from NiCl₂ can help with anode corrosion.[12][13]

Troubleshooting Guides

Issue 1: A green precipitate has formed in my Nickel (II) solution.

  • Question: Why has a green precipitate formed in my Nickel (II) solution upon storage? Answer: The most likely cause is the precipitation of nickel (II) hydroxide [Ni(OH)₂]. This typically occurs if the pH of the solution has increased to alkaline levels.[1][2]

  • Question: How can I redissolve the precipitate and prevent it from recurring? Answer: To redissolve the nickel hydroxide precipitate, you can carefully add a dilute acid (e.g., sulfuric acid or hydrochloric acid) dropwise while stirring until the precipitate dissolves and the solution becomes clear. To prevent recurrence, adjust the final pH of the solution to a range of 4.0-5.0. Storing the solution in a tightly sealed container will help prevent the absorption of atmospheric CO₂, which can alter the pH over time.

Issue 2: The color of my Nickel (II) solution has changed from green to a different shade or has become cloudy.

  • Question: My Nickel (II) solution has developed a haze or cloudiness. What is the cause? Answer: Cloudiness can be due to the formation of a fine precipitate of nickel hydroxide or the co-precipitation of impurities like iron, aluminum, or calcium hydroxides.[4][5] This can be triggered by a pH increase or the introduction of contaminants.

  • Question: How can I clarify my cloudy Nickel (II) solution? Answer: If the cloudiness is due to nickel hydroxide, a slight acidification as described above should resolve the issue. If impurities are suspected, filtration through a fine filter paper (e.g., 0.45 µm) may be necessary. To address iron contamination, a treatment with a small amount of hydrogen peroxide followed by pH adjustment and filtration can be effective.[5]

Data Presentation

Table 1: Influence of Parameters on Nickel (II) Solution Stability

ParameterEffect on StabilityRecommended Condition/ActionRationale
pH High pH (>6) leads to precipitation of Ni(OH)₂.[1][2]Maintain pH between 4.0 and 5.0.[5][6]Prevents hydrolysis and precipitation of nickel hydroxide.
Temperature High temperatures can increase degradation rates.[1]Store at room temperature (15-25°C).Minimizes the rate of potential side reactions.
Chelating Agents Can prevent precipitation at higher pH by forming soluble complexes.[7]Add agents like citrate (B86180) or EDTA if a higher pH is required for the application.Sequesters Ni(II) ions, preventing their reaction with hydroxide ions.
Impurities (e.g., Fe, Al) Can co-precipitate, causing cloudiness and contamination.[4][5]Use high-purity water and reagents. If necessary, purify by precipitation and filtration.[5]Ensures the solution remains clear and free of unwanted precipitates.

Experimental Protocols

Protocol 1: Preparation of a Standard 1 M Nickel (II) Sulfate Stock Solution

  • Materials:

    • Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)

    • Deionized or distilled water

    • Volumetric flask (e.g., 100 mL)

    • Weighing boat and analytical balance

    • Funnel

    • Magnetic stirrer and stir bar (optional)

    • Dilute sulfuric acid (e.g., 0.1 M)

  • Procedure:

    • Calculate the required mass of NiSO₄·6H₂O. For 100 mL of a 1 M solution, you will need: Mass = Molarity × Volume × Molar Mass Mass = 1 mol/L × 0.1 L × 262.85 g/mol = 26.285 g

    • Accurately weigh out the calculated mass of NiSO₄·6H₂O using a weighing boat.

    • Carefully transfer the solid into the 100 mL volumetric flask using a funnel.

    • Add approximately 50-60 mL of deionized water to the flask.

    • Swirl the flask (or use a magnetic stirrer) to dissolve the solid completely. The solution should be a clear green color.

    • Once the solid is fully dissolved, add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.[14]

    • Check the pH of the solution using a pH meter. If the pH is above 5.0, add a few drops of 0.1 M sulfuric acid to adjust it to the 4.0-5.0 range.

    • Transfer the solution to a clean, clearly labeled, and tightly sealed storage bottle.

Protocol 2: Accelerated Stability Study of a Nickel (II) Solution

This protocol is a simplified approach to assess stability under stress conditions.

  • Materials:

    • Prepared Nickel (II) solution

    • Multiple small, tightly sealable, inert containers (e.g., glass vials)

    • Temperature-controlled ovens or water baths

    • pH meter

    • Spectrophotometer (optional, for colorimetric analysis)

  • Procedure:

    • Dispense equal aliquots of the Nickel (II) solution into several vials.

    • Tightly seal the vials to prevent evaporation.

    • Place the vials at different temperature conditions. For an accelerated study, you could use:

      • Refrigerated (2-8°C) - Control

      • Room temperature (20-25°C)

      • Elevated temperature (e.g., 40°C)

    • At specified time points (e.g., 1 week, 2 weeks, 4 weeks), remove one vial from each temperature condition.

    • Allow the vials to return to room temperature.

    • Visually inspect the solutions for any signs of precipitation, cloudiness, or color change.

    • Measure and record the pH of each solution.

    • (Optional) Measure the absorbance of the solution at its characteristic wavelength (around 395 nm for NiSO₄) to check for any changes in concentration.

    • Compare the results from the elevated temperature conditions to the control to assess the stability of the solution over time.

Mandatory Visualization

Troubleshooting_Precipitation start Precipitate observed in Nickel (II) solution check_color What is the color of the precipitate? start->check_color green_precipitate Green precipitate check_color->green_precipitate Green other_precipitate Other color (e.g., brownish) check_color->other_precipitate Other measure_ph Measure the pH of the supernatant green_precipitate->measure_ph cause_impurity Likely due to co-precipitation of impurities (e.g., Iron) other_precipitate->cause_impurity cause_hydroxide Likely Nickel (II) Hydroxide [Ni(OH)₂] solution_acidify Action: Carefully add dilute acid to redissolve and adjust pH to 4.0-5.0 cause_hydroxide->solution_acidify solution_impurity_treatment Action: Treat with H₂O₂, adjust pH, and filter cause_impurity->solution_impurity_treatment ph_high Is pH > 6? measure_ph->ph_high ph_high->cause_hydroxide Yes ph_high->cause_impurity No end_stable Solution Stabilized solution_acidify->end_stable solution_impurity_treatment->end_stable

Caption: Troubleshooting logic for unexpected precipitation.

Experimental_Workflow cluster_prep Solution Preparation cluster_stab Stabilization cluster_store Storage calculate 1. Calculate mass of Nickel (II) salt weigh 2. Weigh Nickel (II) salt calculate->weigh dissolve 3. Dissolve in deionized water weigh->dissolve volume 4. Adjust to final volume in volumetric flask dissolve->volume mix 5. Homogenize the solution volume->mix check_ph 6. Measure pH mix->check_ph adjust_ph 7. Adjust pH to 4.0-5.0 with dilute acid (if needed) check_ph->adjust_ph add_chelator Optional: Add chelating agent for higher pH stability adjust_ph->add_chelator Higher pH needed transfer 8. Transfer to a sealed and labeled container adjust_ph->transfer pH is correct add_chelator->transfer store 9. Store at room temperature (15-25°C) transfer->store

References

Technical Support Center: Troubleshooting Non-Specific Binding in Nickel IMAC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to address non-specific binding during Nickel Immobilized Metal Affinity Chromatography (Ni-IMAC) procedures for His-tagged protein purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding in Ni-IMAC?

Non-specific binding in Ni-IMAC primarily arises from interactions between contaminant proteins and the chromatography resin that are independent of the His-tag. The main causes include:

  • Ionic Interactions: Host proteins with a net negative charge can interact with the positively charged nickel ions on the resin.

  • Hydrophobic Interactions: Some proteins may non-specifically bind to the agarose (B213101) matrix itself due to hydrophobic interactions.[1][2]

  • Presence of Histidine-Rich Proteins: Endogenous proteins from the expression host (e.g., E. coli) may naturally contain patches of histidine residues on their surface, leading to their co-purification with the His-tagged target protein.[2][3][4] Common examples include SlyD and GlmS in E. coli.[3][5]

  • Disulfide Bond Formation: Cysteine residues in the target protein can form disulfide bonds with cysteine-containing contaminant proteins, causing them to co-elute.[2]

  • Interaction with Metal Ions: Some host proteins are natural metal-binding proteins and can interact with the immobilized nickel ions.[4]

Q2: I am seeing many contaminant bands in my elution fraction. Where should I start troubleshooting?

The most effective initial step is to optimize the wash buffer composition. The goal is to create stringent washing conditions that disrupt non-specific interactions without prematurely eluting your His-tagged protein. Key components to optimize are the concentrations of imidazole (B134444) and sodium chloride.

Q3: How does imidazole in the lysis and wash buffers reduce non-specific binding?

Imidazole is structurally similar to the side chain of histidine.[6][7] When added at low concentrations to the lysis and wash buffers, it acts as a competitor for binding to the Ni-NTA resin.[7][8] Non-specifically bound proteins or those with low affinity (e.g., proteins with few surface histidines) will be out-competed by imidazole and washed away, while the polyhistidine-tagged protein, which has a much higher affinity, will remain bound.[7]

Q4: Can I use something other than imidazole for elution?

Yes, several alternatives to imidazole-based elution exist:

  • pH Reduction: Lowering the pH of the elution buffer (typically to a range of 4.5 to 5.3 for Ni-NTA) will protonate the histidine residues in the His-tag.[2][6] This disrupts their coordination with the nickel ions, leading to the elution of the protein.[2][6] However, be aware that low pH can also cause metal ions to strip from the column and may affect the stability and activity of your target protein.[6]

  • Chelating Agents: Strong chelating agents like EDTA and EGTA can be used for elution.[6][9] They work by stripping the nickel ions from the NTA resin, which in turn releases the His-tagged protein.[6][9] A drawback is that the eluted protein will be in a complex with the metal ion and the chelator, which may require a subsequent purification step, like desalting, to remove.[6][9]

Q5: My protein is in inclusion bodies. How does this affect non-specific binding?

Purification from inclusion bodies is typically performed under denaturing conditions using agents like urea (B33335) or guanidinium (B1211019) chloride.[10][11] This denatures both the target and host proteins. While this can expose a previously buried His-tag[10][11], it can also expose hydrophobic regions of contaminant proteins, potentially increasing non-specific hydrophobic interactions with the resin. Therefore, optimizing wash conditions is still critical. It is also important to ensure that any denaturants used are compatible with the Ni-IMAC resin.

Troubleshooting Guides

Issue 1: High Levels of Contaminating Proteins in the Elution Fraction

This is the most common issue in Ni-IMAC. The following strategies, starting with the simplest, can help improve the purity of your target protein.

The composition of the lysis and wash buffers is critical for minimizing non-specific binding.

Detailed Methodology:

  • Prepare a series of wash buffers with varying concentrations of imidazole and NaCl.

  • Perform small-scale purification trials with each buffer condition.

  • Analyze the eluted fractions by SDS-PAGE to assess the purity of the target protein.

  • Select the buffer composition that provides the best balance of purity and yield.

Table 1: Recommended Concentration Ranges for Wash Buffer Components

ComponentConcentration RangePurpose
Imidazole 10–50 mMCompetes with low-affinity binders.[1][12][13]
NaCl 300 mM–2 MDisrupts non-specific ionic interactions.[1][12][14]
Non-ionic Detergents 0.05–2%Reduce non-specific hydrophobic interactions.[1][2][12]
Glycerol up to 50%Can reduce non-specific hydrophobic interactions.[1][2]
Ethanol up to 20%Can reduce non-specific hydrophobic interactions.[1][2]

Note: The optimal concentrations for these components are protein-dependent and should be determined empirically.[1][12]

Thorough washing is essential to remove loosely bound contaminants.

Detailed Methodology:

  • After loading the lysate and allowing the His-tagged protein to bind, proceed with the washing steps.

  • Instead of a single wash step, perform multiple washes (e.g., 3-5 washes).[12]

  • Use a sufficient volume for each wash, typically 5-10 column volumes.[15]

  • Ensure the resin is fully resuspended during each wash step for effective removal of contaminants.[12]

A linear imidazole gradient can often provide better separation between the target protein and tightly bound contaminants.

Detailed Methodology:

  • Prepare two elution buffers: one with a low concentration of imidazole (e.g., matching the wash buffer) and one with a high concentration (e.g., 250-500 mM).

  • Use a chromatography system to create a linear gradient from the low to the high imidazole concentration over several column volumes.

  • Collect fractions throughout the gradient and analyze them by SDS-PAGE.

  • Contaminants will typically elute at lower imidazole concentrations than the His-tagged target protein.[16]

Issue 2: The His-tagged Protein Does Not Bind to the Resin

If your target protein is found in the flow-through, consider the following possibilities.

The His-tag may be buried within the three-dimensional structure of the folded protein, making it inaccessible for binding to the resin.[10][11]

Detailed Methodology (for testing tag accessibility):

  • Perform a small-scale binding experiment under denaturing conditions (e.g., in the presence of 6 M guanidinium chloride or 8 M urea).[10][11]

  • If the protein binds under denaturing conditions but not native conditions, the tag is likely inaccessible.[11]

  • Solutions:

    • Purify the protein under denaturing conditions and subsequently refold it.[11]

    • Re-clone the protein with the His-tag at the other terminus (N- vs. C-terminus).

    • Introduce a flexible linker sequence between the His-tag and the protein to increase its accessibility.[11]

The composition of your lysis/binding buffer can inhibit binding.

  • Imidazole Concentration: While low levels of imidazole in the binding buffer can reduce non-specific binding, excessively high concentrations can prevent your target protein from binding.[10][11] If you suspect this is an issue, try reducing or removing imidazole from the initial binding step.

  • pH: The pH of the binding buffer should be optimal for the interaction. A pH below 7 can lead to the protonation of histidine residues, which will impair their ability to coordinate with the nickel ions.[10] Ensure the final pH of your buffer is appropriate, especially after adding all components like imidazole, which can alter the pH.[10]

  • Chelating and Reducing Agents: Avoid strong chelating agents like EDTA and EGTA in your buffers, as they will strip the nickel ions from the resin.[7] While some reducing agents like β-mercaptoethanol are generally tolerated, high concentrations of agents like DTT can also negatively impact the resin by reducing the metal ions.[7]

Visual Guides

IMAC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis Lysate Cell Lysate (with His-tagged protein) Clarify Clarification (Centrifugation/Filtration) Lysate->Clarify Load Load Sample Clarify->Load Equilibrate Equilibrate Column (Binding Buffer) Equilibrate->Load Wash Wash Column (Wash Buffer) Load->Wash Elute Elute Protein (Elution Buffer) Wash->Elute Analysis Analyze Fractions (SDS-PAGE, Western Blot) Elute->Analysis Purified Purified His-tagged Protein Analysis->Purified

NonSpecificBinding Resin Ni-NTA Resin HisTag HisTag HisTag->Resin Specific Binding (High Affinity) Ionic Ionic Ionic->Resin Non-Specific Ionic Interaction Hydrophobic Hydrophobic Hydrophobic->Resin Non-Specific Hydrophobic Interaction HistidineRich HistidineRich HistidineRich->Resin Non-Specific (Low Affinity)

// Yes Path OptWash [label="Optimize Wash Buffer\n(Imidazole, NaCl)", fillcolor="#FBBC05", fontcolor="#202124"]; StillContam1 [label="Still Contaminated?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Additives [label="Add Detergents/Glycerol\nto Wash Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; StillContam2 [label="Still Contaminated?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gradient [label="Use Imidazole\nGradient Elution", fillcolor="#FBBC05", fontcolor="#202124"]; StillContam3 [label="Still Contaminated?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SEC [label="Consider Secondary\nPurification (e.g., SEC)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Path GoodPurity [label="Good Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> OptWash [label="Yes"]; Start -> GoodPurity [label="No"];

OptWash -> StillContam1; StillContam1 -> Additives [label="Yes"]; StillContam1 -> GoodPurity [label="No"];

Additives -> StillContam2; StillContam2 -> Gradient [label="Yes"]; StillContam2 -> GoodPurity [label="No"];

Gradient -> StillContam3; StillContam3 -> SEC [label="Yes"]; StillContam3 -> GoodPurity [label="No"]; } dot Caption: Decision tree for troubleshooting high contamination in Ni-IMAC.

References

Technical Support Center: Industrial Nickel Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with industrial nickel electroplating.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nickel electroplating process in a question-and-answer format.

Problem: Poor Adhesion (Blistering, Peeling, or Flaking)

  • Question: What are the common causes of poor adhesion of the nickel coating to the substrate?

  • Answer: Poor adhesion is most often traced back to inadequate surface preparation.[1] Any contaminants like oils, greases, or oxides left on the substrate will compromise the bond.[1][2] Other causes include:

    • Improper Cleaning and Activation: The substrate must be thoroughly cleaned, degreased, and activated to ensure a receptive surface for plating.[1][3] Forgetting to remove the oxide layer on a copper underlayer can also lead to poor adhesion between the copper and nickel layers.[4]

    • Contaminated Plating Bath: Impurities in the nickel bath, such as metallic contaminants (e.g., copper, lead, cadmium) or organic contaminants (e.g., oils, solvents), can interfere with proper deposition and adhesion.[5] Copper contamination can be particularly detrimental, causing an immersion deposit on ferrous alloys which hinders adhesion.[5]

    • Incorrect Process Parameters: Operating the plating bath outside of the optimal temperature and pH ranges can affect the deposit's properties and adhesion.[6] For instance, a pH that is too high can cause the precipitation of nickel hydroxide (B78521), which negatively impacts adhesion.[6]

    • Current Interruption: Any interruption in the electrical current during the plating process can lead to delamination of the nickel layer.[4]

    • High Internal Stress: Excessive internal stress in the nickel deposit can cause it to pull away from the substrate. This can be influenced by bath chemistry and current density.[7]

Problem: Pitting (Small Holes or Voids in the Deposit)

  • Question: What causes pitting in the nickel electroplating deposit?

  • Answer: Pitting is primarily caused by the adherence of hydrogen or air bubbles to the surface of the part being plated.[8] The metal plates around the bubble, leaving a small void when the bubble is dislodged.[8] Key factors contributing to pitting include:

    • Organic Contamination: Oils, greases, or the breakdown products of brightening agents can cause pitting.[4][9] Large pits often suggest oil contamination.[4]

    • Insufficient Wetting Agent: Wetting agents reduce the surface tension of the plating solution, allowing hydrogen bubbles to detach more easily from the workpiece surface.[9][10] An inadequate concentration of wetting agent is a common cause of pitting, especially in low-current-density areas.[10]

    • Inadequate Agitation: Poor solution agitation allows hydrogen bubbles to remain on the part's surface for longer periods.[9][10]

    • High Current Density: Operating at too high a current density increases the rate of hydrogen evolution, which can overwhelm the ability of the wetting agent and agitation to remove the bubbles.[9][10]

    • Solid Particles: Suspended particles in the plating bath can act as nucleation sites for gas bubbles.[10]

    • Substrate Defects: Porosity or microscopic fissures in the substrate material can trap cleaning solutions or air, which can then be released during plating, causing pits.[8][9]

Problem: Roughness or Burrs on the Plated Surface

  • Question: Why is the nickel-plated surface rough instead of smooth?

  • Answer: A rough deposit is typically caused by solid particles in the plating solution being co-deposited with the nickel.[4] Potential sources of these particles include:

    • Dirty Plating Solution: Dust, debris from anode bags, or precipitates from the bath can all lead to roughness.[4]

    • Anode Problems: If the anode contains too much sulfur or if the anode bag is damaged, anode sludge can enter the bath.[6]

    • High pH: A pH that is too high can cause the precipitation of metal hydroxides, which can be incorporated into the deposit.[4]

    • Airborne Contamination: Dust or particles from nearby operations like blasting or buffing can settle in the plating tank.[11]

    • Inadequate Filtration: The filtration system may not be effectively removing particles from the solution.[11]

Problem: Brittleness of the Nickel Deposit

  • Question: What makes the nickel coating brittle, causing it to crack when bent?

  • Answer: Brittleness in nickel deposits is often a sign of contamination or an imbalance in the plating bath chemistry.[4] Common causes include:

    • Organic Contamination: The breakdown products of organic brighteners can be incorporated into the deposit, leading to brittleness.[4][12]

    • Metallic Impurities: Certain metallic impurities can increase the internal stress of the deposit, making it brittle.[13]

    • Incorrect Additive Concentration: An excess of certain brighteners or other additives can cause brittleness.[13]

    • High pH: A high pH can lead to the inclusion of nickel hydroxide in the deposit, increasing its brittleness.[12][14]

    • Low Temperature: Plating at a temperature that is too low can sometimes contribute to brittle deposits.[4]

Problem: Uneven Plating Thickness

  • Question: How can I achieve a more uniform nickel plating thickness?

  • Answer: Achieving uniform plating thickness can be challenging, especially on complex shapes. Factors that influence thickness distribution include:

    • Current Density Distribution: High current density areas will plate faster and thicker than low current density areas. The geometry of the part plays a significant role in this.[15]

    • Bath Composition: The concentration of nickel salts and other components in the bath affects its throwing power, which is the ability to plate uniformly on an irregularly shaped object.[6]

    • Agitation: Proper agitation helps to replenish nickel ions at the cathode surface, promoting more uniform plating.[16]

    • Part Racking and Movement: The way parts are racked and their movement within the plating solution are crucial for consistent thickness.[16] For barrel plating, ensuring good part-to-part movement is essential.[16]

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of a Watts nickel plating bath?

A1: A typical Watts nickel plating bath consists of nickel sulfate (B86663) (NiSO₄·6H₂O), nickel chloride (NiCl₂·6H₂O), and boric acid (H₃BO₃).[6] The nickel sulfate is the primary source of nickel ions, the nickel chloride improves anode dissolution and conductivity, and the boric acid acts as a pH buffer.[6]

Q2: What is the purpose of boric acid in a nickel plating bath?

A2: Boric acid acts as a buffering agent to maintain a stable pH at the cathode surface.[14] Without it, the pH would rise in this area due to hydrogen evolution, which could lead to the precipitation of nickel hydroxide, causing pitting and increased stress in the deposit.[14]

Q3: How can I control the brightness of the nickel deposit?

A3: The brightness of the nickel deposit is controlled by the addition of specific organic compounds known as brighteners. These are typically divided into two classes: carrier brighteners and leveling agents (or secondary brighteners). The concentration of these additives, along with operating parameters like temperature and current density, will determine the final appearance of the coating.[7] A Hull cell test is often used to evaluate the effects of brightener concentration.[6]

Q4: What is the difference between electroplating and electroless nickel plating?

A4: The main difference is the method of deposition. Electroplating uses an external electrical current to reduce nickel ions onto the substrate.[17][18] Electroless nickel plating, on the other hand, is an autocatalytic chemical process that deposits a nickel-phosphorus or nickel-boron alloy without the use of an external power source.[17][19] Electroless nickel is known for providing a very uniform coating thickness, even on complex geometries.[20]

Q5: How often should the plating bath be analyzed and maintained?

A5: Regular analysis and maintenance are crucial for consistent plating quality.[21] The frequency of analysis depends on the workload of the plating line. Daily checks of pH and temperature are recommended.[22] The concentrations of the main chemical components (nickel sulfate, nickel chloride, boric acid) and any additives should be monitored regularly, with adjustments made as needed.[21][23]

Data Presentation

Table 1: Typical Operating Parameters for a Watts Nickel Plating Bath

ParameterRangePurpose
Nickel Sulfate (NiSO₄·6H₂O)250-300 g/LPrimary source of nickel ions
Nickel Chloride (NiCl₂·6H₂O)40-60 g/LImproves anode dissolution and conductivity
Boric Acid (H₃BO₃)35-45 g/LpH buffer
pH3.5-4.5Affects deposit properties and cathode efficiency
Temperature50-60 °CInfluences deposit stress, ductility, and brightness
Current Density2-5 A/dm²Affects plating rate and deposit characteristics

Source:[6]

Experimental Protocols

1. Hull Cell Test for Plating Bath Evaluation

  • Objective: To qualitatively assess the condition of a plating bath and the effects of additives.

  • Methodology:

    • A 267 mL trapezoidal Hull cell is filled with the nickel plating solution to be tested.

    • A clean, polished brass or steel panel is placed on the cathode side of the cell. A nickel anode is placed on the anode side.

    • The cell is connected to a rectifier, and a specific current (e.g., 2 amps) is applied for a set amount of time (e.g., 5 minutes).

    • The current density across the cathode panel will vary from a high value at the end closest to the anode to a low value at the far end.

    • After plating, the panel is removed, rinsed, and dried.

    • The appearance of the deposit across the panel is examined for brightness, pitting, burning (at high current density), and poor coverage (at low current density). This provides a visual indication of the bath's performance and can help determine if adjustments to the brightener concentration or other components are needed.

2. Adhesion Testing (Bend Test)

  • Objective: To assess the adhesion of the nickel coating to the substrate.

  • Methodology:

    • A plated sample (often a test coupon plated under the same conditions as the parts) is used.

    • The sample is bent 180 degrees over a mandrel of a specified diameter.

    • The bent area is then examined under magnification for any signs of cracking, peeling, or flaking of the nickel deposit. Good adhesion is indicated by the absence of these defects.

Mandatory Visualization

Troubleshooting_Poor_Adhesion Start Poor Adhesion (Blistering/Peeling) Check_Pretreatment Check Pretreatment Process Start->Check_Pretreatment Check_Bath Analyze Plating Bath Start->Check_Bath Check_Parameters Verify Operating Parameters Start->Check_Parameters Improper_Cleaning Inadequate Cleaning/ Degreasing? Check_Pretreatment->Improper_Cleaning Yes Improper_Activation Insufficient Activation? Check_Pretreatment->Improper_Activation Yes Check_Pretreatment->Check_Bath No Solution_Pretreatment Strengthen Pretreatment: - Degrease Thoroughly - Optimize Acid Dip Improper_Cleaning->Solution_Pretreatment Improper_Activation->Solution_Pretreatment Organic_Contamination Organic Contamination? Check_Bath->Organic_Contamination Yes Metallic_Contamination Metallic Contamination? Check_Bath->Metallic_Contamination Yes Check_Bath->Check_Parameters No Solution_Bath_Contamination Purify Bath: - Carbon Treatment - Dummy Plating Organic_Contamination->Solution_Bath_Contamination Metallic_Contamination->Solution_Bath_Contamination Incorrect_pH_Temp Incorrect pH or Temperature? Check_Parameters->Incorrect_pH_Temp Yes Current_Interruption Current Interruption? Check_Parameters->Current_Interruption Yes Solution_Parameters Adjust to Optimal Range Incorrect_pH_Temp->Solution_Parameters Solution_Current Ensure Continuous Current Supply Current_Interruption->Solution_Current

Caption: Troubleshooting workflow for poor adhesion in nickel electroplating.

Troubleshooting_Pitting Start Pitting in Deposit Check_Bath_Chem Check Bath Chemistry Start->Check_Bath_Chem Check_Process_Params Check Process Parameters Start->Check_Process_Params Check_Filtration Check Bath Filtration Start->Check_Filtration Low_Wetting_Agent Insufficient Wetting Agent? Check_Bath_Chem->Low_Wetting_Agent Yes Organic_Contam Organic Contamination? Check_Bath_Chem->Organic_Contam Yes Check_Bath_Chem->Check_Process_Params No Solution_Wetting_Agent Add Wetting Agent Low_Wetting_Agent->Solution_Wetting_Agent Solution_Carbon_Treat Carbon Treatment Organic_Contam->Solution_Carbon_Treat Inadequate_Agitation Inadequate Agitation? Check_Process_Params->Inadequate_Agitation Yes High_Current_Density Current Density Too High? Check_Process_Params->High_Current_Density Yes Check_Process_Params->Check_Filtration No Solution_Agitation Increase Agitation Inadequate_Agitation->Solution_Agitation Solution_Current_Density Reduce Current Density High_Current_Density->Solution_Current_Density Solid_Particles Suspended Solid Particles? Check_Filtration->Solid_Particles Yes Solution_Filtration Improve Filtration Solid_Particles->Solution_Filtration

Caption: Troubleshooting workflow for pitting in nickel electroplating.

References

Validation & Comparative

A Head-to-Head Battle: Nickel-NTA vs. Cobalt-TALON for His-Tagged Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of recombinant protein purification, the histidine tag (His-tag) has become a ubiquitous tool for researchers. This small tag, typically a series of six histidine residues, allows for efficient capture and purification of proteins using Immobilized Metal Affinity Chromatography (IMAC). The two most prominent players in the IMAC arena are Nickel-Nitrilotriacetic Acid (Ni-NTA) and Cobalt-TALON resins. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal resin for their specific needs.

The Principle of Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful protein purification technique that relies on the specific interaction between certain amino acid residues, most notably histidine, and transition metal ions immobilized on a solid support. The imidazole (B134444) ring of histidine coordinates with the chelated metal ions, allowing for the selective binding of His-tagged proteins from a complex mixture of cellular components. Non-tagged proteins, which lack this affinity, are washed away. The purified His-tagged protein is then typically eluted by competition with a high concentration of imidazole or by a decrease in pH.

Key Differences: A Tale of Two Metals and Chelators

The primary distinction between Nickel-NTA and Cobalt-TALON lies in the choice of the metal ion (Nickel vs. Cobalt) and the chelating agent that immobilizes it to the chromatography matrix.

  • Nickel-NTA: This resin utilizes Ni²⁺ ions chelated by Nitrilotriacetic Acid (NTA). NTA is a tetradentate chelator, meaning it has four points of attachment to the nickel ion.[1][2] This leaves two coordination sites on the nickel ion available to interact with the histidine residues of the His-tag.[2]

  • Cobalt-TALON: This resin employs Co²⁺ ions. While some sources state that TALON is a cobalt-based NTA resin, others highlight that TALON resin is based on a proprietary tetradentate chelator that is distinct from NTA.[3][4][5][6] This unique chelator geometry is purported to contribute to its higher specificity.[7]

Performance Comparison: Purity, Yield, and Binding Affinity

The choice between Ni-NTA and Co-TALON often boils down to a trade-off between purity and yield.

Binding Affinity and Capacity:

Generally, Ni-NTA exhibits a higher binding affinity for His-tagged proteins compared to Co-TALON.[3][4][5][8] This stronger interaction often translates to a higher binding capacity, meaning more protein can be purified per volume of resin.[3][4][5] One study reported that the average amount of a specific recombinant protein bound by Ni-NTA was significantly higher than that bound by Co-TALON (183.5 µg/mL vs. 38.7 µg/mL).[3][4][5] This higher capacity can be advantageous when purifying large quantities of protein.

Specificity and Purity:

Cobalt-TALON is widely recognized for its higher specificity, resulting in purer protein preparations in a single step.[6][7][9][10][11] The weaker binding affinity of cobalt for histidine residues leads to reduced non-specific binding of contaminating host cell proteins that may have exposed histidine residues.[7][10] This increased selectivity can be crucial for downstream applications that are sensitive to impurities, such as structural biology or enzymatic assays. While Ni-NTA can also yield highly pure protein, it may require more stringent washing conditions or an additional purification step to remove co-purified contaminants.[9][11]

Elution Conditions:

Due to the weaker binding affinity, His-tagged proteins can often be eluted from Co-TALON resins under milder conditions, such as lower imidazole concentrations or a less drastic pH shift.[7] This can be beneficial for preserving the structure and function of sensitive proteins.

Quantitative Data Summary

FeatureNickel-NTACobalt-TALONReference(s)
Binding Affinity HigherLower[3][4][5][8][11]
Binding Capacity Higher (e.g., ~5-10 mg/mL)Lower[3][4][5][9][12]
Specificity LowerHigher[6][7][9][10][11]
Purity of Eluted Protein Good, but may require optimizationExcellent, often higher in a single step[6][7][10][13]
Elution Conditions Higher imidazole concentration or lower pH may be requiredMilder elution conditions (lower imidazole, higher pH)[7]

Experimental Protocols

Below are generalized protocols for protein purification using Ni-NTA and Co-TALON resins. It is important to note that optimal conditions can vary depending on the specific protein and expression system.

General His-Tag Purification Workflow

His_Tag_Purification_Workflow cluster_0 Cell Lysis & Clarification cluster_1 IMAC Purification CellPellet Cell Pellet Lysis Resuspend in Lysis Buffer CellPellet->Lysis Sonication Sonication/Homogenization Lysis->Sonication Centrifugation Centrifugation Sonication->Centrifugation ClarifiedLysate Clarified Lysate Centrifugation->ClarifiedLysate Binding Bind Lysate to Resin ClarifiedLysate->Binding Equilibration Equilibrate Resin Equilibration->Binding Wash Wash Resin Binding->Wash Elution Elute Protein Wash->Elution PurifiedProtein Purified His-Tagged Protein Elution->PurifiedProtein NTA_Chelation cluster_NTA Nitrilotriacetic Acid (NTA) cluster_Ni Nickel Ion Chelation cluster_His His-Tag Binding N N C1 CH₂ N->C1 C3 CH₂ N->C3 C5 CH₂ N->C5 Ni Ni²⁺ N->Ni C2 COO⁻ C1->C2 C2->Ni C4 COO⁻ C3->C4 C4->Ni C6 COO⁻ C5->C6 C6->Ni His1 His Ni->His1 Coordination Site 1 His2 His Ni->His2 Coordination Site 2

References

A Comparative Guide to Analytical Methods for Nickel (II) Ion Detection: Introducing a Novel Chalcone-Based Chemosensor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and sensitive detection of Nickel (II) ions (Ni²⁺) is critical across a spectrum of applications, from monitoring environmental contaminants and ensuring pharmaceutical purity to advancing material science. While established analytical techniques like Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and electrochemical methods have long been the gold standard, emerging technologies offer compelling alternatives. This guide provides an objective comparison of a novel chalcone-based colorimetric chemosensor with these traditional methods, supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The selection of an appropriate analytical method for Ni²⁺ detection hinges on a variety of factors, including the required sensitivity, sample matrix complexity, instrument availability, and desired sample throughput. The following table summarizes the key performance characteristics of the novel chalcone-based chemosensor and established analytical techniques.

Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range Precision (%RSD) Sample Throughput
Chalcone-Based Chemosensor (DPP) 0.36 µM (21 µg/L)[1]~1.2 µM (70 µg/L)Up to ~16 µM< 5%High
Flame Atomic Absorption Spectrometry (F-AAS) ~0.8 µM (47 µg/L)[2]~2.7 µM (158 µg/L)1.7 - 17 µM (100 - 1000 µg/L)[3]< 5%High
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS) ~0.019 µM (1.1 µg/L)[4]~0.063 µM (3.7 µg/L)0.017 - 0.43 µM (1 - 25 µg/L)[5]< 10%[6]Low to Medium
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) ~0.0017 µM (0.1 µg/L)[7]~0.0034 µM (0.2 µg/L)[7]ng/L to mg/L range[7]< 5%[7]High
UV-Vis Spectrophotometry (Dimethylglyoxime) ~2.88 x 10⁻⁵ mol L⁻¹ (1.7 mg/L)[8][9]~3.06 x 10⁻⁵ mol L⁻¹ (1.8 mg/L)[8][9]3.33 x 10⁻⁵ - 1.78 x 10⁻⁴ mol L⁻¹[8][9]< 5%Medium
Adsorptive Stripping Voltammetry (ASV) ~0.0085 µM (0.5 µg/L)[10][11]~0.029 µM (1.7 µg/L)[10]0.029 - 2.56 µM (1.7 - 150 µg/L)[10][11]< 2%[10][11]Low to Medium

Unveiling a Novel Chalcone-Based Colorimetric Chemosensor (DPP)

A recently developed chalcone-based colorimetric chemosensor, herein referred to as DPP, demonstrates high selectivity and sensitivity for Ni²⁺ ions in aqueous solutions.[1] The sensing mechanism is based on a distinct color change from yellow to purple upon the formation of a 1:1 complex between the DPP sensor and the Ni²⁺ ion.[1][12] This visual detection allows for rapid, on-the-spot analysis, which can be quantified using a simple spectrophotometer. The detection limit of DPP for Ni²⁺ has been reported to be 0.36 µM, which is below the guideline set by the United States Environmental Protection Agency (EPA) for drinking water.[1]

The DPP sensor also shows excellent selectivity for Ni²⁺ over other common metal ions. Furthermore, its application on paper-supported strips has been demonstrated, paving the way for simple, portable, and cost-effective test kits for Ni²⁺ detection.[1]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the detection mechanisms and experimental procedures, the following diagrams illustrate the signaling pathway of the chalcone-based chemosensor and a general experimental workflow for Ni²⁺ analysis.

G Signaling Pathway of Chalcone-Based Chemosensor (DPP) for Ni²⁺ Detection DPP DPP Chemosensor (Yellow Solution) Complex DPP-Ni²⁺ Complex (Purple Solution) DPP->Complex Binding Ni_ion Nickel (II) Ion (Ni²⁺) Ni_ion->Complex Detection Colorimetric Detection (Spectrophotometer at 550 nm) Complex->Detection Absorbance Measurement

Caption: Binding of Ni²⁺ to the DPP chemosensor induces a color change for detection.

G General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Water, Digested Solids) Acidification Acidification / Digestion (if required) Sample_Collection->Acidification Dilution Dilution to Working Range Acidification->Dilution Measurement Measure Samples and Standards Dilution->Measurement Calibration Prepare Calibration Standards Calibration->Measurement Cal_Curve Construct Calibration Curve Measurement->Cal_Curve Quantification Quantify Ni²⁺ Concentration Cal_Curve->Quantification

Caption: A generalized workflow for the analysis of Nickel (II) ions.

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in analytical chemistry. The following are detailed protocols for the novel chemosensor and established methods.

Chalcone-Based Colorimetric Chemosensor (DPP) Method

a. Reagents and Materials:

  • DPP chemosensor solution (20 µM in a suitable buffer, e.g., HEPES).

  • Nickel (II) standard solutions of varying concentrations.

  • UV-Vis Spectrophotometer.

  • Cuvettes.

b. Procedure:

  • Prepare a series of standard Ni²⁺ solutions by diluting a stock solution.

  • In a cuvette, add a specific volume of the DPP chemosensor solution.

  • Add a known volume of a standard or unknown sample solution to the cuvette and mix thoroughly.

  • Allow the solution to stand for a few minutes for the color to develop completely.

  • Measure the absorbance of the solution at 550 nm using the spectrophotometer, with a blank solution (buffer and sensor without Ni²⁺) as a reference.

  • Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the unknown sample from the calibration curve.

Flame Atomic Absorption Spectrometry (F-AAS)

a. Reagents and Materials:

  • Standard nickel solution (1000 mg/L).

  • Nitric acid (concentrated).

  • Deionized water.

  • Atomic Absorption Spectrometer with a nickel hollow cathode lamp.

b. Procedure:

  • Prepare a series of working standard solutions (e.g., 0.1 to 10 mg/L) by diluting the stock nickel solution with deionized water and acidifying with nitric acid (to a final concentration of 1-2%).[3]

  • Prepare the sample by diluting it with acidified deionized water to fall within the linear range of the instrument. For solid samples, an acid digestion step is required prior to dilution.

  • Set up the F-AAS instrument according to the manufacturer's instructions, using an air-acetylene flame and setting the wavelength to 232.0 nm.[3]

  • Aspirate the blank solution (acidified deionized water) to zero the instrument.

  • Aspirate the standard solutions in order of increasing concentration, followed by the sample solutions, recording the absorbance for each.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the nickel concentration in the samples from the calibration curve.[3]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

a. Reagents and Materials:

  • Standard nickel solution (1000 mg/L).

  • Nitric acid (trace metal grade).

  • Internal standard solution (e.g., Yttrium, Rhodium).

  • Deionized water (18 MΩ·cm).

  • ICP-MS instrument.

b. Procedure:

  • Prepare calibration standards by diluting the stock nickel solution with 2% nitric acid to cover the desired concentration range. Add a suitable internal standard to all standards and samples to correct for instrumental drift and matrix effects.[7]

  • Prepare samples by diluting with 2% nitric acid to ensure the nickel concentration is within the linear dynamic range of the instrument. For complex matrices, acid digestion may be necessary.[13]

  • Optimize the ICP-MS instrument parameters, including plasma power, gas flow rates, and lens voltages, for the analysis of nickel isotopes (typically ⁵⁸Ni and ⁶⁰Ni).

  • Introduce the prepared standards and samples into the ICP-MS.

  • Construct a calibration curve by plotting the ratio of the nickel isotope intensity to the internal standard intensity against the concentration of the standards.

  • Determine the nickel concentration in the samples from the calibration curve.[7]

UV-Vis Spectrophotometry with Dimethylglyoxime (DMG)

a. Reagents and Materials:

  • Standard nickel solution (100 mg/L).

  • Dimethylglyoxime (DMG) solution (1% in ethanol).

  • Ammonia (B1221849) solution.

  • Oxidizing agent (e.g., bromine water or potassium persulfate).

  • UV-Vis Spectrophotometer.

b. Procedure:

  • Prepare a series of nickel standard solutions (e.g., 1 to 10 ppm) in volumetric flasks.

  • To each flask, add the oxidizing agent and mix. Then add ammonia solution to make the solution alkaline.[14]

  • Add the DMG solution to each flask and dilute to the mark with deionized water. A red-colored complex will form.[14]

  • Allow the color to develop for a consistent period (e.g., 10-15 minutes).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (around 445 nm) against a reagent blank.[14]

  • Plot a calibration curve of absorbance versus nickel concentration.

  • Treat the unknown sample in the same manner and determine its nickel concentration from the calibration curve.

Adsorptive Stripping Voltammetry (ASV)

a. Reagents and Materials:

  • Standard nickel solution (10 mg/L).

  • Supporting electrolyte (e.g., ammonia buffer, pH 9.2).

  • Complexing agent (e.g., dimethylglyoxime).

  • Voltammetric analyzer with a suitable working electrode (e.g., hanging mercury drop electrode or screen-printed carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

b. Procedure:

  • Prepare the electrochemical cell containing the supporting electrolyte and the complexing agent.

  • Add a known volume of the standard or sample solution to the cell.

  • Apply a deposition potential (e.g., -0.7 V) for a specific time (e.g., 60-120 seconds) while stirring the solution. During this step, the Ni-DMG complex adsorbs onto the working electrode surface.

  • Stop the stirring and allow the solution to equilibrate for a short period.

  • Scan the potential towards a more positive value and record the stripping current. The peak current is proportional to the concentration of nickel in the sample.

  • Quantify the nickel concentration using the standard addition method to minimize matrix effects.[10]

References

A Comparative Guide to the Catalytic Activity of Ni(II) and Pd(II) Complexes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cross-coupling catalysis has been historically dominated by palladium-based systems, renowned for their versatility and reliability. However, the increasing demand for more sustainable and cost-effective synthetic methodologies has propelled nickel into the spotlight as a powerful alternative. This guide provides an objective, data-driven comparison of the catalytic performance of Ni(II) and Pd(II) complexes in key cross-coupling reactions, offering insights to aid in catalyst selection and experimental design.

At a Glance: Ni(II) vs. Pd(II) Catalysts

FeatureNi(II) ComplexesPd(II) Complexes
Cost & Abundance Lower cost, earth-abundant.Higher cost, less abundant.
Reactivity Often more reactive, enabling the use of challenging substrates (e.g., aryl chlorides, sterically hindered partners). Can activate traditionally inert bonds.[1][2]Broad functional group tolerance and predictable reactivity under well-established conditions.[3]
Mechanistic Pathways Can access Ni(I) and Ni(III) oxidation states, often involving single-electron transfer (SET) and radical intermediates, especially with alkyl substrates.[4]Predominantly operates through Pd(0)/Pd(II) catalytic cycles involving two-electron processes (oxidative addition, reductive elimination).[5]
Reaction Conditions Can sometimes require higher temperatures or catalyst loadings, though highly active systems are emerging.[6]Often effective under milder conditions with low catalyst loadings.[7]
Ligand Sensitivity Performance can be highly dependent on the choice of ligand.A vast library of well-studied ligands allows for fine-tuning of reactivity.[5][8]

Quantitative Performance Data

The following tables summarize the catalytic performance of representative Ni(II) and Pd(II) complexes in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While palladium has been the traditional catalyst of choice, nickel catalysts have shown remarkable efficacy, particularly with less reactive aryl chlorides.

Table 1: Comparison of Ni(II) and Pd(II) Catalysts in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid. [9]

CatalystAryl BromideYield (%)
Ni(II) Complex (Ni A) Bromobenzene78
4-Bromotoluene82
4-Bromoanisole85
4-Bromobenzonitrile98
Pd(II) Complex (Pd A) Bromobenzene85
4-Bromotoluene88
4-Bromoanisole91
4-Bromobenzonitrile96

Reaction conditions: 0.1 mol % catalyst, 1.1 equiv phenylboronic acid, 1 mmol base, solvent, 60-80 °C.[9]

Table 2: Robustness Screen for the Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride with Phenylboronic Acid. [10]

CatalystAdditiveYield (%)
[Ni(dppf)Cl₂] None95
Pyridine20
Thiophene85
[Pd(dppf)Cl₂] None98
Pyridine96
Thiophene97

Reaction conditions: 5 mol% catalyst, 1.5 eq phenylboronic acid, K₃PO₄ (2.0 eq), 1,4-dioxane, 80 °C.[10]

Heck Reaction

The Heck reaction is a powerful tool for the arylation of alkenes. While palladium has been the dominant catalyst, recent advancements have demonstrated the utility of nickel catalysts, sometimes with complementary reactivity.

Table 3: Comparison of Ni(II) and Pd(II) in the Heck-type Carbocyclization. [1]

Catalyst SystemSubstrateProductYield (%)
NiBr₂·glyme / xantphos Alkyl bromide 1Cyclopentane derivative85
Pd(OAc)₂ / P(o-tol)₃ Alkyl bromide 1Cyclopentane derivative(Not reported in this study for direct comparison, but generally effective)

Reaction conditions for Ni: 10 mol % NiBr₂·glyme, 10 mol % xantphos, 3 equiv Mn, 3 equiv Et₃N, MeCN, 80 °C.[1]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is crucial in medicinal chemistry. Palladium catalysts are well-established, but nickel-based systems are emerging as viable alternatives, especially for challenging substrates.

Table 4: Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of 2-Bromopyridines. [8]

Pd Source / LigandAmineBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSToluene (B28343)1001683
Pd₂(dba)₃ / SPhosMorpholineLiHMDSToluene1001676
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene80-98

Note: Direct head-to-head quantitative data for Ni(II) vs. Pd(II) in Buchwald-Hartwig amination under identical conditions is less commonly reported in single studies. The table showcases the performance of various palladium systems.[8]

Experimental Protocols

Detailed methodologies for the synthesis of common precatalysts and representative cross-coupling reactions are provided below.

Synthesis of [Ni(dppf)Cl₂] and [Pd(dppf)Cl₂] Precatalysts[12]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Palladium(II) chloride (PdCl₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Ethanol (B145695) (absolute)

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure for [Ni(dppf)Cl₂]:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of NiCl₂·6H₂O (1.0 eq) in ethanol.[10]

  • To this solution, add a solution of dppf (1.0 eq) in ethanol dropwise with stirring.[10]

  • Heat the reaction mixture to reflux and stir for 4 hours.[10]

  • Cool the mixture to room temperature, and collect the resulting precipitate by filtration.[10]

  • Wash the solid with ethanol and diethyl ether.[10]

  • Dry the red crystalline product under vacuum.[10]

Procedure for [Pd(dppf)Cl₂]:

  • In a Schlenk flask under an inert atmosphere, suspend PdCl₂ (1.0 eq) and dppf (1.0 eq) in ethanol.[10]

  • Heat the mixture to reflux and stir for 2 hours.[10]

  • Cool the solution to room temperature and collect the orange-red precipitate by filtration.[10]

  • Wash the solid with ethanol and diethyl ether.[10]

  • Dry the product under vacuum.[10]

General Procedure for Suzuki-Miyaura Cross-Coupling[12]

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • [Ni(dppf)Cl₂] or [Pd(dppf)Cl₂] (catalyst, 5 mol%)

  • Solvent (e.g., 1,4-dioxane)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube containing a stir bar, add the aryl halide, arylboronic acid, base, and the catalyst.[10]

  • Evacuate the tube and backfill with an inert atmosphere three times.[10]

  • Add the solvent via syringe.[10]

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time.[10]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[10]

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination[9]

Materials:

  • Aryl chloride (1.0 equiv.)

  • Amine (1.5 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (2.0 equiv.)

  • Toluene

  • Two-necked flask

Procedure:

  • To a two-necked flask under a nitrogen atmosphere, add Pd(dba)₂, XPhos, and sodium tert-butoxide.[7]

  • Add degassed toluene and stir the mixture at room temperature for 5 minutes.[7]

  • Add the aryl chloride and the amine in one portion.[7]

  • Stir the resulting mixture at reflux for 6 hours.[7]

  • Cool the reaction mixture to room temperature and quench with water.[7]

  • Extract the aqueous layer with an organic solvent, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel.[7]

Catalytic Cycles and Experimental Workflow

The distinct electronic properties of nickel and palladium lead to different, yet sometimes overlapping, catalytic cycles. Palladium predominantly cycles between the Pd(0) and Pd(II) oxidation states. In contrast, nickel can readily access Ni(I) and Ni(III) intermediates, opening up pathways involving radical species.

Catalytic_Cycles cluster_Pd Pd(0)/Pd(II) Catalytic Cycle cluster_Ni Ni(0)/Ni(II) and Ni(I)/Ni(III) Catalytic Cycles cluster_Ni0_NiII Ni(0)/Ni(II) Cycle cluster_NiI_NiIII Ni(I)/Ni(III) Cycle (Radical Pathway) Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination (R-R') Ni0 Ni(0)L_n NiII_RX R-Ni(II)L_n-X Ni0->NiII_RX Oxidative Addition (R-X) NiI Ni(I)L_n-X Ni0->NiI Comproportionation with Ni(II) NiII_R_R1 R-Ni(II)L_n-R' NiII_RX->NiII_R_R1 Transmetalation (R'-M) NiII_R_R1->Ni0 Reductive Elimination (R-R') NiIII R-Ni(III)L_n(X)-R' NiI->NiIII Oxidative Addition (R'-X) NiIII->NiI Reductive Elimination (R-R') NiI_R R-Ni(I)L_n

Caption: Generalized catalytic cycles for Pd(II) and Ni(II) complexes in cross-coupling reactions.

Experimental_Workflow start Reaction Setup reagents Add catalyst, reactants, base, and solvent under inert atmosphere start->reagents reaction Heat and stir for specified time reagents->reaction workup Cool, dilute, and perform aqueous workup reaction->workup purification Dry organic layer and concentrate workup->purification product Purify by column chromatography purification->product

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

Both Ni(II) and Pd(II) complexes are powerful catalysts for cross-coupling reactions, each with its own set of advantages and disadvantages. Palladium-based catalysts offer robustness and a well-understood reactivity profile, making them a reliable choice for a wide range of transformations. Nickel catalysts, on the other hand, provide a cost-effective and highly reactive alternative, enabling the use of more challenging substrates and opening doors to novel reactivity through different mechanistic pathways. The choice between nickel and palladium will ultimately depend on the specific requirements of the synthesis, including cost considerations, substrate scope, and desired functional group tolerance. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors.

References

A Head-to-Head Battle for Ni(II) Detection: Cross-validation of AAS and ICP-MS in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of elemental impurities like nickel (Ni(II)) is paramount to ensuring drug safety and efficacy. Two of the most common analytical techniques for this purpose are Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This guide provides an objective comparison of their performance for Ni(II) determination, supported by experimental data and detailed methodologies, to aid in selecting the most appropriate technique for your analytical needs.

The choice between AAS and ICP-MS for measuring Ni(II) concentrations often depends on a variety of factors, including the required sensitivity, sample matrix complexity, sample throughput, and budget constraints. While both techniques are robust and widely used for elemental analysis, they operate on different principles, leading to distinct performance characteristics.[1][2]

Quantitative Performance Comparison

A summary of the key performance characteristics for Flame AAS (F-AAS), Graphite (B72142) Furnace AAS (GF-AAS), and ICP-MS in the determination of Nickel (Ni(II)) is presented below. The data highlights the superior sensitivity of GF-AAS and ICP-MS compared to F-AAS, making them more suitable for trace and ultra-trace level analysis.[3]

Performance MetricFlame AAS (F-AAS)Graphite Furnace AAS (GF-AAS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Limit of Detection (LOD) 4.7 µg/L0.031 ng/mL (0.6 µg/g)[1][3]< 1 µg/L
Limit of Quantitation (LOQ) -2.1 µg/g[1][3]0.159 µg/L[3]
Linear Range 10 - 20 mg/L[3]1 - 25 µg/L[3]Wide dynamic range (ppt to ppm)[2]
Precision (%RSD) < 5%[3]< 4%[1]< 5%[4]
Accuracy (% Recovery) -87.5 - 104.0%[1]83.33 - 115.97%[4]

Experimental Workflow

The general workflow for the cross-validation of Ni(II) concentration measurements by AAS and ICP-MS involves several key steps, from sample preparation to data analysis and comparison.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Pharmaceutical Sample (API/Drug Product) Digestion Microwave-Assisted Acid Digestion (e.g., HNO3 + H2O2) Sample->Digestion Dilution Dilution to Working Concentration Digestion->Dilution AAS AAS Measurement (Flame or Graphite Furnace) Dilution->AAS Aliquots ICPMS ICP-MS Measurement Dilution->ICPMS Aliquots Data_AAS AAS Data Acquisition & Analysis AAS->Data_AAS Data_ICPMS ICP-MS Data Acquisition & Analysis ICPMS->Data_ICPMS Comparison Cross-Validation: Comparison of Results Data_AAS->Comparison Data_ICPMS->Comparison

Experimental workflow for Ni(II) analysis.

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are crucial for obtaining accurate and reproducible results.

Sample Preparation: Microwave-Assisted Acid Digestion

For solid pharmaceutical samples such as Active Pharmaceutical Ingredients (APIs), a digestion step is necessary to break down the organic matrix and bring the Ni(II) into a solution suitable for analysis.[1][3] Microwave-assisted digestion is a common and efficient method.

  • Weighing: Accurately weigh approximately 0.25 g of the homogenized pharmaceutical sample into a clean, dry Teflon microwave digestion vessel.[5]

  • Acid Addition: To the vessel, add a mixture of high-purity acids. A common combination is 4 mL of nitric acid (HNO₃, 69%) and 2 mL of hydrogen peroxide (H₂O₂, >30% w/v).[1][5]

  • Pre-digestion: Allow the samples to stand uncovered for approximately 15 minutes to allow for any initial reaction to subside.[5]

  • Microwave Digestion Program: Seal the vessels and place them in the microwave digestion system. A typical program involves ramping the temperature to 120°C over 10 minutes, holding for 5 minutes, then ramping to 200°C over 10 minutes, and holding for a final 15 minutes.[5]

  • Dilution: After cooling, quantitatively transfer the digested sample to a 100 mL volumetric flask and dilute to the mark with deionized water. Further dilutions may be necessary to bring the Ni(II) concentration within the linear range of the instrument.[5] A sample blank containing only the digestion acids should be prepared and processed in the same manner.[5]

Instrumental Analysis: Atomic Absorption Spectrometry (AAS)
  • Instrument Setup: Use a Nickel (Ni) hollow cathode lamp. Set the wavelength to 232.0 nm and the slit width to 0.2 nm. Optimize the burner height and fuel (acetylene) and oxidant (air) flow rates for maximum absorbance.

  • Calibration: Prepare a series of Ni(II) standard solutions (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 mg/L) from a certified stock solution. Aspirate the blank and standards to generate a calibration curve.

  • Sample Analysis: Aspirate the prepared sample solutions and record the absorbance. The instrument software will use the calibration curve to calculate the Ni(II) concentration in the samples.

  • Instrument Setup: Use a Nickel (Ni) hollow cathode lamp and a pyrolytically coated graphite tube with a L'vov platform. The wavelength is typically set to 232.0 nm.

  • Furnace Program: Optimize the furnace program, which includes drying, charring (pyrolysis), atomization, and cleaning steps. A typical program might be:

    • Drying: 110°C for 30 seconds.

    • Charring: 900°C for 20 seconds.

    • Atomization: 2400°C for 5 seconds (with inert gas stop-flow).

    • Cleaning: 2600°C for 3 seconds.

  • Calibration: Prepare a series of low-concentration Ni(II) standards (e.g., 5, 10, 20, 50 µg/L). Inject a known volume (e.g., 20 µL) of the blank and standards into the graphite furnace to create a calibration curve.

  • Sample Analysis: Inject the same volume of the prepared sample solutions into the furnace and record the integrated absorbance signal.

Instrumental Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Instrument Setup: Optimize the ICP-MS instrument parameters, including RF power (e.g., 1550 W), nebulizer gas flow rate (e.g., 1.0 L/min), and plasma gas flow rates. Use a collision/reaction cell with helium or ammonia (B1221849) to minimize polyatomic interferences on nickel isotopes (e.g., ⁵⁸Ni, ⁶⁰Ni).[4][6]

  • Calibration: Prepare a series of multi-element or single-element Ni(II) standards covering the expected concentration range of the samples. Include an internal standard (e.g., Germanium, Rhodium) in all blanks, standards, and samples to correct for instrumental drift and matrix effects.

  • Sample Analysis: Introduce the prepared sample solutions into the ICP-MS. The instrument will measure the ion intensity for the selected nickel isotopes, and the software will calculate the concentration based on the calibration curve and internal standard response.

Conclusion

Both AAS and ICP-MS are powerful techniques for the determination of Ni(II) in pharmaceutical products.

  • AAS , particularly GF-AAS, offers excellent sensitivity and is a cost-effective solution for laboratories analyzing for a limited number of elements.[7] However, it is a single-element technique, which can limit sample throughput.[2]

  • ICP-MS provides the highest sensitivity and the significant advantage of multi-element analysis, making it ideal for high-throughput laboratories and for comprehensive elemental impurity screening as required by regulations like USP <232>/<233>.[8][9] While the initial investment is higher, the increased productivity and broader analytical capabilities can be highly beneficial.[10]

Ultimately, the choice between AAS and ICP-MS will depend on the specific analytical requirements, sample load, and available resources of the laboratory. For routine quality control of Ni(II) at known concentration levels, GF-AAS can be a reliable and economical choice. For research, development, and comprehensive impurity profiling, the superior sensitivity and multi-element capabilities of ICP-MS make it the preferred method.

References

A Spectroscopic Showdown: Tetrahedral vs. Octahedral Nickel(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the distinct spectroscopic and magnetic properties of tetrahedral and octahedral Ni(II) coordination complexes, supported by experimental data and protocols.

In the realm of coordination chemistry, the geometry of a metal complex dictates its electronic properties, which in turn manifest as unique spectroscopic and magnetic signatures. For d⁸ metal ions like nickel(II), the energetic landscape of the d-orbitals is profoundly influenced by the spatial arrangement of the surrounding ligands. This guide provides a detailed comparison of the spectroscopic and magnetic characteristics of tetrahedral and octahedral Ni(II) complexes, offering researchers a practical framework for their identification and characterization.

Spectroscopic and Magnetic Properties at a Glance

The differing ligand field environments of tetrahedral and octahedral geometries lead to distinct d-orbital splitting patterns. This directly impacts the electronic transitions observed in UV-Vis spectroscopy and the magnetic behavior of the complexes. A summary of these key differences is presented in the table below, with dichlorobis(triphenylphosphine)nickel(II) ([NiCl₂{P(C₆H₅)₃}₂]) serving as a representative tetrahedral complex and tris(ethylenediamine)nickel(II) chloride ([Ni(en)₃]Cl₂) as a characteristic octahedral complex.

PropertyTetrahedral Ni(II) ComplexOctahedral Ni(II) Complex
Example Complex [NiCl₂{P(C₆H₅)₃}₂][Ni(en)₃]Cl₂
Coordination Number 46
d-orbital Splitting e set is lower in energy than the t₂ set (Δt)t₂g set is lower in energy than the eg set (Δo)
Magnetic Moment (μeff) ~3.5 - 4.2 B.M.~2.8 - 3.4 B.M.
UV-Vis Transitions Typically two spin-allowed d-d transitions: ³T₁(F) ⟶ ³T₂(F) (ν₂) and ³T₁(F) ⟶ ³T₁(P) (ν₃)Typically three spin-allowed d-d transitions: ³A₂g ⟶ ³T₂g (ν₁), ³A₂g ⟶ ³T₁g(F) (ν₂), and ³A₂g ⟶ ³T₁g(P) (ν₃)
Molar Absorptivity (ε) High (typically > 100 L mol⁻¹ cm⁻¹)Low (typically < 30 L mol⁻¹ cm⁻¹)
λmax ν₂: ~625-680 nm, ν₃: ~385-420 nmν₁: ~800-1300 nm, ν₂: ~500-800 nm, ν₃: ~350-500 nm

Visualizing the Energetic Divide: d-Orbital Splitting

The foundational difference between tetrahedral and octahedral Ni(II) complexes lies in the splitting of the d-orbitals, a concept elegantly explained by crystal field theory. In an octahedral field, the ligands approach the central metal ion along the axes, leading to greater repulsion with the d(x²-y²) and d(z²) orbitals (the eg set), which therefore increase in energy. The d(xy), d(xz), and d(yz) orbitals (the t₂g set) point between the axes and are stabilized. Conversely, in a tetrahedral field, the ligands approach from the corners of a cube, resulting in a greater interaction with the t₂ orbitals, which become higher in energy than the e orbitals.

d_orbital_splitting cluster_octahedral Octahedral Field cluster_tetrahedral Tetrahedral Field Oh_ground d-orbitals in spherical field eg eg (d(x²-y²), d(z²)) Oh_ground->eg t2g t2g (d(xy), d(xz), d(yz)) Oh_ground->t2g Δo Td_ground d-orbitals in spherical field t2 t2 (d(xy), d(xz), d(yz)) Td_ground->t2 e e (d(x²-y²), d(z²)) Td_ground->e Δt Free_ion Free Ni(II) ion (degenerate d-orbitals)

A Comparative Guide to Nickel(II) Catalysts and Other Transition Metals in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the development of efficient and selective methods for carbon-carbon and carbon-heteroatom bond formation is paramount. Transition metal-catalyzed cross-coupling reactions have emerged as a cornerstone in this endeavor, with palladium catalysts historically dominating the field. However, the high cost and relative scarcity of palladium have spurred the exploration of more earth-abundant and economical alternatives. This guide provides an objective comparison of Nickel(II) catalysts against other widely used transition metal catalysts, namely those based on Palladium, Copper, and Iron, with a focus on their performance in key cross-coupling reactions. The information presented is supported by experimental data to aid in catalyst selection and methods development.

General Performance Overview

The choice of a transition metal catalyst is dictated by a multitude of factors including reactivity, selectivity, functional group tolerance, cost, and toxicity. While palladium has long been the benchmark for its high efficiency and broad applicability, nickel has gained significant traction as a viable alternative, often exhibiting unique reactivity.[1] Copper and iron catalysts, being even more abundant and less expensive, represent a further step towards sustainable chemistry, although they can present their own set of challenges and advantages.

Key Considerations:

  • Reactivity and Oxidation States: Nickel catalysts are known to access a wider range of oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) compared to the typical Pd(0)/Pd(II) cycle, which can lead to novel reactivity and the ability to activate more challenging substrates.[2]

  • Selectivity: The selectivity of palladium-catalyzed reactions is often governed by electronic effects. In contrast, nickel catalysts are more sensitive to the presence of coordinating functional groups on the substrates, which can be exploited to achieve different selectivity profiles.[3]

  • Cost and Abundance: Nickel, copper, and iron are significantly more earth-abundant and less costly than palladium, making them attractive for large-scale industrial applications.

  • Toxicity: While often touted as "greener" alternatives, the toxicity of nickel and copper complexes should not be overlooked and is highly dependent on the specific ligands and reaction conditions. Iron catalysts are generally considered to be more benign.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds. The following table summarizes the performance of different transition metal catalysts in a representative Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂ dppfK₃PO₄Dioxane1001295[4]
Pd(PPh₃)₄ -Na₂CO₃Toluene/H₂O100298[5]
CuI PhenCs₂CO₃DMF1102485[6]
FeCl₃ TMEDALiOt-BuTHF/NMPRT0.592[7]

dppf = 1,1'-Bis(diphenylphosphino)ferrocene, Phen = 1,10-Phenanthroline, TMEDA = Tetramethylethylenediamine, NMP = N-Methyl-2-pyrrolidone, RT = Room Temperature

Performance in Sonogashira Cross-Coupling

The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes. While traditionally catalyzed by palladium with a copper co-catalyst, recent efforts have focused on developing palladium-free systems.

Catalyst PrecursorCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
NiCl₂(PPh₃)₂ -K₂CO₃Toluene801288[6]
PdCl₂(PPh₃)₂ CuIEt₃NTHFRT295[8]
CuI -K₃PO₄DMSO1202475[9]
FeCl₃ -K₂CO₃Toluene1001282[9]

Experimental Protocols

General Procedure for a Nickel-Catalyzed Suzuki-Miyaura Coupling:

A dried Schlenk tube is charged with NiCl₂(dppf) (0.05 mmol), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (5 mL) is then added, and the mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[4]

General Procedure for a Palladium-Catalyzed Sonogashira Coupling:

To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in THF (5 mL) in a Schlenk tube are added PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (B128534) (2.0 mmol). The mixture is stirred at room temperature for 2 hours under an argon atmosphere. The reaction is then quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography to give the corresponding aryl alkyne.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, providing a visual representation of the mechanistic pathways.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Catalytic Cycle M0 M(0)Ln MII_ArX Ar-M(II)-X Ln M0->MII_ArX Oxidative Addition (Ar-X) MII_ArArB Ar-M(II)-Ar' Ln MII_ArX->MII_ArArB Transmetalation (Ar'B(OR)2) X_anion X⁻ MII_ArX->X_anion MII_ArArB->M0 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') MII_ArArB->Product B_waste B(OR)₂X MII_ArArB->B_waste ArX Aryl Halide (Ar-X) ArX->M0 ArB Arylboronic Acid (Ar'B(OR)2) ArB->MII_ArX Base Base Base->MII_ArX

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X Ln Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArAlkynyl Ar-Pd(II)-C≡CR Ln PdII_ArX->PdII_ArAlkynyl Transmetalation PdII_ArAlkynyl->Pd0 Reductive Elimination (Ar-C≡CR) Product Aryl Alkyne (Ar-C≡CR) PdII_ArAlkynyl->Product CuI_X Cu(I)X CuI_Alkynyl Cu(I)C≡CR CuI_X->CuI_Alkynyl Alkyne + Base CuI_Alkynyl->PdII_ArX CuI_Alkynyl->CuI_X ArX Aryl Halide (Ar-X) ArX->Pd0 Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuI_X

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Conclusion

The selection of a transition metal catalyst for cross-coupling reactions is a critical decision that impacts the efficiency, selectivity, and sustainability of a synthetic route. While palladium catalysts remain a reliable choice for a wide range of transformations, Nickel(II) catalysts have emerged as a powerful and often complementary alternative, particularly for their unique reactivity profiles and lower cost. Copper and iron catalysts offer further advantages in terms of cost and environmental impact, and their utility in cross-coupling is a rapidly developing area of research. A thorough understanding of the strengths and weaknesses of each catalytic system, as detailed in this guide, will enable researchers to make informed decisions and advance the frontiers of chemical synthesis.

References

A comparative analysis of different chelating agents for Nickel (II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various chelating agents for Nickel (II) [Ni(II)], a transition metal with significant biological and environmental relevance. Understanding the efficacy and binding characteristics of these agents is crucial for applications ranging from the treatment of nickel toxicity to the development of new therapeutic drugs and bioremediation strategies. This document summarizes key performance data, details common experimental protocols for characterization, and visualizes relevant biological and experimental processes.

Performance Comparison of Nickel (II) Chelating Agents

The stability of a metal-chelate complex is a critical parameter for evaluating the effectiveness of a chelating agent. This is quantitatively expressed by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a stronger and more stable complex. The following table summarizes the stability constants for Ni(II) complexes with several common chelating agents.

Chelating AgentAbbreviationOverall Stability Constant (log β)Notes
Ethylenediaminetetraacetic acidEDTA18.4Forms a very stable 1:1 complex.
Diethylenetriaminepentaacetic acidDTPAData not found in searchesExpected to form a highly stable complex.
Nitrilotriacetic acidNTAData not found in searchesMentioned as a chelating agent for nickel.
meso-2,3-Dimercaptosuccinic acidDMSAData not found in searchesA common chelator for heavy metal poisoning.
2,3-Dimercapto-1-propanesulfonic acidDMPSData not found in searchesA water-soluble analog of dimercaprol.
DiethyldithiocarbamateDithiocarbData not found in searchesPart of a class of sulfur-containing chelators.
D-PenicillamineData not found in searchesUsed in the treatment of Wilson's disease.
Proline28.75Overall stability constant for a 1:3 Ni(II):Proline complex.
Threonine27.43Overall stability constant for a 1:3 Ni(II):Threonine complex.
Asparagine25.64Overall stability constant for a 1:3 Ni(II):Asparagine complex.

Experimental Protocols

The determination of stability constants for metal-chelate complexes is fundamental to their comparative analysis. The following are detailed methodologies for commonly employed experimental techniques.

Potentiometric Titration

This is a widely used method for determining the stability constants of metal complexes.

Principle: The formation of a complex between a metal ion and a ligand often involves the displacement of protons from the ligand. By monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base, the concentration of free ligand and, subsequently, the stability constant of the complex can be calculated.

Materials:

  • pH meter with a glass electrode

  • Constant temperature water bath

  • Burette

  • Standardized solution of a strong base (e.g., NaOH)

  • Standardized solution of a strong acid (e.g., HCl)

  • Solution of the chelating agent (ligand) of known concentration

  • Solution of the Nickel (II) salt (e.g., NiCl₂) of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at the desired experimental temperature.

  • Titration of the Ligand:

    • Pipette a known volume of the ligand solution into a thermostated titration vessel.

    • Add a known volume of standardized strong acid to protonate the ligand.

    • Add a sufficient amount of the inert salt solution to maintain a constant ionic strength.

    • Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.

  • Titration of the Metal-Ligand Mixture:

    • In a separate experiment, pipette known volumes of the ligand solution and the Ni(II) salt solution into the titration vessel.

    • Add the same amount of standardized strong acid and inert salt as in the ligand titration.

    • Titrate the mixture with the same standardized strong base, recording the pH at each step.

  • Data Analysis:

    • Plot the pH versus the volume of base added for both titrations.

    • From the titration curve of the ligand alone, calculate the protonation constants of the ligand.

    • Using the protonation constants and the data from the metal-ligand titration, calculate the concentration of the free ligand at each pH value.

    • Calculate the average number of ligands bound to each metal ion (the formation function).

    • The stability constants are then determined by fitting the formation function data using computational methods.

UV-Vis Spectrophotometry

This method is suitable when the formation of the metal-ligand complex results in a change in the absorbance spectrum.

Principle: By measuring the absorbance of a series of solutions containing varying concentrations of the metal ion and the ligand, the concentration of the complex at equilibrium can be determined using the Beer-Lambert law. This allows for the calculation of the stability constant.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stock solutions of the Ni(II) salt and the chelating agent

  • Buffer solution to maintain a constant pH

Procedure:

  • Determination of λmax:

    • Prepare a solution containing the Ni(II)-chelate complex.

    • Scan the absorbance of the solution over a range of wavelengths to determine the wavelength of maximum absorbance (λmax) for the complex.

  • Method of Continuous Variation (Job's Plot):

    • Prepare a series of solutions where the total molar concentration of Ni(II) and the ligand is kept constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at the λmax of the complex.

    • Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the Ni(II) ion and varying concentrations of the ligand.

    • Measure the absorbance of each solution at the λmax.

    • Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.

  • Data Analysis:

    • Once the stoichiometry is known, the stability constant can be calculated from the absorbance data of solutions with known initial concentrations of the metal and ligand.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand is titrated into a solution of the Ni(II) ion in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured, and from this, the binding affinity (Ka, the inverse of the dissociation constant Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction can be determined.

Materials:

  • Isothermal titration calorimeter

  • Solutions of the Ni(II) salt and the chelating agent in the same buffer.

Procedure:

  • Sample Preparation:

    • Prepare solutions of the Ni(II) salt and the chelating agent in the same, well-defined buffer. Degas the solutions to prevent the formation of air bubbles.

  • ITC Experiment:

    • Load the Ni(II) solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Initiate the titration, where small aliquots of the ligand solution are injected into the Ni(II) solution. The heat change after each injection is measured.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integration of these peaks yields the heat change per injection.

    • Plotting the heat change per mole of injectant against the molar ratio of ligand to metal generates a binding isotherm.

    • The binding isotherm is then fitted to a suitable binding model to determine the stability constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

Mandatory Visualizations

Experimental Workflow: Potentiometric Titration

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Solutions (Ni(II), Ligand, Acid, Base) calibrate_ph Calibrate pH Meter titrate_ligand Titrate Ligand + Acid with Base prep_solutions->titrate_ligand titrate_complex Titrate Ni(II) + Ligand + Acid with Base prep_solutions->titrate_complex calibrate_ph->titrate_ligand plot_curves Plot Titration Curves (pH vs. Volume) titrate_ligand->plot_curves titrate_complex->plot_curves calc_protonation Calculate Ligand Protonation Constants plot_curves->calc_protonation calc_formation Calculate Formation Function plot_curves->calc_formation calc_protonation->calc_formation determine_stability Determine Stability Constants (log K) calc_formation->determine_stability

Caption: Workflow for determining Ni(II)-chelate stability constants using potentiometric titration.

Signaling Pathway: Nickel-Induced Hypoxia-Inducible Factor 1α (HIF-1α) Stabilization

HIF1a_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ni2_ext Nickel (II) Ni2_int Intracellular Ni(II) Ni2_ext->Ni2_int Uptake ROS Reactive Oxygen Species (ROS) Ni2_int->ROS Induces PHD Prolyl Hydroxylase (PHD) Ni2_int->PHD Inhibits ROS->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL Protein HIF1a->VHL Binds to Proteasome Proteasomal Degradation HIF1 HIF-1 Complex HIF1a->HIF1 Dimerizes with VHL->Proteasome Targets for HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Promotes

Caption: Simplified signaling pathway of Nickel (II)-induced stabilization of HIF-1α.

How does the performance of Ni(II) electrodes compare to other metal electrodes?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of high-performance and cost-effective electrode materials is a cornerstone of innovation in fields ranging from biomedical sensing to renewable energy. Among the various materials being explored, nickel(II)-based electrodes have garnered significant attention due to their promising electrocatalytic properties, abundance, and relatively low cost compared to noble metal counterparts. This guide provides an objective comparison of the performance of Ni(II) electrodes against other commonly used metal electrodes, supported by experimental data, to inform material selection and advance research and development.

Performance Comparison in Key Applications

The efficacy of Ni(II) electrodes is highly application-dependent. Below, we compare their performance in three critical areas: electrocatalytic sensing, energy conversion, and energy storage.

Electrocatalytic Sensing: Non-Enzymatic Glucose Detection

Non-enzymatic glucose sensors are a significant area of research where Ni(II) electrodes have shown exceptional promise. The electrocatalytic oxidation of glucose at the surface of Ni(II) hydroxide (B78521)/oxyhydroxide allows for direct detection.

Electrode MaterialSensitivity (µA mM⁻¹ cm⁻²)Limit of Detection (LOD) (µM)Linear Range (mM)Notes
Porous Ni 57750.66 - 2.91Not specifiedExcellent performance attributed to high surface area.[1]
Cu-modified TNTs 520Not specified0.5 - 7Enhanced sensitivity compared to pristine TNTs.[2]
sf-NiSe2/CoSe2 89.658.8Not specifiedComposite material shows superior response to individual components.[2]
CuNi-MC/GOx 117005.20.005 - 0.45Bimetallic composite with mesoporous carbon shows very high sensitivity.[3]
Au nanoparticle-modified Not specifiedNot specifiedNot specifiedEffective glucose oxidation with a peak potential of -0.38 V.[4]

Key Insights:

  • Porous Ni(II) electrodes exhibit very high sensitivity for glucose detection, largely due to their increased surface area which provides more active sites for the electrocatalytic reaction.[1]

  • The combination of Ni(II) with other metals, such as copper and cobalt, in composite or alloy forms, can further enhance sensitivity and lower the detection limit.[2][3]

  • The redox couple of Ni²⁺/Ni³⁺ is crucial for the efficient electron transfer necessary for glucose oxidation.[2]

Energy Conversion: Water Electrolysis and Urea (B33335) Oxidation

Ni(II)-based materials are extensively studied as cost-effective electrocatalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) in water splitting, as well as for the urea oxidation reaction (UOR), a more energy-efficient alternative for hydrogen production.

Oxygen Evolution Reaction (OER)

CatalystOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Stability
β-Ni(OH)₂/Pt Not specified39Not specified
IrO₂ Lower than Ni-basedNot specifiedNot specified
NiFe-based Not specified~70Good
NiCoMoOₓ Lower than NiCoOₓ and NiFeOₓ~70Good

Urea Oxidation Reaction (UOR)

CatalystPotential at 10 mA cm⁻² (V vs. RHE)Stability
Ni₂P Nanoflakes 1.33Good
NiFeRh–LDH 1.346Not specified
Ni₂Fe(CN)₆ 1.35 (at 100 mA cm⁻²)High
Ni(OH)₂/CuCo/Ni(OH)₂ 1.333Stable for at least 50 hours

Key Insights:

  • For OER, Ni-based catalysts, particularly when combined with iron, cobalt, or molybdenum, offer a cost-effective alternative to precious metal oxides like IrO₂.[5][6]

  • In UOR, Ni-based catalysts demonstrate high activity and stability, significantly lowering the energy demand for hydrogen production compared to water splitting.[3][7][8] Alloying Ni with other transition metals can enhance the catalytic activity by modifying the electronic structure and reducing the onset potential.[3]

Energy Storage: Supercapacitors

The pseudocapacitive nature of Ni(II) hydroxide and oxide, arising from fast and reversible Faradaic reactions at the electrode surface, makes them excellent candidates for high-performance supercapacitor electrodes.

Electrode MaterialSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)Energy Density (Wh kg⁻¹)Power Density (W kg⁻¹)Cycling Stability (% retention after cycles)
Ni(OH)₂-36 1243126.5820Not specified
Ni-Co-Cu oxide Not specified342.1374.9Not specified
Ni₃S₂/TiN@Co-MOF/NF 2648.8197.8801.885.87% after 5000
CoSe₂@NiCo-LDH@Ni foam 1100Not specifiedNot specifiedNot specified81% after 10000

Key Insights:

  • Ni(II)-based materials, particularly when integrated into nanostructured composites, can achieve exceptionally high specific capacitances.[9][10]

  • The combination of Ni(II) with other transition metals like cobalt and copper in mixed hydroxides or oxides leads to synergistic effects that improve electrochemical performance.[11][12]

  • The high surface area and porous structure of these materials are crucial for facilitating ion diffusion and maximizing the utilization of the active material.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to evaluate the performance of Ni(II) and other metal electrodes.

Fabrication of Ni(OH)₂ Electrodes

A common method for preparing Ni(OH)₂ electrodes is through electrochemical deposition or hydrothermal synthesis.

  • Substrate Preparation: Nickel foam (NF) is typically used as a substrate. It is cleaned by sonication in a sequence of solutions, such as 1.0 M hydrochloric acid, acetone, and ethanol, for 30 minutes each, followed by drying.[13]

  • Hydrothermal Synthesis:

    • A precursor solution is prepared by dissolving nickel salts (e.g., Ni(NO₃)₂·6H₂O) and other desired metal salts (e.g., Al(NO₃)₃·9H₂O) and urea in deionized water.[14]

    • The cleaned nickel foam is immersed in the precursor solution in a sealed autoclave.

    • The autoclave is heated to a specific temperature (e.g., 120°C) for a set duration (e.g., 24 hours).[14]

    • After cooling, the electrode is removed, washed thoroughly with deionized water and ethanol, and dried.

Electrochemical Characterization

Electrochemical performance is typically evaluated using a three-electrode system in a suitable electrolyte.

  • Working Electrode: The fabricated Ni(II) or other metal electrode.

  • Reference Electrode: Commonly a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[15]

  • Counter Electrode: A platinum wire or graphite (B72142) rod.[15]

1. Cyclic Voltammetry (CV):

  • Purpose: To investigate the redox behavior and electrocatalytic activity of the electrode.

  • Procedure:

    • The three-electrode cell is assembled with the desired electrolyte (e.g., 0.1 M NaOH for glucose sensing).[15]

    • The potential of the working electrode is swept linearly between two set potential limits at a specific scan rate (e.g., 50 mV s⁻¹).[5]

    • The resulting current is measured and plotted against the applied potential. The shape of the voltammogram, including the peak potentials and currents, provides information about the electrochemical reactions occurring at the electrode surface.

2. Chronoamperometry:

  • Purpose: To evaluate the stability of the electrode and determine its response to the analyte at a fixed potential.

  • Procedure:

    • A constant potential is applied to the working electrode in the presence of the analyte (e.g., glucose).

    • The current is recorded as a function of time. A stable current response over a long period indicates good electrode stability.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To study the charge transfer kinetics and interfacial properties of the electrode.

  • Procedure:

    • A small amplitude AC potential is superimposed on a DC potential and applied to the electrode over a range of frequencies.

    • The resulting impedance is measured and often plotted as a Nyquist plot. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct); a smaller diameter indicates faster charge transfer.

Visualizing Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and logical comparisons.

Electrode_Fabrication_and_Characterization cluster_fabrication Electrode Fabrication cluster_characterization Electrochemical Characterization cluster_analysis Performance Analysis Prep Substrate Preparation Synth Hydrothermal Synthesis Prep->Synth Wash Washing & Drying Synth->Wash CV Cyclic Voltammetry (Activity) Wash->CV Characterize CA Chronoamperometry (Stability) Wash->CA EIS EIS (Kinetics) Wash->EIS Data Data Analysis CV->Data CA->Data EIS->Data

Caption: Workflow for the fabrication and electrochemical characterization of Ni(OH)₂ electrodes.

Performance_Comparison_Logic cluster_electrodes Electrode Materials cluster_metrics Performance Metrics cluster_decision Application-Specific Selection Ni Ni(II) Electrode Activity Activity (e.g., Sensitivity, Onset Potential) Ni->Activity Stability Stability (e.g., Cycling, Chronoamperometry) Ni->Stability Cost Cost-Effectiveness Ni->Cost Other Other Metal Electrodes (Pt, Au, Cu, Co) Other->Activity Other->Stability Other->Cost Decision Optimal Electrode Choice Activity->Decision Stability->Decision Cost->Decision

Caption: Logical framework for comparing the performance of Ni(II) electrodes with other metal electrodes.

References

A Researcher's Guide to Validating Theoretical Models for Predicting Ni(II) Complex Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, accurately predicting the stability of metal complexes is crucial for understanding their behavior in biological and chemical systems. This guide provides a comparative overview of theoretical models used to predict the stability constants of Nickel(II) complexes and the experimental techniques employed for their validation.

Theoretical Approaches to Predicting Stability

The prediction of Ni(II) complex stability constants (log β) largely falls into two categories: quantum mechanics-based methods and data-driven modeling. Each approach offers a unique balance of accuracy, computational cost, and predictive power.

  • First-Principles (Ab Initio) Methods : These models use quantum mechanics to calculate the free energy changes associated with complex formation. Density Functional Theory (DFT) is a prominent method in this category, often combined with a continuum solvent model to simulate conditions in solution.[1][2] This approach can provide detailed insights into the microscopic equilibria and the structures of major and minor species.[1][2] While powerful, the accuracy can be equivalent to experimental uncertainties, with mean absolute deviations reported around 1.4 log β units.[1][2]

  • Quantitative Structure-Property Relationship (QSPR) Models : These are regression-based models that correlate the stability constants of complexes with their structural or physicochemical properties, often derived from graph theory.[3] For instance, a model based on the valence connectivity index has been developed to predict stability constants for Ni(II) complexes with α-amino acids at various ionic strengths, yielding a standard error of 0.10 log units.[3]

  • Machine Learning (ML) Models : A more recent approach involves using machine learning algorithms, such as directed message passing neural networks (D-MPNN), trained on large experimental databases of stability constants.[4] These models leverage data from sources like the NIST "Critical Stability Constants" to predict logK values by learning from molecular structures and a variety of calculated properties.[4]

Experimental Validation Techniques

The theoretical predictions are only as valuable as their experimental validation. Several robust techniques are commonly employed to determine the stability constants of Ni(II) complexes in the laboratory.

Potentiometric Titration

This is one of the oldest and most reliable methods for determining stability constants.[5] It measures the change in pH of a solution containing the metal ion and the ligand as a titrant (commonly a strong base) is added.[5][6] The competition between the metal ion and protons for the ligand is monitored, allowing for the calculation of stepwise and cumulative formation constants.[5]

Spectrophotometry (UV-Vis)

This technique is used to confirm speciation data obtained from potentiometry.[6][7] It relies on measuring the absorbance of light by the solution across a range of wavelengths at different pH values.[6] Changes in the absorption spectra indicate the formation of different complex species, and the data can be used to calculate their extinction coefficients and stability constants.[6][7] This method is particularly useful for its high sensitivity and versatility.[8]

Conductometry

Conductometric titration measures the electrical conductivity of the solution as the ligand is added to the metal ion solution.[8] The formation of a complex alters the number and mobility of ions in the solution, leading to changes in conductivity. By analyzing the relationship between conductivity and the molar ratio of ligand to metal, the stoichiometry and stability constants of the resulting complexes can be determined.[8]

Comparative Data Analysis

The following table presents a comparison of experimentally determined and theoretically calculated stability constants (log β) for selected Ni(II) complexes. This data highlights the performance of different predictive models against experimental results.

Ni(II) Complex LigandSpeciationExperimental log βTheoretical ModelTheoretical log βReference
Glycine (B1666218)[Ni(Gly)]⁺5.57DFT (B3LYP)5.8[9]
Glycine[Ni(Gly)₂]10.37DFT (B3LYP)10.1[9]
Glycine[Ni(Gly)₃]⁻13.91DFT (B3LYP)13.1[9]
Ethylenediamine[Ni(en)]²⁺7.3Bjerrum's Method-[5][10]
Ethylenediamine[Ni(en)₂]²⁺13.5Bjerrum's Method-[5][10]
Ethylenediamine[Ni(en)₃]²⁺17.6Bjerrum's Method-[5][10]
L-Aspartic Acid[Ni(Asp)]6.89--[11]
L-Aspartic Acid[Ni(Asp)₂]²⁻11.93--[11]

Note: The table showcases a mix of experimental data and a direct comparison where available. Finding papers that perform both theoretical calculations and experimental validation on the same comprehensive set of Ni(II) complexes is challenging.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of model validation. Below are standardized procedures for the key techniques discussed.

Potentiometric Titration for Ni(II)-Glycine System
  • Reagent Preparation :

    • A ~0.02 M Ni(II) solution is prepared by dissolving NiCl₂ in boiled, distilled water and standardized by EDTA titration.[6]

    • A carbonate-free NaOH solution (titrant, ~0.1 M) is prepared and standardized against potassium hydrogen phthalate.[11]

    • A glycine ligand solution is prepared by direct weighing and dissolving in standardized HCl.[6]

    • An inert electrolyte (e.g., 0.15 M NaCl or 1.0 M KNO₃) is used to maintain constant ionic strength.[6][11]

  • Titration Procedure :

    • The titration vessel, maintained at a constant temperature (e.g., 25.0 ± 0.1°C), is filled with a solution containing Ni(II), the glycine ligand, HCl, and the inert electrolyte.[6][11] Total volume is adjusted to a fixed amount (e.g., 50 mL).[11]

    • A calibrated pH meter with a glass electrode is used to measure the pH.

    • The solution is titrated with the standardized NaOH solution. The pH is recorded after each addition of the titrant.[5]

    • Titrations are performed for different metal-to-ligand ratios (e.g., 1:1, 1:2, 1:4) to identify all complex species.[6][12]

  • Data Analysis :

    • The collected titration data (volume of NaOH added vs. pH) is processed using computational programs like LETAGROP or ESTA.[6][12]

    • These programs perform a least-squares analysis to calculate the protonation constants of the ligand and the stability constants (log β) of the Ni(II) complexes.[12]

UV-Vis Spectrophotometry for Ni(II)-Glycine System
  • Sample Preparation :

    • A series of solutions with a fixed metal-to-ligand ratio (e.g., 1:1) are prepared.[6]

    • The pH of each solution is adjusted to a specific value, covering a wide range (e.g., pH 2 to 11).[6][7]

    • The ionic strength and temperature are kept constant, matching the conditions of the potentiometric titrations.[6]

  • Measurement Procedure :

    • The absorbance of each solution is measured using a UV-Vis spectrophotometer over a relevant wavelength range.

    • A blank solution (containing all components except the complex) is used for baseline correction.

  • Data Analysis :

    • The absorbance data, combined with the speciation information from potentiometry, is analyzed using software like ESTA.[6][7]

    • The analysis models the extinction coefficients for each Ni(II)-glycine complex species, confirming the speciation and stability constants.[6]

Visualizing the Validation Process

Diagrams created using Graphviz help to clarify the complex workflows and relationships inherent in validating theoretical models.

G cluster_model Theoretical Modeling cluster_exp Experimental Validation cluster_comp Analysis & Refinement TM Develop Theoretical Model (e.g., DFT, QSPR, ML) PC Predict Stability Constants (log β) TM->PC Comp Compare Theoretical vs. Experimental Data PC->Comp ES Select Experimental Technique (e.g., Potentiometry) ED Perform Experiment & Collect Data ES->ED DC Determine Experimental Stability Constants (log β) ED->DC DC->Comp Eval Evaluate Model Accuracy Comp->Eval Refine Refine Theoretical Model Eval->Refine If Discrepancy is Large Refine->TM

Caption: Workflow for the validation of a theoretical model.

G cluster_qm Quantum Mechanics cluster_data Data-Driven Models Theoretical Models for Stability Constant Prediction QM First-Principles Methods Models->QM Data Empirical & Statistical Methods Models->Data DFT DFT + Solvation Model - High Accuracy - High Computational Cost - Mechanistic Insight QM->DFT QSPR QSPR / Regression - Good for Specific Ligand Classes - Relies on Molecular Descriptors Data->QSPR ML Machine Learning - Requires Large Datasets - High Predictive Power - 'Black Box' Nature Data->ML

Caption: Comparison of theoretical modeling approaches.

References

Comparative Analysis of the Cellular Uptake of Ni(II) and Other Divalent Cations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological transport of Ni(II) in comparison to Co(II), Zn(II), and Fe(II), supported by experimental data and detailed protocols.

The biological uptake of divalent cations is a critical area of study in toxicology, pharmacology, and environmental health. Nickel (Ni(II)), a known human carcinogen, often competes with essential divalent cations such as cobalt (Co(II)), zinc (Zn(II)), and iron (Fe(II)) for transport into cells. Understanding the comparative uptake of these metal ions is crucial for elucidating mechanisms of toxicity and developing strategies for mitigation. This guide provides a comparative overview of the cellular uptake of Ni(II) and other key divalent cations, supported by experimental findings.

Executive Summary

Cellular uptake of divalent cations is primarily mediated by specific transport proteins, with the Divalent Metal Transporter 1 (DMT1) playing a significant role. Experimental evidence indicates a competitive relationship between Ni(II) and other divalent cations for these transport pathways. The specificity and efficiency of uptake vary among the different cations, influencing their intracellular accumulation and biological effects. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of the transport pathways.

Comparative Uptake of Divalent Cations

The cellular uptake of Ni(II), Co(II), Zn(II), and Fe(II) is a competitive process, largely dependent on the affinity of these cations for shared membrane transporters. Studies have shown that the presence of other divalent cations can significantly inhibit the uptake of Ni(II).

Quantitative Comparison of Divalent Cation Uptake

The following table summarizes the relative uptake and competitive inhibition of Ni(II) by other divalent cations. The data is compiled from various in vitro studies, primarily focusing on epithelial cell lines, which are relevant models for absorption.

Divalent CationRelative Uptake/Transport Specificity (via DMT1)Inhibition of Ni(II) Uptake
Fe(II) HighStrong inhibitor
Zn(II) Lower than Fe(II) and Co(II)Strongest inhibitor in some studies[1]
Co(II) Higher than Zn(II) and Ni(II)Moderate to strong inhibitor[1]
Ni(II) Low-

Table 1: Comparative uptake and inhibition of Ni(II) by other divalent cations. The relative uptake is based on the specificity of the DMT1 transporter, a key pathway for these ions.[2] Inhibition data is derived from competitive uptake experiments in human kidney epithelial cells.[1]

The order of inhibitory potency on Ni(II) uptake in human kidney epithelial cells has been reported as Zn(II) > Cd(II) > Co(II) > Mn(II) > Mg(II) >> Ca(II).[1] This suggests that Zn(II) has a very high affinity for the transport mechanisms that also mediate Ni(II) uptake.

Mechanisms of Divalent Cation Uptake

The primary mechanism for the cellular entry of Ni(II) and other divalent cations is through transmembrane transport proteins. The Divalent Metal Transporter 1 (DMT1), also known as Natural resistance-associated macrophage protein 2 (NRAMP2), is a key player in the intestinal absorption and cellular uptake of a broad range of divalent metals.[2] DMT1 is a proton-coupled transporter, meaning it utilizes the electrochemical gradient of protons to drive the transport of metal ions into the cell.[2]

Some studies also suggest that Ni(II) can enter cells through calcium channels, indicating multiple pathways for its cellular accumulation.[3] The uptake of soluble Ni(II) has been observed to increase in cell cultures lacking magnesium and calcium, likely due to reduced competition at calcium channels.[3]

Divalent Cation Transport Pathway

The following diagram illustrates the general mechanism of divalent cation uptake mediated by the DMT1 transporter.

Divalent_Cation_Uptake Divalent cation uptake via DMT1 transporter cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ni(II) Ni²⁺ DMT1 {DMT1 Transporter | (SLC11A2)} Ni(II)->DMT1 Co(II) Co²⁺ Co(II)->DMT1 Zn(II) Zn²⁺ Zn(II)->DMT1 Fe(II) Fe²⁺ Fe(II)->DMT1 Ni(II)_in Ni²⁺ DMT1->Ni(II)_in Co(II)_in Co²⁺ DMT1->Co(II)_in Zn(II)_in Zn²⁺ DMT1->Zn(II)_in Fe(II)_in Fe²⁺ DMT1->Fe(II)_in

Divalent cation uptake via the DMT1 transporter.

Experimental Protocols

Accurate quantification of divalent cation uptake is essential for comparative studies. The following provides a general methodology for assessing cellular uptake of Ni(II), Co(II), Zn(II), and Fe(II) using a common in vitro model, the Caco-2 cell line, and analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Caco-2 Cell Culture and Uptake Assay

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a well-established model for studying intestinal absorption.[4][5]

1. Cell Culture:

  • Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • For transport studies, cells are seeded on permeable supports (e.g., Transwell® inserts) and allowed to differentiate for 21 days to form a polarized monolayer with tight junctions.[6]

2. Uptake Experiment:

  • The differentiated Caco-2 monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to remove any residual culture medium.

  • The cells are then incubated with the transport buffer containing a known concentration of the divalent cation of interest (e.g., NiCl₂, CoCl₂, ZnCl₂, or FeCl₂) in the apical chamber.

  • For competitive uptake studies, a fixed concentration of one cation (e.g., Ni(II)) is co-incubated with varying concentrations of the competing cations.

  • The incubation is carried out for a specific time period (e.g., 30, 60, 120 minutes) at 37°C.

  • At the end of the incubation, the apical solution is removed, and the cell monolayers are washed multiple times with a cold stop solution (e.g., ice-cold PBS containing EDTA) to remove extracellularly bound metals.

3. Sample Preparation for ICP-MS Analysis:

  • The cells are lysed using a suitable lysis buffer (e.g., nitric acid).[7]

  • The cell lysates are collected and digested, often with a combination of strong acids and heating, to break down the organic matrix and solubilize the metals.

  • The digested samples are then diluted to an appropriate volume with deionized water for ICP-MS analysis.[7]

4. Quantification by ICP-MS:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for determining the elemental composition of a sample.[8][9]

  • The prepared cell lysates are introduced into the ICP-MS instrument, where the atoms are ionized in a high-temperature argon plasma.

  • The ions are then separated based on their mass-to-charge ratio and detected.

  • The concentration of each metal is determined by comparing the signal intensity of the sample to that of a series of calibration standards with known metal concentrations.

  • The cellular uptake is typically expressed as the amount of metal per unit of cell protein (e.g., ng of metal/mg of protein) or per number of cells.

Experimental Workflow

The following diagram outlines the key steps in a typical cellular uptake experiment for divalent cations.

Experimental_Workflow Workflow for Divalent Cation Uptake Assay cluster_cell_culture Cell Culture & Differentiation cluster_uptake_assay Uptake Assay cluster_analysis Sample Preparation & Analysis A Seed Caco-2 cells on permeable supports B Culture for 21 days to form a differentiated monolayer A->B C Wash monolayer with transport buffer B->C D Incubate with divalent cation solution C->D E Wash with cold stop solution to remove unbound metal D->E F Lyse cells and digest the sample E->F G Dilute sample for analysis F->G H Quantify metal content using ICP-MS G->H

Workflow for a divalent cation uptake assay.

Conclusion

The biological uptake of Ni(II) is a complex process influenced by the presence of other essential divalent cations like Co(II), Zn(II), and Fe(II). These ions share common transport pathways, primarily the DMT1 transporter, leading to competitive inhibition. Understanding the relative affinities and transport efficiencies of these cations is fundamental for assessing the toxicological risks associated with Ni(II) exposure and for developing strategies to mitigate its adverse health effects. The experimental protocols outlined in this guide provide a robust framework for conducting comparative uptake studies, enabling researchers to generate reliable and reproducible data in this critical area of research.

References

Unveiling Molecular Architecture: A Comparative Guide to Confirming New Nickel (II) Compound Structures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a new compound's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with alternative and complementary techniques for characterizing novel Nickel (II) complexes. Experimental data and detailed protocols are presented to support an informed approach to structural confirmation.

The definitive method for establishing the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. This technique provides unparalleled detail about bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding the compound's properties and potential applications. However, other spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), serve as powerful tools for corroboration and for providing information about the compound in solution.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the stage of the research. Below is a summary of quantitative data to facilitate a direct comparison between X-ray crystallography, NMR, and Mass Spectrometry for the characterization of a new Nickel (II) compound.

ParameterSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyElectrospray Ionization Mass Spectrometry (ESI-MS)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, solution-state structure, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Typical Resolution 0.5 - 1.5 Å for small moleculesNot directly comparable; provides through-bond & through-space correlationsHigh mass accuracy (typically < 5 ppm)
Sample Requirements Single, well-ordered crystal (0.1 - 0.4 mm)[1]~1-10 mg dissolved in 0.5-0.75 mL of deuterated solvent[2]Low micromolar concentrations (e.g., 10 µg/mL)[3][4]
Typical Ni-N Bond Lengths 2.0 - 2.2 ÅInferred from spectral dataNot applicable
Typical Ni-O Bond Lengths 1.9 - 2.1 ÅInferred from spectral dataNot applicable
Typical Bond Angles around Ni(II) Distorted octahedral or square planar geometries are commonInferred from spectral dataNot applicable
Data Quality Indicators R-work: < 0.05, R-free: < 0.10 for well-resolved structures[5][6]Signal-to-noise ratio, spectral resolutionMass accuracy, isotopic pattern matching
Experiment Duration 24 - 72 hours for data collection[7]Minutes to hours per experimentMinutes per sample

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and for obtaining high-quality data.

Single-Crystal X-ray Diffraction Protocol (using a Bruker Diffractometer)
  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible cracks, typically 0.1-0.4 mm in size.[1]

    • Mount the crystal on a cryo-loop using a minimal amount of paratone or NVH oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Data Collection:

    • Center the crystal in the X-ray beam using the diffractometer's video microscope.

    • Perform an initial series of short-exposure frames to determine the unit cell and crystal quality.

    • Based on the unit cell and crystal symmetry, a data collection strategy is calculated to ensure complete and redundant data are collected.

    • Execute the full data collection, which involves rotating the crystal and collecting diffraction images at various orientations.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption, Lorentz, and polarization effects.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data. The refinement is monitored using the R-work and R-free values.[5][8]

¹H NMR Spectroscopy of a Paramagnetic Nickel (II) Compound

Due to the paramagnetic nature of many Ni(II) complexes, NMR spectra often exhibit broad peaks and a wide chemical shift range.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the Nickel (II) compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆) to a final volume of about 0.75 mL.[2]

    • Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Due to the wide spectral window expected for paramagnetic compounds, a larger spectral width (e.g., up to 200 ppm or more) may be necessary.[9][10]

    • A shorter relaxation delay (D1) can often be used due to the faster relaxation induced by the paramagnetic center.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to obtain relative proton counts.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for analyzing coordination compounds.

  • Sample Preparation:

    • Prepare a stock solution of the Nickel (II) compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration in the low micromolar range (e.g., 1-10 µM).[3]

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize in-source fragmentation.

    • Acquire the mass spectrum in the desired mass range. High-resolution mass spectrometry is recommended for accurate mass determination.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺, [M+H]⁺, or other adducts).

    • Compare the experimental isotopic distribution pattern with the theoretical pattern for the proposed molecular formula.

    • If fragmentation is observed, analyze the fragment ions to gain further structural information.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis & Refinement synthesis Compound Synthesis crystal Crystal Growth synthesis->crystal Purification mount Crystal Mounting & Cooling crystal->mount diffract X-ray Diffraction mount->diffract process Data Processing diffract->process solve Structure Solution process->solve refine Structure Refinement solve->refine validate Validation refine->validate final_structure final_structure validate->final_structure Final Structure

Caption: Experimental workflow for X-ray crystallography.

method_comparison cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis compound New Nickel (II) Compound xray X-ray Crystallography (Definitive 3D Structure) compound->xray nmr NMR Spectroscopy (Connectivity & Dynamics) compound->nmr ms Mass Spectrometry (Molecular Weight & Formula) compound->ms confirmation Structural Confirmation xray->confirmation nmr->confirmation ms->confirmation

Caption: Comparison of structural confirmation techniques.

References

Evaluating the effectiveness of different ligands on Ni(II) catalytic activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic activity of Nickel(II) complexes is profoundly influenced by the electronic and steric properties of their coordinating ligands. The appropriate choice of ligand can dramatically enhance reaction rates, selectivity, and overall efficiency in a variety of crucial transformations, including cross-coupling reactions and olefin polymerization. This guide provides a comparative analysis of different ligand classes for Ni(II) catalysis, supported by experimental data and detailed protocols to aid in catalyst design and optimization.

Ligand Classes at a Glance: A Comparative Overview

The two primary classes of ligands that have shown significant promise in enhancing Ni(II) catalytic activity are phosphines and N-heterocyclic carbenes (NHCs). More recently, mixed NHC/phosphine (B1218219) ligands and bidentate N,N-ligands like α-diimines have emerged as powerful alternatives, offering unique advantages in specific applications.

  • Phosphine Ligands: These have been the traditional workhorses in nickel catalysis. Their properties can be finely tuned by modifying the substituents on the phosphorus atom. Electron-donating phosphines generally increase the electron density on the Ni(II) center, which can promote oxidative addition, a key step in many catalytic cycles. Conversely, bulkier phosphines can influence the steric environment around the metal, impacting selectivity.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors, often more so than phosphines, leading to the formation of very stable Ni(II) complexes. This increased stability can translate to higher catalyst longevity and efficiency. The steric bulk of NHCs can be readily modified by changing the substituents on the nitrogen atoms of the heterocyclic ring.

  • Mixed NHC/Phosphine Ligands: These hybrid ligands aim to combine the complementary properties of both phosphines and NHCs. The presence of two different donor atoms allows for a more nuanced control over the electronic and steric environment of the Ni(II) center, often leading to synergistic effects on catalytic activity and selectivity.[1][2]

  • α-Diimine Ligands: This class of [N,N]-bidentate ligands has proven particularly effective in Ni(II)-catalyzed olefin polymerization. The bulky substituents on the aryl groups of the diimine backbone are crucial for preventing chain transfer reactions, leading to the formation of high molecular weight polymers. The electronic properties of the ligand can also influence the degree of polymer branching.

Performance Data in Ni(II)-Catalyzed Cross-Coupling Reactions

The choice of ligand significantly impacts the efficiency of Ni(II)-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Kumada reactions. Below is a summary of comparative data for different ligand systems.

Suzuki-Miyaura Coupling of Aryl Chlorides

Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst/LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(dppe)3K₃PO₄Dioxane1002485[3]
[Ni(L)(2)]Cl₂ (L = NHC/phosphine)1K₃PO₄Dioxane801298[3]
Ni(NHC)--INVALID-LINK--Cl1-2NaOtBuToluene (B28343)RT-8012-2490-99[4]

Note: The specific NHC/phosphine ligand in [Ni(L)(2)]Cl₂ is a bidentate ligand with N-1-naphthylmethyl substituents on the NHC ring.[3] The Ni(NHC)--INVALID-LINK--Cl complexes are air-stable precatalysts.[4]

Kumada Coupling of Aryl Bromides with Tertiary Alkyl Grignard Reagents

Table 2: Ligand Effects in the Ni-Catalyzed Kumada Coupling of 4-Bromoanisole with t-BuMgCl

LigandCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)Isomerization Ratio (Retention:Isomerization)Reference
IPr·HCl (NHC)10THF0185>30:1[5][6]
IMes·HCl (NHC)10THF0178>30:1[5][6]
PCy₃ (Phosphine)10THF01<10-[5][6]
PPh₃ (Phosphine)10THF01<5-[5][6]

Note: IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium, IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazolium. The results highlight the superiority of NHC ligands over phosphine ligands in this specific transformation.[5][6]

Performance Data in Ni(II)-Catalyzed Ethylene (B1197577) Polymerization

For ethylene polymerization, α-diimine ligands are the state-of-the-art. The steric bulk of the ortho-aryl substituents on the ligand backbone is a critical parameter for achieving high molecular weight polyethylene (B3416737).

Table 3: Influence of α-Diimine Ligand Structure on Ethylene Polymerization

Ni(II) α-Diimine ComplexActivatorTemp (°C)Pressure (psi)Activity (g PE / mol Ni·h)Mₙ ( kg/mol )Reference
Complex with ortho-Me substituentsMMAO351001.2 x 10⁶120[7]
Complex with ortho-iPr substituentsMMAO351003.5 x 10⁶350[7]
Dibenzhydryl-based α-diimine Ni(II) complexMAO6010 atmup to 6 x 10⁶up to 1600[8]

Note: MMAO = Modified Methylaluminoxane, MAO = Methylaluminoxane. Increased steric bulk at the ortho positions of the aryl groups leads to higher molecular weight polymers and often higher catalytic activity.[7][8]

Experimental Protocols

General Procedure for Ni(II)-Catalyzed Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, adapted from the literature.[3]

Materials:

  • Ni(II) catalyst precursor (e.g., [Ni(L)(2)]Cl₂ where L is a bidentate NHC/phosphine ligand)

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, a Schlenk flask is charged with the Ni(II) catalyst (1-3 mol%), the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • The flask is sealed, removed from the glovebox, and connected to a Schlenk line.

  • Anhydrous solvent (5 mL) is added via syringe under a positive pressure of argon.

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours).

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

General Procedure for Ethylene Polymerization with a Ni(II) α-Diimine Catalyst

The following is a generalized procedure for ethylene polymerization using a Ni(II) α-diimine catalyst, based on established methods.[7][8]

Materials:

  • Ni(II) α-diimine complex

  • Activator (e.g., Methylaluminoxane (MAO) or Modified Methylaluminoxane (MMAO))

  • Anhydrous toluene

  • High-purity ethylene gas

  • A high-pressure reactor equipped with a stirrer, temperature control, and gas inlet.

Procedure:

  • The reactor is thoroughly dried and purged with nitrogen or argon.

  • Anhydrous toluene is introduced into the reactor.

  • The desired amount of the activator solution (e.g., MAO in toluene) is injected into the reactor.

  • The reactor is heated to the desired polymerization temperature (e.g., 35-100 °C).

  • The Ni(II) α-diimine catalyst, dissolved in a small amount of anhydrous toluene, is injected into the reactor to initiate polymerization.

  • The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 100 psi - 10 atm).

  • The polymerization is allowed to proceed for the desired time, with continuous stirring and maintaining constant temperature and pressure.

  • The reaction is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol).

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.

  • The resulting polyethylene is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and distribution, and NMR spectroscopy for branching analysis.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of different ligands in a Ni(II)-catalyzed cross-coupling reaction.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison ligand_synthesis Ligand Synthesis/ Procurement complex_synthesis Ni(II) Complex Synthesis ligand_synthesis->complex_synthesis characterization Characterization (NMR, X-ray, etc.) complex_synthesis->characterization reaction_setup Reaction Setup (Substrates, Solvent, Base, Catalyst) characterization->reaction_setup reaction_run Run Reaction (Temperature, Time) reaction_setup->reaction_run workup Work-up & Purification reaction_run->workup yield_determination Yield & Selectivity Determination (GC, NMR) workup->yield_determination data_comparison Data Comparison & Analysis yield_determination->data_comparison conclusion Conclusion on Ligand Effectiveness data_comparison->conclusion

A generalized workflow for evaluating ligand effectiveness in Ni(II) catalysis.

Conclusion

The selection of the appropriate ligand is a critical determinant of success in Ni(II)-catalyzed reactions. While phosphines remain a versatile choice, N-heterocyclic carbenes have demonstrated superior performance in certain cross-coupling reactions, particularly those involving challenging substrates. For olefin polymerization, α-diimine ligands are unparalleled in their ability to produce high molecular weight polymers, with their efficacy being highly dependent on the steric bulk of their substituents. The continued development of novel ligand architectures, including mixed-donor systems, promises to further expand the synthetic utility of Ni(II) catalysis. This guide provides a foundation for researchers to make informed decisions in ligand selection and to design robust and efficient catalytic systems.

References

Safety Operating Guide

Proper Disposal of Nickel (II) Ion: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous materials like Nickel (II) ions are paramount for ensuring a secure laboratory environment and protecting the ecosystem. Nickel and its compounds are classified as hazardous due to their potential for toxicity and carcinogenicity, necessitating strict adherence to established disposal protocols.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of Nickel (II) ion waste, focusing on immediate safety measures and operational logistics.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle all Nickel (II) containing materials with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Nitrile gloves are recommended for handling nickel compounds. For prolonged or heavy use, double gloving is advised.[3]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.[3][4]

  • Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.[3]

  • Ventilation: All work with nickel compounds that may generate dust or aerosols should be conducted in a well-ventilated area or under a chemical fume hood.[4][5]

In the event of a spill, immediately alert personnel in the vicinity and isolate the area. For minor spills, use an absorbent material to contain the spill, then clean the area with soap and water.[6][7][8] For major spills (generally larger than 1 liter or involving highly toxic materials), evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6][9]

Step-by-Step Disposal Protocol: Chemical Precipitation

The primary and most effective method for treating aqueous waste containing Nickel (II) ions is through chemical precipitation.[10] This process converts the soluble nickel ions into an insoluble nickel hydroxide (B78521) precipitate, which can then be safely separated from the liquid waste.

Quantitative Data for Nickel Precipitation
ParameterValueNotes
Target pH for Precipitation 9.0 - 11.0Optimal range for the complete precipitation of Nickel (II) hydroxide.[10]
Precipitating Agent Sodium Hydroxide (NaOH)A common and effective base for pH adjustment.[10]
Precipitate Formed Nickel (II) Hydroxide (Ni(OH)₂)A green, insoluble solid.[10]
Reaction Temperature Ambient (20-25 °C)The precipitation reaction proceeds effectively at room temperature.[10]
Experimental Protocol for Precipitation
  • Preparation: In a designated and well-ventilated area, place the beaker containing the aqueous this compound waste on a stir plate and add a stir bar.

  • pH Adjustment: While stirring, slowly add a sodium hydroxide solution (e.g., 1 M) dropwise. Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.[10]

  • Precipitation: Continue adding the sodium hydroxide solution until the target pH of 9.0 - 11.0 is reached and maintained. The formation of a green precipitate (Nickel (II) hydroxide) will be observed.[10]

  • Digestion: Allow the mixture to stir for an additional 30 minutes to ensure the precipitation reaction is complete.[10]

  • Separation: Separate the solid precipitate from the liquid filtrate using a filtration method such as a Buchner funnel with filter paper under a vacuum.[10]

Waste Segregation and Final Disposal

Proper segregation of the resulting waste streams is critical.

  • Solid Waste: The collected Nickel (II) hydroxide precipitate is considered hazardous heavy metal waste. It should be carefully transferred to a clearly labeled, sealed, and chemically compatible hazardous waste container (e.g., a high-density polyethylene (B3416737) container).[1][10]

  • Liquid Waste: The remaining filtrate, while largely free of nickel, should still be treated as chemical waste. Neutralize the filtrate to a pH of approximately 7 using a suitable acid (e.g., dilute hydrochloric acid) before collecting it in a labeled hazardous waste container for aqueous waste.[10]

All hazardous waste must be disposed of through your institution's licensed professional waste disposal service.[1][10] Never dispose of nickel-containing waste down the drain.[1]

Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Treatment: Chemical Precipitation cluster_2 Final Disposal A Aqueous this compound Waste B Segregate as Hazardous Waste A->B C Adjust pH to 9.0-11.0 with NaOH B->C D Formation of Ni(OH)2 Precipitate C->D E Separate Solid and Liquid D->E F Solid Waste (Ni(OH)2) E->F G Liquid Waste (Filtrate) E->G I Dispose via Licensed Service F->I H Neutralize Filtrate to pH ~7 G->H H->I

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Nickel (II) ion

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nickel (II) Ion

This guide provides crucial safety and logistical information for laboratory professionals working with this compound and its compounds. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Health Hazards of this compound

Nickel (II) compounds pose several health risks. Exposure can occur through inhalation, ingestion, and skin or eye contact.[1]

  • Carcinogenicity: Nickel compounds are classified as known human carcinogens by inhalation, linked to lung and nasal cancers.[2][3] The International Agency for Research on Cancer (IARC) classifies nickel compounds as Group 1 carcinogens.

  • Skin Sensitization: Nickel is a common cause of allergic contact dermatitis.[4] Prolonged skin contact can lead to sensitization, where subsequent exposures can trigger a rash.[4]

  • Respiratory Effects: Inhalation of nickel dust or aerosols can cause irritation to the respiratory tract, leading to conditions such as bronchitis, asthma, and pneumonitis.

  • Other Health Effects: Acute exposure to high concentrations may lead to lung damage. Chronic exposure is associated with reduced lung function.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound and its compounds to minimize exposure.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable option for handling nickel solutions.[1] For incidental splash contact, thin disposable nitrile gloves are acceptable, but they must be removed and replaced immediately after contamination. For more prolonged contact or when handling solids, heavier-duty nitrile gloves (e.g., 0.4 mm thickness) are recommended.[1] Always inspect gloves for any signs of degradation or puncture before use and practice proper glove removal techniques to avoid skin contact.

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 should be worn.[5] A face shield may be necessary when there is a significant risk of splashing.

  • Respiratory Protection: When engineering controls such as fume hoods are not sufficient to maintain exposure below occupational limits, or when handling powders that may become airborne, a NIOSH-approved respirator is required.[1] For concentrations above the NIOSH Recommended Exposure Limit (REL), a full-facepiece respirator with N100, R100, or P100 filters is recommended for escape situations.[1]

  • Protective Clothing: A laboratory coat is required to prevent contamination of personal clothing.[6] In situations with a higher risk of splashes, an impervious apron may be necessary.[1]

Quantitative Exposure Limits

It is crucial to keep workplace exposure to this compound below established limits. The following table summarizes the occupational exposure limits from various regulatory bodies.

Regulatory BodyExposure Limit TypeValue (as Ni)Notes
OSHA Permissible Exposure Limit (PEL)1 mg/m³8-hour Time-Weighted Average (TWA) for nickel metal and insoluble compounds.[2][7]
NIOSH Recommended Exposure Limit (REL)0.015 mg/m³Up to a 10-hour TWA.[2][7] NIOSH considers nickel compounds to be potential occupational carcinogens.[2]
NIOSH Immediately Dangerous to Life or Health (IDLH)10 mg/m³This concentration is considered immediately dangerous to life or health.[2]
ACGIH Threshold Limit Value (TLV) - TWA0.1 mg/m³For soluble inorganic nickel compounds (inhalable particulate matter).[8][9]
ACGIH Threshold Limit Value (TLV) - TWA0.2 mg/m³For insoluble inorganic nickel compounds (inhalable particulate matter).[7][8][10]

Operational and Disposal Plans

Experimental Protocol: Preparation of a 0.1 M Nickel (II) Sulfate (B86663) Solution

This protocol outlines the steps for preparing a 0.1 M solution of Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O).

Materials:

  • Nickel (II) sulfate hexahydrate (NiSO₄·6H₂O)

  • Distilled or deionized water

  • Volumetric flask (e.g., 250 mL or 1 L) with stopper

  • Beaker

  • Glass stirring rod

  • Weighing paper or boat

  • Spatula

  • Analytical balance

  • Wash bottle with distilled water

  • Disposable pipette

Procedure:

  • Don Appropriate PPE: Before starting, put on a lab coat, safety goggles, and nitrile gloves.

  • Calculate the Required Mass: Determine the mass of NiSO₄·6H₂O needed to prepare the desired volume of 0.1 M solution. The molar mass of NiSO₄·6H₂O is approximately 262.85 g/mol .[11] For example, to make 250 mL (0.250 L) of a 0.1 M solution, you would need: 0.250 L * 0.1 mol/L * 262.85 g/mol = 6.57 g.

  • Weigh the Nickel (II) Sulfate: Place a weighing boat on the analytical balance and tare it. Carefully weigh out the calculated mass of NiSO₄·6H₂O using a spatula.

  • Dissolve the Solid: Transfer the weighed solid into a beaker. Add a small amount of distilled water (approximately half of the final volume) and stir with a glass rod until the solid is completely dissolved.[11]

  • Transfer to Volumetric Flask: Carefully pour the dissolved solution into the volumetric flask. Use a wash bottle to rinse the beaker and stirring rod with a small amount of distilled water, transferring the rinsings into the volumetric flask to ensure all the nickel salt is transferred.

  • Dilute to the Mark: Add distilled water to the volumetric flask until the liquid level is just below the calibration mark on the neck of the flask.[12]

  • Final Volume Adjustment: Use a disposable pipette to add the final drops of distilled water until the bottom of the meniscus is exactly on the calibration mark.[12]

  • Homogenize the Solution: Stopper the volumetric flask securely and invert it several times to ensure the solution is thoroughly mixed and has a uniform concentration.[12]

  • Label the Solution: Clearly label the flask with the name and concentration of the solution (0.1 M Nickel (II) Sulfate) and the date of preparation.

Waste Disposal Plan

Aqueous waste containing Nickel (II) ions must be treated before disposal to prevent environmental contamination. The primary method is chemical precipitation.

  • Precipitation: The pH of the aqueous nickel waste solution is adjusted to a range of 9.0 - 11.0 by adding a base, such as 1 M sodium hydroxide (B78521) (NaOH). This converts the soluble Ni²⁺ ions into insoluble green nickel (II) hydroxide (Ni(OH)₂).

  • Separation: The solid nickel (II) hydroxide precipitate is separated from the liquid waste by filtration. This can be done using gravity or vacuum filtration.

  • Solid Waste Handling: The collected nickel (II) hydroxide precipitate on the filter paper is considered hazardous waste. It should be placed in a clearly labeled hazardous waste container designated for heavy metal waste.

  • Liquid Waste (Filtrate) Handling: The remaining liquid (filtrate) should have the hazardous nickel removed. However, it should still be considered chemical waste. The pH of the filtrate should be neutralized to approximately 7 before being collected in a labeled container for aqueous waste.

  • Final Disposal: All collected hazardous waste must be disposed of according to institutional and local environmental regulations.

Safe Handling and Disposal Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Waste Management and Disposal cluster_cleanup Post-Procedure Cleanup prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_weigh Weigh Nickel (II) Compound in a Ventilated Area prep_ppe->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve prep_label Label Container Clearly prep_dissolve->prep_label handle_use Conduct Experiment in Designated Area (e.g., Fume Hood) prep_label->handle_use handle_spill Have Spill Kit Ready handle_use->handle_spill disp_collect Collect Aqueous Waste in Labeled Container handle_spill->disp_collect disp_precipitate Adjust pH to 9-11 to Precipitate Ni(OH)₂ disp_collect->disp_precipitate disp_filter Filter to Separate Solid Precipitate disp_precipitate->disp_filter disp_solid Dispose of Solid Ni(OH)₂ as Hazardous Waste disp_filter->disp_solid disp_liquid Neutralize and Dispose of Filtrate as Aqueous Waste disp_filter->disp_liquid clean_decontaminate Decontaminate Work Surfaces disp_solid->clean_decontaminate disp_liquid->clean_decontaminate clean_remove_ppe Remove PPE Correctly clean_decontaminate->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.